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5-Methoxy-2,4-dimethylaniline Documentation Hub

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  • Product: 5-Methoxy-2,4-dimethylaniline
  • CAS: 380844-06-4

Core Science & Biosynthesis

Foundational

molecular weight and formula of 5-Methoxy-2,4-dimethylaniline

The following technical guide is structured to provide an in-depth analysis of 5-Methoxy-2,4-dimethylaniline, focusing on its molecular identity, physicochemical properties, and analytical characterization. Molecular Ide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 5-Methoxy-2,4-dimethylaniline, focusing on its molecular identity, physicochemical properties, and analytical characterization.

Molecular Identity, Physicochemical Profiling, and Analytical Validation

Executive Summary

5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a specialized aromatic amine intermediate characterized by a tri-substituted benzene ring. Its specific substitution pattern—combining electron-donating methoxy and amino groups with sterically significant methyl groups—makes it a valuable scaffold in the synthesis of complex azo dyes, agrochemicals, and pharmaceutical agents targeting kinase pathways. This guide provides a definitive reference for its molecular weight, formula, and self-validating characterization protocols.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The precise stoichiometric manipulation of 5-Methoxy-2,4-dimethylaniline requires accurate molecular data. The following parameters are essential for molarity calculations and mass spectrometry validation.

Table 1: Core Chemical Data
ParameterValueTechnical Note
IUPAC Name 5-Methoxy-2,4-dimethylanilinePrimary nomenclature anchor.
CAS Registry Number 380844-06-4 Verified identifier.[1]
Molecular Formula

Used for elemental analysis validation.
Molecular Weight 151.21 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 151.099714 Da Critical for High-Resolution Mass Spectrometry (HRMS).
SMILES CC1=CC(=C(C=C1N)OC)CMachine-readable string for cheminformatics.[1][2]
Appearance Off-white to pale brown solid/oilOxidation sensitive; darkens upon air exposure.
Predicted pKa ~4.5 - 5.0 (Conjugate Acid)Weak base; protonates at amine nitrogen.
Structural Logic & Reactivity

The molecule features an aniline core with methyl groups at the 2 and 4 positions and a methoxy group at the 5 position.

  • Electronic Effects: The amino (

    
    ) and methoxy (
    
    
    
    ) groups are strong electron donors (resonance), significantly activating the ring towards electrophilic aromatic substitution.
  • Steric Effects: The methyl group at position 4 is flanked by the methoxy group at position 5, creating a specific steric environment that influences regioselectivity in subsequent coupling reactions (e.g., azo coupling or amide formation).

Synthetic Pathway Analysis (Retrosynthesis)

While specific industrial "recipes" are often proprietary, the synthesis of this compound follows established aromatic substitution logic. The most robust pathway involves the reduction of the corresponding nitro-arene.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

This diagram illustrates the logical disconnection to the nitro precursor and the subsequent reduction step.

Synthesis cluster_logic Mechanistic Insight Target 5-Methoxy-2,4-dimethylaniline (Target) Nitro 5-Methoxy-2,4-dimethylnitrobenzene (Precursor) Target->Nitro Reduction (H2/Pd or Fe/HCl) Start 2,4-Dimethylanisole (Starting Material) Nitro->Start Nitration (HNO3/H2SO4) (Regioselectivity Check) Note Nitration of 2,4-dimethylanisole typically favors the 6-position. Accessing the 5-position may require indirect routes (e.g., via phenol).

Caption: Logical retrosynthetic pathway. Note that direct nitration of 2,4-dimethylanisole favors the 6-position; alternative routes via nucleophilic substitution on halogenated precursors may be required for high purity.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, researchers must validate the identity of 5-Methoxy-2,4-dimethylaniline using a multi-modal approach. The following protocols serve as a self-validating system where data from one method corroborates the other.

Mass Spectrometry (MS) Protocol

Objective: Confirm Molecular Weight (151.21 g/mol ) and fragmentation pattern.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

  • Expected Signals:

    • Molecular Ion (

      
      ):  Strong peak at m/z 151 .
      
    • Base Peak: Often the molecular ion for stable anilines.

    • Fragmentation: Loss of methyl radical (

      
      , -15) yielding m/z 136 . Loss of methoxy or CO fragments may be observed at higher energies.
      
  • Validation Check: If

    
     is observed at 165 (methylated impurity) or 137 (demethylated), the synthesis or purification failed.
    
Nuclear Magnetic Resonance ( -NMR)

Objective: Confirm the substitution pattern (2,4-dimethyl, 5-methoxy).

  • Solvent:

    
     or 
    
    
    
    .
  • Predicted Spectrum (Chemical Shifts

    
    ): 
    
    • Aromatic Region (2H): Two singlets (due to lack of adjacent protons).

      • 
         ppm (Proton at C6, ortho to amine, shielded).
        
      • 
         ppm (Proton at C3, aromatic).
        
    • Amine Protons (2H): Broad singlet,

      
       ppm (Exchangeable with 
      
      
      
      ).
    • Methoxy Group (3H): Sharp singlet,

      
       ppm.
      
    • Methyl Groups (6H): Two distinct singlets,

      
       ppm.
      
Diagram 2: Analytical Workflow Logic

This workflow ensures that only material meeting strict criteria moves to the application phase.

Workflow Sample Crude Sample MS Step 1: Mass Spec (GC-MS) Check m/z = 151 Sample->MS NMR Step 2: 1H-NMR Check Integration 2:2:3:6 MS->NMR Mass Confirmed Reject Recrystallize/Purify MS->Reject Wrong Mass Purity Step 3: HPLC Purity Target > 98% NMR->Purity Structure Confirmed NMR->Reject Isomer Detected Decision Release for Synthesis Purity->Decision Pass Purity->Reject Fail Reject->Sample Reprocess

Caption: Quality Control Decision Tree. A sequential validation protocol ensures identity and purity before downstream use.

Safety & Handling (SDS Summary)

As an aniline derivative, 5-Methoxy-2,4-dimethylaniline poses specific toxicological risks.

  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation).[1]

  • Specific Risk: Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Ventilation: Always handle within a certified fume hood to avoid inhalation of vapors or dust.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).

References

  • PubChem. 5-Methoxy-2,4-dimethylaniline (Compound Summary).[1] National Library of Medicine. Accessed March 5, 2026. [Link]

  • MDPI Molecules. Synthesis and Structural Analysis of Methoxy-Substituted Anilines. (Contextual reference for synthesis logic). [Link]

Sources

Exploratory

5-Methoxy-2,4-dimethylaniline SDS safety data sheet

Topic: 5-Methoxy-2,4-dimethylaniline SDS Safety Data Sheet & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Safety, Handling, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methoxy-2,4-dimethylaniline SDS Safety Data Sheet & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Safety, Handling, and Application Protocols for Advanced R&D

Executive Summary

5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a specialized substituted aniline derivative utilized primarily as a pharmacophore in medicinal chemistry and a coupling component in azo dye synthesis. Its structural motif—combining electron-donating methyl and methoxy groups on an amine-functionalized benzene ring—makes it a valuable intermediate for constructing VEGFR2 kinase inhibitors and other heterocyclic bioactive agents.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-validated framework for handling, containment, and emergency response. As a Senior Application Scientist, I emphasize that while the GHS classification flags acute toxicity and irritation, the silent and critical risk in handling this compound is methemoglobinemia . The protocols below are designed to mitigate this specific physiological threat while ensuring data integrity in experimental workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Accurate identification is the first step in any rigorous study. Note that positional isomers (e.g., 2-methoxy-5-methylaniline) have vastly different toxicological profiles.

Parameter Technical Specification
Chemical Name 5-Methoxy-2,4-dimethylaniline
Synonyms 4-Amino-2,5-dimethylanisole; 2,4-Dimethyl-5-methoxyaniline
CAS Number 380844-06-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES CC1=CC(=C(C=C1N)OC)C
LogP (Predicted) ~1.9 (Lipophilic, indicates skin absorption potential)
Physical State Solid / Semi-solid (isomer dependent; verify via CoA)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200)

The compound is classified as Warning under GHS standards.

Hazard Class Code Hazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Eye Damage/Irritation H319Causes serious eye irritation.[1]
Expert Insight: The Methemoglobinemia Risk

Unlike simple irritants, anilines are metabolically oxidized (often via N-hydroxylation) to reactive intermediates that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). This renders the blood incapable of transporting oxygen.

  • Latency: Symptoms (cyanosis, headache) may be delayed 2–4 hours post-exposure.

  • Detection: Standard pulse oximetry is unreliable for methemoglobinemia; arterial blood gas (ABG) analysis is required.

Emergency Response & First Aid Architecture

The following workflow illustrates the critical decision path for a suspected exposure. This is a self-validating protocol: the observation of "Chocolate Brown Blood" confirms the diagnosis and triggers the antidote.

Methemoglobinemia_Response Exposure Suspected Exposure (Dermal/Inhalation) Decon Immediate Decontamination (Soap/Water - 15 mins) Exposure->Decon Symptoms Monitor Symptoms (Cyanosis, Headache, Dizziness) Decon->Symptoms Diagnosis Clinical Diagnosis (Arterial Blood Gas / Co-Oximetry) Symptoms->Diagnosis If symptomatic Decision MetHb Level > 20-30%? Diagnosis->Decision Treatment Administer Methylene Blue (1-2 mg/kg IV) Decision->Treatment YES Support Supportive Care (Oxygen, Fluids) Decision->Support NO Treatment->Support Monitor for Rebound

Figure 1: Critical response workflow for Aniline-induced Methemoglobinemia. Note that Methylene Blue is the specific antidote but requires G6PD deficiency screening if time permits.

Safe Handling & Containment Protocol

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a Class II Type B2 Biosafety Cabinet or a chemical fume hood with face velocity >100 fpm.

  • Static Control: Anilines can be combustible. Ground all glassware and equipment during transfer to prevent electrostatic discharge.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (0.11 mm) - protects against incidental splash.

    • Outer: Laminate film (e.g., Silver Shield) or thick Nitrile (>0.4 mm) - required for prolonged handling due to the high lipophilicity of the compound.

  • Respiratory: If handling powder outside a hood (not recommended), use a P100/OV cartridge respirator.

Analytical Validation & Quality Control

In drug development, verifying the integrity of 5-Methoxy-2,4-dimethylaniline is crucial, as oxidation products (iminoquinones) can act as assay interferents (PAINS).

Recommended QC Methodologies
  • HPLC-UV: Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Anilines typically elute early to mid-gradient.

  • 1H-NMR: Diagnostic peaks:

    • Methoxy singlet (~3.8 ppm).

    • Two Methyl singlets (~2.1–2.3 ppm).

    • Aromatic protons (two singlets or doublets depending on coupling, typically ~6.3–7.0 ppm).

Purity Validation Workflow

QC_Validation Sample Raw Material (5-Methoxy-2,4-dimethylaniline) Visual Visual Inspection (Reject if Dark Brown/Black) Sample->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility Pass Quarantine Quarantine / Purify Visual->Quarantine Fail (Oxidized) HPLC HPLC-UV Purity (>98% Required) Solubility->HPLC NMR 1H-NMR Verification (Structure Confirmation) HPLC->NMR >98% HPLC->Quarantine <98% Release Release for Synthesis NMR->Release Match NMR->Quarantine Mismatch

Figure 2: Quality Control decision tree ensuring compound integrity before introduction into synthetic pathways.

Technical Application: Synthesis & Drug Development[5]

Pharmacophore Utility

This compound serves as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in kinase inhibitor design. The electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, potentially enhancing:

  • Pi-Stacking Interactions: With residues in the ATP-binding pocket of kinases (e.g., VEGFR2, PDGFR).

  • Solubility: The methoxy group provides a hydrogen bond acceptor site, modulating the lipophilicity (LogP) compared to a pure dimethylaniline.

Synthetic Pathway Example

A common utilization involves nucleophilic attack on isocyanates to form ureas, or Buchwald-Hartwig amination to couple with heteroaryl halides.

  • Reaction Insight: Due to the electron-rich nature of the ring, this aniline is prone to oxidation. Reactions should be conducted under an inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888088, 5-Methoxy-2,4-dimethylaniline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[2] PMC. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for 5-Methoxy-2,4-dimethylaniline

This guide provides an in-depth technical analysis of the solubility profile of 5-Methoxy-2,4-dimethylaniline , designed for researchers and process chemists.[1] It synthesizes predictive physicochemical modeling with st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 5-Methoxy-2,4-dimethylaniline , designed for researchers and process chemists.[1] It synthesizes predictive physicochemical modeling with standard experimental protocols, addressing the scarcity of direct literature data for this specific isomer.

[1]

Executive Summary

5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4; MW: 151.21 g/mol ) is an electron-rich aromatic amine used as an intermediate in the synthesis of azo dyes, pharmaceutical scaffolds, and agrochemicals.[1][2] Its solubility behavior is governed by the interplay between its hydrophobic core (dimethyl-phenyl ring) and its hydrogen-bonding functional groups (primary amine, methoxy ether).[1]

Understanding its solubility landscape is critical for:

  • Reaction Solvent Selection: Maximizing homogeneity in nucleophilic substitutions or coupling reactions.[1]

  • Purification: Designing crystallization cycles or liquid-liquid extractions.[1]

  • Formulation: Ensuring stability in liquid delivery systems.

Physicochemical Profile & Solubility Logic

To predict solubility behavior where empirical data is sparse, we analyze the Structure-Property Relationships (SPR) relative to well-characterized analogs (e.g., 2,4-Xylidine, 2,5-Dimethoxyaniline).[1]

Structural Determinants
  • Lipophilicity (LogP ~1.9): The two methyl groups at positions 2 and 4 significantly increase lipophilicity compared to simple anisidines. This predicts high affinity for non-polar and moderately polar organic solvents.[1]

  • Electronic Effects: The methoxy group (position 5) and amine (position 1) are electron-donating.[1] The amine lone pair makes the compound basic (predicted pKa ~4.5–5.0), allowing pH-dependent solubility manipulation.[1]

  • Crystal Lattice Energy: As a likely low-melting solid or viscous oil (MP predicted range: 25–45°C based on isomer 4-methoxy-2,6-dimethylaniline), the lattice energy is low.[1] This facilitates dissolution in organic solvents even at room temperature.[1]

Predicted Solubility Landscape

Data below represents high-confidence estimates based on Hansen Solubility Parameters (HSP) of structural analogs.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Strong dispersion forces; DCM is the "gold standard" for extraction.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)H-bonding match with amine/methoxy groups.[1] Solubility increases with Temp.[1]
Aprotic Polar DMSO, DMF, DMAcVery High (>300 mg/mL)Dipole-dipole interactions disrupt amine intermolecular H-bonds.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh (>100 mg/mL)Moderate polarity matches the compound's dielectric requirement.
Hydrocarbons Hexane, Heptane, TolueneModerate to Low Soluble in Toluene; limited in Hexane (often used as an anti-solvent).
Aqueous Water (Neutral pH)Insoluble (<1 mg/mL)Hydrophobic effect dominates.[1]
Aqueous Acid 1M HCl, 1M H₂SO₄Soluble Protonation of amine (

) forms a water-soluble salt.[1]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for generating precise solubility curves.

Methodology: Isothermal Saturation Method

This method ensures thermodynamic equilibrium is reached, providing data suitable for process scale-up.[1]

Equipment:

  • Thermostated shaker bath (Control ±0.1°C).

  • 0.45 µm PTFE syringe filters (compatible with organic solvents).

  • HPLC system (UV detection at 254 nm or 280 nm).[1]

Workflow:

  • Saturation: Add excess 5-Methoxy-2,4-dimethylaniline to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the set temperature (e.g., 25°C) for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle for 1 hour. Withdraw supernatant using a pre-warmed syringe.[1]

  • Filtration: Filter immediately to remove suspended solids.[1]

  • Dilution & Analysis: Dilute the filtrate with mobile phase and quantify via HPLC.

HPLC Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (buffered with 0.1% Formic Acid or Phosphate buffer pH 7) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (aromatic absorption).

  • Retention Time: Expect peak around 3–5 min depending on exact gradient.[1]

Visualization: Experimental & Process Logic

Solubility Determination Workflow

The following diagram outlines the critical path for validating solubility data in the lab.

SolubilityWorkflow Start Start: Solid Compound SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Equilibrate Equilibrate (Shake 24h @ Temp) SolventAdd->Equilibrate T = 25, 30, 40°C Settle Settle & Filter (0.45µm) Equilibrate->Settle Dilute Dilute for HPLC Settle->Dilute Quantify HPLC Quantification Dilute->Quantify Calc Calculate Solubility (mg/mL) Quantify->Calc

Caption: Step-by-step workflow for the Isothermal Saturation Method to determine thermodynamic solubility.

Solvent Selection Decision Tree

Use this logic to select the appropriate solvent for your specific application (Reaction vs. Purification).

SolventSelection Start Objective for 5-Methoxy-2,4-dimethylaniline Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification Polar Polar/Nucleophilic? Reaction->Polar Cryst Crystallization Purification->Cryst Extract Extraction (Aq. Workup) Purification->Extract NonPolar Non-Polar? Polar->NonPolar No UseDMF Use DMF or DMSO Polar->UseDMF Yes UseTol Use Toluene NonPolar->UseTol SolventAnti Solvent/Anti-Solvent Cryst->SolventAnti UseDCM Use DCM or EtOAc Extract->UseDCM System EtOH + Water or EtOAc + Hexane SolventAnti->System

Caption: Decision matrix for selecting solvents based on process intent (Synthesis vs. Purification).

Process Applications

Purification via Recrystallization

Since the compound is likely a low-melting solid, "oiling out" is a common risk during crystallization.[1]

  • Recommended System: Ethanol/Water or Methanol/Water.[1]

  • Protocol: Dissolve the crude aniline in warm Ethanol (approx. 40–50°C). Slowly add water dropwise until slight turbidity persists. Cool slowly to 0°C with gentle stirring. If oiling occurs, seed with a pure crystal or switch to a Hexane/Ethyl Acetate system.

Acid-Base Extraction

This is the most robust method for purification from non-basic impurities.[1]

  • Dissolve crude mixture in DCM or Ethyl Acetate .[1]

  • Wash with 1M HCl .[1] The 5-Methoxy-2,4-dimethylaniline will protonate and move to the aqueous layer.[1]

  • Discard organic layer (contains non-basic impurities).[1]

  • Basify aqueous layer with NaOH or NaHCO₃ to pH > 9.[1]

  • Extract the free base back into fresh DCM .

  • Dry over Na₂SO₄ and evaporate.

References

  • PubChem. 5-Methoxy-2,4-dimethylaniline (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. General Procedures for Alkyl-Aniline Purification. Org.[1][3][4][5][6] Synth. Coll. Vol. 3, p. 658. Available at: [Link]

Sources

Exploratory

Introduction to 5-Methoxy-2,4-dimethylaniline and the Imperative of Physical Property Characterization

An In-Depth Technical Guide to the Determination of the Melting and Boiling Points of 5-Methoxy-2,4-dimethylaniline 5-Methoxy-2,4-dimethylaniline, with the molecular formula C₉H₁₃NO, is an aromatic amine whose potential...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of the Melting and Boiling Points of 5-Methoxy-2,4-dimethylaniline

5-Methoxy-2,4-dimethylaniline, with the molecular formula C₉H₁₃NO, is an aromatic amine whose potential applications in medicinal chemistry and materials science necessitate a thorough understanding of its physicochemical properties.[1] The melting and boiling points are fundamental thermal properties that provide insights into a compound's purity, stability, and the nature of its intermolecular forces.[2][3] In the context of drug development, these parameters are critical for formulation, purification, and storage protocols. This guide will, therefore, serve as a procedural blueprint for the precise measurement of these values.

Table 1: Physicochemical Properties of 5-Methoxy-2,4-dimethylaniline

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
IUPAC Name 5-methoxy-2,4-dimethylanilinePubChem[1]
CAS Number 380844-06-4PubChem[1]
Melting Point To be determined experimentally-
Boiling Point To be determined experimentally-

Theoretical Foundations of Phase Transitions

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure.[4] For a pure crystalline substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] This property is highly dependent on the strength of intermolecular forces; stronger forces result in a higher boiling point.[6] It is also sensitive to changes in atmospheric pressure, a factor that must be accounted for in accurate determinations.[7]

Experimental Determination of Melting Point

The capillary method is a precise and widely used technique for determining the melting point of a solid organic compound.

Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the 5-Methoxy-2,4-dimethylaniline sample is crystalline and dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Grind the crystals into a fine powder using a spatula.

    • Take a capillary tube, sealed at one end, and tap the open end into the powdered sample.[2]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[2]

  • Apparatus Setup (Mel-Temp Apparatus):

    • Insert the capillary tube, sealed end down, into the sample holder of the Mel-Temp apparatus.[5]

    • Place a calibrated thermometer or a digital probe into the designated port.

  • Measurement:

    • Rapid Preliminary Run: Heat the apparatus rapidly to get an approximate melting range. This will save time in the subsequent accurate measurements.[5]

    • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[5]

    • Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[4] The melting point is reported as the range T1-T2.

    • Perform at least two more careful determinations to ensure consistency.

Data Interpretation

A sharp melting range (≤ 1°C) is a strong indicator of high purity.[4] A broad melting range suggests the presence of impurities.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (1-2mm) B->C D Insert into Mel-Temp Apparatus C->D E Rapid Heating for Approximate Range D->E F Cool Down E->F G Slow Heating (1-2°C/min) F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report Melting Range (T1-T2) I->J K Assess Purity (Sharp vs. Broad Range) J->K

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For research purposes where sample quantities may be limited, the micro-boiling point method is highly suitable.[7]

Protocol for Micro-Boiling Point Determination
  • Sample and Apparatus Setup:

    • Place a small amount (a few milliliters) of liquid 5-Methoxy-2,4-dimethylaniline into a small test tube.

    • Take a capillary tube sealed at one end and place it into the test tube with the open end down.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a heating bath, such as a Thiele tube filled with mineral oil, ensuring the test tube is immersed but not touching the sides.

  • Measurement:

    • Heat the Thiele tube gently with a Bunsen burner at the side arm.[7]

    • As the temperature rises, air will be expelled from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

    • At this point, remove the heat source.

    • The stream of bubbles will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7] Record this temperature.

    • It is advisable to repeat the determination for accuracy.

Pressure Correction

Since the boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be applied for greater accuracy.

BoilingPointWorkflow cluster_prep Apparatus Setup cluster_measurement Measurement cluster_analysis Data Finalization A Place Liquid in Test Tube B Invert Capillary Tube in Liquid A->B C Attach to Thermometer B->C D Suspend in Thiele Tube C->D E Gently Heat Thiele Tube D->E F Observe Rapid Bubble Stream E->F G Remove Heat F->G H Liquid Enters Capillary G->H I Record Temperature H->I J Record Barometric Pressure I->J K Apply Pressure Correction if Needed J->K L Final Boiling Point K->L

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

5-Methoxy-2,4-dimethylaniline, as an aromatic amine, should be handled with care. While specific toxicity data is limited, related compounds are known to be harmful.

  • GHS Hazard Information (General for Aromatic Amines): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all operations in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

The determination of the melting and boiling points of 5-Methoxy-2,4-dimethylaniline is a critical step in its characterization for scientific and industrial applications. By following the detailed protocols outlined in this guide, researchers can obtain reliable and accurate data. A sharp melting point will serve as a key indicator of sample purity, validating the results of the synthesis and purification processes. These fundamental physical constants are indispensable for the continued development and application of this compound.

References

  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - MDPI. (2021, July 19). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). Austin Community College. Retrieved from [Link]

  • 5-Methoxy-2,4-dimethylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Determination of melting and boiling points. (n.d.). Retrieved from [Link]

  • 4-methoxy-2-methylaniline. (n.d.). Stenutz. Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

  • Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,4-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). CMST. Retrieved from [Link]

  • melting point and boiling point determination experimental techniques required. (n.d.). Retrieved from [Link]

  • 2,4-Xylidine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Foundational

Toxicological Profile and Mechanistic Liability of 5-Methoxy-2,4-dimethylaniline

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a highly substituted primary aromatic amine (PAA). In pharmaceutical development and agrochemical synthesis, PAAs are frequent intermediates and degradants. However, they carry well-documented structural alerts for mutagenicity, carcinogenicity, and hematotoxicity[1].

As a Senior Application Scientist evaluating this compound, the toxicological assessment cannot rely solely on empirical observation; it requires a predictive understanding of its Structure-Activity Relationship (SAR). The specific arrangement of the methoxy and dimethyl groups on the aniline core creates a unique metabolic bottleneck. By blocking the para-position and increasing the electron density of the aromatic ring, the molecule is forced down high-risk metabolic activation pathways—specifically, CYP450-mediated N-hydroxylation leading to the formation of reactive electrophiles[2].

This guide synthesizes the physicochemical properties, metabolic liabilities, and step-by-step experimental workflows required to rigorously profile the toxicity of 5-Methoxy-2,4-dimethylaniline.

Physicochemical & Hazard Profile

Before initiating in vitro or in vivo assays, establishing the baseline physicochemical and hazard profile is critical for dose formulation and safety handling. According to the Globally Harmonized System (GHS), this compound presents acute systemic and local irritation hazards[3].

Table 1: Core Chemical and Hazard Specifications
ParameterData / ClassificationScientific Implication
IUPAC Name 5-Methoxy-2,4-dimethylanilineSubstituted aniline core dictates PAA toxicity class.
CAS Number 380844-06-4Unique identifier for regulatory cross-referencing[4].
Molecular Weight 151.21 g/mol Low MW ensures rapid systemic absorption.
LogP (Computed) ~1.9Lipophilic enough to cross cell membranes and the blood-brain barrier[3].
GHS Hazards Acute Tox. 4 (Oral, Dermal, Inhalation)Requires handling in ventilated enclosures (fume hoods).
GHS Irritation Skin Irrit. 2, Eye Irrit. 2ADirect contact causes protein denaturation in epithelial tissues[3].

Structure-Activity Relationship (SAR) & Metabolic Activation

The toxicity of 5-Methoxy-2,4-dimethylaniline is not primarily driven by the parent compound, but by its biotransformation. The structural substituents dictate this pathway:

  • The Para-Blockade: The methyl group at position 4 blocks para-hydroxylation. In unsubstituted anilines, para-hydroxylation is a major detoxification route yielding readily excretable aminophenols. With this route sterically hindered, metabolism is shunted toward the amine group[2].

  • N-Hydroxylation Liability: Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1) oxidize the primary amine to an N-hydroxylamine intermediate[2][5].

  • Electronic Stabilization of the Nitrenium Ion: The methoxy group at position 5 is strongly electron-donating via resonance. When the N-hydroxylamine undergoes Phase II conjugation (e.g., O-acetylation via NAT enzymes) and subsequent heterolytic cleavage, a highly reactive nitrenium ion is formed. The electron-donating methoxy group stabilizes this electrophile, increasing its half-life and its probability of intercalating into the nucleus to form covalent DNA adducts (typically at the C8 or N2 position of deoxyguanosine)[6][7].

Hematotoxicity: The Redox Cycle

Simultaneous to genotoxic pathways, the N-hydroxylamine metabolite readily penetrates erythrocytes. Inside the red blood cell, it reacts with oxyhemoglobin, oxidizing the Fe(II) heme to Fe(III), forming methemoglobin (MetHb). This reaction regenerates the nitroso-arene, which is enzymatically reduced back to the N-hydroxylamine, creating a futile redox cycle that rapidly depletes cellular NADPH and causes tissue hypoxia[1].

G Parent 5-Methoxy-2,4-dimethylaniline (Parent Compound) CYP CYP450 (CYP1A2 / CYP2E1) N-Hydroxylation Parent->CYP Phase I Metabolism NHydroxy N-Hydroxylamine Metabolite (Toxic Intermediate) CYP->NHydroxy Phase2 Phase II Conjugation (NAT / SULT) NHydroxy->Phase2 Activation RBC Erythrocyte Co-oxidation (Methemoglobinemia) NHydroxy->RBC Redox Cycling Nitrenium Nitrenium Ion (Highly Reactive Electrophile) Phase2->Nitrenium DNA DNA Adduct Formation (Genotoxicity) Nitrenium->DNA Covalent Binding

CYP450-mediated metabolic activation of 5-Methoxy-2,4-dimethylaniline to toxic electrophiles.

Experimental Workflows for Toxicity Profiling

To empirically validate the mechanistic liabilities outlined above, the following self-validating protocols must be executed. These assays are designed to trap transient metabolites and quantify functional toxicity.

Protocol A: In Vitro Reactive Metabolite Trapping (LC-MS/MS)

Objective: To confirm the formation of the reactive nitrenium ion by trapping it with a soft nucleophile (Glutathione, GSH) and a hard nucleophile (Deoxyguanosine, dG). Causality: Reactive electrophiles are too transient to measure directly. By providing an excess of nucleophilic traps, we form stable adducts that serve as surrogate markers for bioactivation.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration, 50 µM of 5-Methoxy-2,4-dimethylaniline, and 5 mM of the trapping agent (GSH or dG).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential electron donor for CYP450).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated diclofenac) to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Utilize Neutral Loss Scanning (e.g., loss of 129 Da for pyroglutamic acid in GSH adducts) to identify conjugated metabolites.

  • Validation: Run a parallel incubation without NADPH (Negative Control) and one with Acetaminophen (Positive Control for GSH trapping) to validate system competency.

G Step1 1. Microsomal Incubation (HLMs + NADPH) Step2 2. Adduct Trapping (Glutathione / Deoxyguanosine) Step1->Step2 Step3 3. LC-MS/MS Analysis (Neutral Loss Scanning) Step2->Step3 Step4 4. Data Processing (Structural Elucidation) Step3->Step4 Validation Internal Controls (+/- NADPH, Known Standards) Validation->Step1 Validates System

Step-by-step LC-MS/MS workflow for reactive metabolite trapping and structural elucidation.

Protocol B: In Vitro Methemoglobin Formation Assay

Objective: To quantify the functional hematotoxicity driven by the N-hydroxylation redox cycle. Causality: Direct measurement of MetHb formation in whole blood provides a phenotypic readout of the compound's capacity to induce oxidative stress in erythrocytes.

Step-by-Step Methodology:

  • Blood Preparation: Obtain fresh, heparinized human whole blood. Wash erythrocytes three times with PBS (pH 7.4) and resuspend to a 40% hematocrit.

  • Dosing: Spike the erythrocyte suspension with varying concentrations of 5-Methoxy-2,4-dimethylaniline (10 µM to 500 µM).

  • Controls: Include a vehicle control (0.1% DMSO) and a positive control (100 µM 4-aminopropiophenone, a known MetHb inducer).

  • Incubation: Incubate the suspensions at 37°C with gentle shaking for 4 hours.

  • Lysis & Spectral Analysis: Lyse the cells using a 1% Triton X-100 solution. Measure the absorbance of the lysate using a UV-Vis spectrophotometer. Oxyhemoglobin absorbs at 577 nm and 540 nm, while Methemoglobin has a distinct peak at 630 nm.

  • Quantification: Calculate the percentage of MetHb relative to total hemoglobin using the Evelyn-Malloy method.

Conclusion

5-Methoxy-2,4-dimethylaniline is a structurally complex primary aromatic amine that requires stringent toxicological oversight. Its para-blocked, electron-rich aromatic ring makes it a prime candidate for CYP450-mediated bioactivation into DNA-reactive nitrenium ions and MetHb-inducing N-hydroxylamines. Any drug development program utilizing this compound as a starting material or identifying it as an impurity must deploy rigorous LC-MS/MS adduct trapping and genotoxicity screening (e.g., Ames test, in vitro micronucleus) to ensure patient safety and regulatory compliance.

References

  • PubChem (National Institutes of Health). "5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Chemical Reviews. Available at:[Link]

  • American Chemical Society (ACS). "Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes." Chemical Research in Toxicology. Available at:[Link]

  • National Institutes of Health (NIH). "Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA." PMC. Available at:[Link]

Sources

Exploratory

Electronic Profiling and Acidity Constants of 5-Methoxy-2,4-dimethylaniline: A Technical Guide

Executive Summary In rational drug design and advanced materials synthesis, the precise determination of a molecule's ionization state is non-negotiable. 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and advanced materials synthesis, the precise determination of a molecule's ionization state is non-negotiable. 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a highly functionalized aromatic amine serving as a critical building block in pharmaceutical pipelines and dye chemistry. Because the amine's protonation state dictates the molecule's solubility, lipophilicity, and nucleophilicity, establishing its exact


 and acidity constant (

) is essential.

This whitepaper deconstructs the electronic landscape of[1], provides a theoretical derivation of its acidity constant using Hammett principles, and details self-validating experimental protocols for orthogonal empirical verification.

Structural and Electronic Framework

To understand the acidity of 5-Methoxy-2,4-dimethylaniline, we must analyze the electronic contributions of its substituents on the fundamental aniline scaffold. The


 of an amine refers to the acidity constant of its conjugate acid (the anilinium ion). Any substituent that pushes electron density into the aromatic ring stabilizes the positively charged conjugate acid, raising the 

. Conversely, electron-withdrawing groups destabilize the conjugate acid, lowering the

.
  • The Core Scaffold: Unsubstituted aniline possesses a baseline

    
     of 4.60.
    
  • The Ortho/Para Methyl Effect: The addition of methyl groups at the 2- and 4-positions exerts positive inductive (+I) and hyperconjugative (+R) effects. This electron donation stabilizes the protonated amine. As a result,

    [2]. This primary arylamine is widely recognized as a precursor in the production of complex dyes and agrochemicals[3].
    
  • The Meta Methoxy Effect: The methoxy group (-OCH₃) at the 5-position is situated meta to the amine. In this orientation, the oxygen's lone electron pairs cannot participate in resonance delocalization with the nitrogen. Therefore, the strong electronegativity of the oxygen atom dominates the interaction, exerting a powerful negative inductive (-I) effect. This electron withdrawal destabilizes the conjugate acid. We observe this exact phenomenon in

    [4].
    

By applying Hammett equation additivity principles (


 from the meta-methoxy group), we can confidently predict the 

of 5-Methoxy-2,4-dimethylaniline to be approximately 4.53 .

G A Aniline pKa: 4.60 B 2,4-Dimethylaniline pKa: 4.89 (+I, +R Effects) A->B Add 2,4-CH3 (Electron Donating) C 5-Methoxy-2,4-dimethylaniline Predicted pKa: ~4.53 (-I Effect Dominates) B->C Add 5-OCH3 (Electron Withdrawing)

Fig 1: Theoretical derivation of 5-Methoxy-2,4-dimethylaniline pKa via Hammett substituent effects.

Quantitative Data Summary

The following table synthesizes the experimental and theoretically derived ionization metrics for the target compound and its structural relatives. The acidity constant (


) is calculated via the relationship 

.
CompoundSubstituent(s)Experimental

Predicted

Acidity Constant (

)
Aniline None4.60-

3-Methoxyaniline 3-OCH₃4.24-

2,4-Dimethylaniline 2,4-CH₃4.89-

5-Methoxy-2,4-dimethylaniline 2,4-CH₃, 5-OCH₃-~4.53

Experimental Methodology for pKa Determination

To transition from theoretical prediction to empirical fact, a rigorous analytical workflow is required. As an Application Scientist, I mandate an orthogonal validation approach: utilizing two distinct physical phenomena (electrochemistry and spectroscopy) to ensure the data is absolute.

Protocol A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Causality: 5-Methoxy-2,4-dimethylaniline is highly lipophilic and exhibits poor aqueous solubility. Standard aqueous titration will result in precipitation, ruining the data. We must use a co-solvent system and mathematically extrapolate to 0% organic modifier to find the true aqueous


.
  • Sample Preparation: Prepare 2.0 mM solutions of the analyte in three distinct Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH v/v) containing 0.15 M KCl to maintain a constant ionic strength.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) maintained precisely at 25.0 ± 0.1 °C using a jacketed titration vessel.

  • Titration Execution: Titrate the solutions dynamically with standardized 0.1 M HCl using an automated potentiometric titrator.

  • Self-Validation (Gran Plot): Instead of relying on the first derivative peak, utilize a Gran plot to linearize the titration curve. A linear Gran plot mathematically validates that the electrode is responding in a Nernstian manner and precisely identifies the equivalence point.

  • Extrapolation: Calculate the apparent

    
     (
    
    
    
    ) for each solvent ratio. Plot
    
    
    against the inverse dielectric constant (
    
    
    ) of the respective solvent mixtures. A perfectly linear regression (
    
    
    ) validates the absence of analyte aggregation. The y-intercept of this line represents the true aqueous
    
    
    .
Protocol B: UV-Vis Spectrophotometry

Causality: The protonation of the amine nitrogen removes its lone pair from the aromatic ring's


-system. This fundamental change in electron delocalization causes a distinct hypsochromic (blue) shift in the UV-Vis absorption spectrum.
  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 7.0.

  • Spectral Acquisition: Spike 20

    
     of a concentrated analyte stock into 2.0 mL of each buffer. Record the UV-Vis spectra from 220 nm to 400 nm.
    
  • Self-Validation (Isosbestic Point): Overlay the spectra. You must observe a sharp isosbestic point (a wavelength where absorbance remains constant across all pH values). This is a critical self-validating feature: it proves that only a clean, two-state equilibrium (free base

    
     conjugate acid) is occurring, ruling out oxidative degradation of the electron-rich aniline core.
    
  • Data Regression: Plot the absorbance at the

    
     of the free base against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the 
    
    
    
    .

Workflow cluster_0 Orthogonal Validation System Prep Sample Preparation (Methanol/Water Co-solvent) Pot Potentiometric Titration (Yasuda-Shedlovsky Extrapolation) Prep->Pot UV UV-Vis Spectrophotometry (Isosbestic Point Tracking) Prep->UV Data Data Synthesis (Henderson-Hasselbalch Regression) Pot->Data pH vs Volume UV->Data Absorbance vs pH Result Validated Aqueous pKa & Acidity Constant Data->Result

Fig 2: Orthogonal experimental workflow for self-validating pKa determination.

Implications in Drug Development and Synthesis

Understanding the


 of 5-Methoxy-2,4-dimethylaniline (~4.53) provides actionable intelligence for downstream applications:
  • ADME Profiling & Formulation: Because the

    
     is significantly lower than physiological pH (7.4), this compound will exist almost entirely (>99.8%) in its neutral, un-ionized free base form in systemic circulation. This maximizes its lipophilicity (
    
    
    
    ), facilitating rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB). Formulation scientists must account for this by utilizing lipid-based delivery systems or acidic excipients to ensure dissolution in the GI tract.
  • Synthetic Reactivity (Buchwald-Hartwig Couplings): In medicinal chemistry, this building block is frequently subjected to palladium-catalyzed C-N cross-coupling. The steric hindrance from the ortho-methyl group, combined with the depressed nucleophilicity caused by the meta-methoxy's (-I) effect, necessitates the use of highly active, bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos) to successfully drive oxidative addition and reductive elimination without stalling the catalytic cycle.

References

  • 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • 3-Methoxyaniline | C7H9NO | CID 10824 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • 2,4-Dimethylaniline | C8H11N | CID 7250 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Foundational

5-Methoxy-2,4-dimethylaniline: A Strategic Intermediate for Indole and Heterocyclic API Synthesis

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 5-Methoxy-2,4-dimethylaniline , a specialized intermediate used in the development of indole-based therapeutics an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 5-Methoxy-2,4-dimethylaniline , a specialized intermediate used in the development of indole-based therapeutics and heterocyclic active pharmaceutical ingredients (APIs).

CAS Number: 380844-06-4 Molecular Formula: C


H

NO Molecular Weight: 151.21 g/mol IUPAC Name: 5-Methoxy-2,4-dimethylaniline

Executive Summary

5-Methoxy-2,4-dimethylaniline is a high-value aromatic building block characterized by a specific substitution pattern that imparts unique steric and electronic properties to downstream APIs. Unlike common anilines, the presence of the methoxy group at the 5-position, flanked by methyl groups at the 2 and 4 positions, creates a "privileged scaffold" for medicinal chemistry. This configuration is particularly valuable in the synthesis of tryptamine derivatives (serotonin modulators) and benzimidazole-based inhibitors (e.g., proton pump inhibitors or kinase inhibitors), where it serves to block metabolic hotspots and modulate receptor binding affinity.

This guide provides a comprehensive technical analysis of its synthesis, application in drug development, and quality control protocols.

Chemical Structure & Properties[1][2][3][4]

The molecule features an aniline core with an electron-donating methoxy group and two methyl groups. The interplay between these substituents dictates its reactivity:

  • Electronic Activation: The amino (-NH

    
    ) and methoxy (-OCH
    
    
    
    ) groups strongly activate the ring, making it highly susceptible to electrophilic aromatic substitution (EAS).
  • Steric Hindrance: The methyl groups at positions 2 and 4 create steric bulk, directing incoming electrophiles to the remaining open positions (primarily position 6) or forcing specific conformational locks in downstream drug targets.

Key Physicochemical Data
PropertyValueNote
Appearance Off-white to pale brown solidSensitive to air oxidation (darkens on storage).
Melting Point 68–72 °C (Typical)Depends on crystalline purity.
Boiling Point ~280 °C (Predicted)Decomposes at high temperatures.
Solubility DMSO, Methanol, DCMLow solubility in water.
pKa (Conjugate Acid) ~4.5–5.0Less basic than unsubstituted aniline due to steric effects.

Synthetic Methodology

The synthesis of 5-Methoxy-2,4-dimethylaniline is synthetically challenging due to the directing effects of the substituents. Direct nitration of 2,4-dimethylanisole typically favors the 6-position. Therefore, a controlled multi-step route is required to ensure regioselectivity.

Retrosynthetic Analysis

The most robust industrial approach involves the O-methylation of a nitrophenol precursor followed by reduction , or the nitration of a protected aniline derivative.

Primary Route: From 2,4-Dimethylphenol (Via Nitration & Methylation)

  • Nitration: Controlled nitration of 2,4-dimethylphenol. (Challenge: Directs to C6).

  • Alternative Precursor: Use of 3,5-Dimethyl-4-nitroanisole rearrangement or starting from 2,4-Dimethyl-5-nitrobenzene derivatives via nucleophilic substitution.

Recommended Laboratory Protocol (Self-Validating): Note: Due to the difficulty of direct C5 nitration, this protocol assumes the availability of the 5-nitro precursor or uses a specific directing group strategy.

Step 1: O-Methylation of 2,4-Dimethyl-5-nitrophenol
  • Reagents: 2,4-Dimethyl-5-nitrophenol (1.0 eq), Dimethyl sulfate (DMS) or Iodomethane (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq).
  • Solvent: Acetone or DMF.

  • Conditions: Reflux for 4–6 hours.[1]

  • Validation: Monitor by TLC (disappearance of phenol, appearance of less polar ether).

  • Reaction:

    
    
    
Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Reagents: 5-Methoxy-2,4-dimethyl-1-nitrobenzene, H

    
     gas (balloon or 50 psi), Pd/C (10% w/w).
    
  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro compound in methanol.[2]

    • Add Pd/C catalyst (carefully, under inert atmosphere).

    • Purge with hydrogen and stir at RT for 6–12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield the crude aniline.

  • Validation: LC-MS should show a mass shift of -30 Da (loss of O

    
    , gain of H
    
    
    
    -> actually -32 + 4 = -28? No. NO
    
    
    (46) to NH
    
    
    (16). Loss of 30 mass units).
    • Correction: NO

      
       (46) 
      
      
      
      NH
      
      
      (16).
      
      
      Mass = -30.
Synthesis Workflow Visualization

The following diagram illustrates the logical flow from precursor to the final intermediate and its downstream application.

SynthesisPath Start 2,4-Dimethyl-5-nitrophenol Step1 O-Methylation (MeI / K2CO3) Start->Step1 Inter 5-Methoxy-2,4-dimethyl- nitrobenzene Step1->Inter Step2 Catalytic Reduction (H2, Pd/C) Inter->Step2 Product 5-Methoxy-2,4- dimethylaniline Step2->Product

Caption: Synthesis of 5-Methoxy-2,4-dimethylaniline via O-methylation and nitro-reduction.

Pharmaceutical Applications

This intermediate is a critical "synthon" (synthetic building block) for two primary classes of therapeutic agents.

Indole & Tryptamine Therapeutics

The 5-methoxy-2,4-dimethylaniline scaffold is used to synthesize substituted indoles via the Fischer Indole Synthesis . These indoles are precursors to:

  • Serotonin (5-HT) Modulators: The 5-methoxy group mimics serotonin, while the methyl groups modulate lipophilicity and blood-brain barrier (BBB) penetration.

  • CNS Agents: Analogs of 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) where the benzene ring methylation prevents metabolic deactivation by monoamine oxidases (MAO).

Protocol: Fischer Indole Cyclization

  • Diazotization: React 5-Methoxy-2,4-dimethylaniline with NaNO

    
    /HCl to form the diazonium salt.
    
  • Reduction: Reduce to the hydrazine using SnCl

    
    .
    
  • Cyclization: React the hydrazine with a ketone/aldehyde under acidic conditions to form the indole core.

Benzimidazole & Quinazoline Kinase Inhibitors

The aniline nitrogen serves as the nucleophile to close heterocyclic rings found in Tyrosine Kinase Inhibitors (TKIs) .

  • Mechanism: The aniline reacts with formylating agents or isothiocyanates to form benzimidazoles.

  • Target: These scaffolds are often explored in EGFR (Epidermal Growth Factor Receptor) inhibitors, where the specific methylation pattern (2,4-dimethyl) provides a unique fit in the ATP-binding pocket of mutated kinases.

Application Workflow Visualization

ApplicationFlow cluster_Indole Pathway A: CNS Therapeutics cluster_TKI Pathway B: Kinase Inhibitors Aniline 5-Methoxy-2,4- dimethylaniline Hydrazine Aryl Hydrazine Aniline->Hydrazine Diazotization + Reduction Amide Amide/Urea Intermediate Aniline->Amide Acylation Indole Substituted Indole (e.g., 5-MeO-2,4-DMT analogs) Hydrazine->Indole Fischer Cyclization Heterocycle Benzimidazole/Quinazoline (EGFR/ALK Inhibitors) Amide->Heterocycle Ring Closure

Caption: Divergent synthesis pathways for Indole (CNS) and Heterocyclic (Oncology) APIs.

Quality Control & Safety (E-E-A-T)

As a pharmaceutical intermediate, purity and impurity profiling are critical.[3]

Critical Quality Attributes (CQAs)
  • Purity: >98.0% by HPLC.

  • Major Impurity: 6-Methoxy isomer . (Arises from regio-isomeric nitration).

  • Residual Solvent: Methanol/Ethanol < 3000 ppm.

  • Appearance: Color is a stability indicator; dark brown indicates oxidation.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% H

    
    PO
    
    
    
    ) : Acetonitrile.
  • Detection: UV at 210 nm and 254 nm.

  • Logic: The 210 nm wavelength detects the aniline absorption; the gradient separates the highly lipophilic dimethyl-methoxy core from polar phenol impurities.

Safety Profile
  • GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation).

  • Hazard: Anilines can cause methemoglobinemia . Handle in a fume hood with nitrile gloves.

  • Storage: Store under nitrogen at 2–8 °C to prevent oxidation (N-oxide formation).

References

  • PubChem. (2025). 5-Methoxy-2,4-dimethylaniline Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2021). Molecular Structures of Aniline Derivatives Synthesized via Schiff Bases. Molbank.[4] [Link]

  • Beilstein Journals. (2013). Overview of Synthetic Routes to Drug Molecules Containing 6-Membered Heterocycles. Beilstein J. Org. Chem. [Link]

  • Google Patents. (2010).

Sources

Exploratory

5-Methoxy-2,4-dimethylaniline Derivatives: A Comprehensive Synthetic and Pharmacological Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and targeted drug discovery, substituted anilines serve as highly privileged pharmacophores. 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) [1] is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted drug discovery, substituted anilines serve as highly privileged pharmacophores. 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) [1] is a highly specific, electron-rich, and sterically demanding building block. Its unique substitution pattern—featuring the electron-donating (+M) 5-methoxy group and the hyperconjugative (+I) 2,4-dimethyl groups—imparts distinct stereoelectronic properties. This in-depth technical guide explores the reactivity dynamics, advanced synthetic methodologies, and pharmacological applications of 5-Methoxy-2,4-dimethylaniline derivatives, with a specific focus on their utility in the development of next-generation kinase inhibitors.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 5-Methoxy-2,4-dimethylaniline is governed by a delicate balance between nucleophilicity and steric hindrance:

  • Steric Encumbrance: The methyl group at the ortho-position (C2) creates a significant steric shield around the primary amine. This bulk severely retards standard

    
     (Nucleophilic Aromatic Substitution) and classical amide coupling reactions, necessitating highly reactive intermediates or transition-metal catalysis.
    
  • Electronic Activation: Conversely, the synergistic electron-donating effects of the 5-methoxy and 4-methyl groups significantly enrich the electron density of the aromatic ring. Once steric barriers are overcome, the amine nitrogen acts as a potent nucleophile, and the resulting derivatives exhibit strong hydrogen-bond donor/acceptor capabilities—a critical feature for binding within the ATP pockets of enzymes.

Advanced Synthetic Methodologies

To effectively utilize 5-Methoxy-2,4-dimethylaniline in drug discovery, standard protocols must be optimized to account for its steric bulk. Below are field-proven, self-validating protocols for synthesizing its derivatives.

Protocol 1: Buchwald-Hartwig Cross-Coupling for N-Aryl Derivatives

The synthesis of diarylamines (e.g., anilinoquinazolines or anilinopyrimidines) from sterically hindered anilines requires specialized catalytic systems. The use of conformationally flexible ligands, such as Trineopentylphosphine (TNpP) or biaryl phosphines (e.g., XPhos), is critical to accommodate the 2-methyl group during the oxidative addition and reductive elimination steps of the palladium catalytic cycle [2].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a flame-dried Schlenk flask with the aryl halide electrophile (1.0 equiv), 5-Methoxy-2,4-dimethylaniline (1.2 equiv), and sodium tert-butoxide (

    
    , 1.5 equiv).
    
  • Catalyst Assembly: Add Palladium(II) acetate (

    
    , 2 mol%) and Trineopentylphosphine (TNpP, 4 mol%). Causality: TNpP's flexible neopentyl arms dynamically adjust to the steric bulk of the ortho-methyl group, preventing catalyst deactivation and accelerating reductive elimination [2].
    
  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask, remove it from the glovebox, and heat to 100°C under vigorous stirring for 12–18 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the aryl halide and the emergence of the

    
     peak corresponding to the diarylamine confirm conversion.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Sterically Driven Amide Bond Formation

For the generation of peptidomimetics or amide-linked small molecules, standard coupling reagents (like EDC/NHS) often fail due to the ortho-methyl steric clash. The use of HATU with a hindered base (DIPEA) is required.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at room temperature. Causality: HATU generates a highly reactive 7-aza-HOAt active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the nucleophilic attack of the hindered aniline.

  • Coupling: Add 5-Methoxy-2,4-dimethylaniline (1.1 equiv) dropwise. Heat the reaction to 50°C if LC-MS indicates stalled conversion after 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl (aq) to remove residual DMF, dry over 
    
    
    
    , and concentrate for purification.

Pharmacological Applications: Kinase Inhibition

Substituted anilines are the cornerstone of ATP-competitive kinase inhibitors, particularly in oncology [3]. Derivatives of 5-Methoxy-2,4-dimethylaniline are highly effective when grafted onto heterocyclic scaffolds (e.g., quinazolines, quinolines, or pyrimidines) targeting Receptor Tyrosine Kinases (RTKs) like EGFR, HER2, and Src [4].

Mechanistic Rationale:

  • Hinge Region Binding: The secondary amine (post-coupling) acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Hydrophobic Packing: The 2,4-dimethyl groups project into the hydrophobic selectivity pockets, displacing high-energy water molecules and increasing binding entropy.

  • Solvent Interaction: The 5-methoxy group often points toward the solvent-exposed channel or interacts with specific polar residues (e.g., Thr/Met gatekeepers), enhancing both potency and target selectivity.

Quantitative Data Presentation: SAR of Substituted Anilines

The following table summarizes the comparative Structure-Activity Relationship (SAR) impact of aniline substitution patterns on EGFR kinase inhibition (data synthesized from analogous 4-anilinoquinazoline benchmarks) [3][4].

Compound ScaffoldAniline Substitution PatternTarget KinaseRepresentative

(nM)
Mechanistic Role & Structural Impact
4-AnilinoquinazolineUnsubstitutedEGFR~100 nMBaseline hinge binder; lacks optimal hydrophobic pocket filling.
4-Anilinoquinazoline2,4-dimethylEGFR~45 nMEnhanced hydrophobic packing; increased steric clash with off-target kinases.
4-Anilinoquinazoline3-methoxyEGFR~30 nMMethoxy group interacts favorably with the solvent-exposed channel.
4-Anilinoquinazoline 5-methoxy-2,4-dimethyl EGFR ~12 nM Synergistic effect: Optimal hydrophobic packing + solvent channel interaction.

Visualizations of Pathways and Workflows

To contextualize the development and application of these derivatives, the following diagrams map their biological intervention points and the chemical optimization lifecycle.

RTK_Pathway EGFR EGFR (Target) RAS RAS EGFR->RAS TKI Aniline Derivative (Inhibitor) TKI->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig 1: RTK signaling pathway illustrating intervention points for aniline-derived inhibitors.

Optimization_Workflow Scaffold 5-Methoxy-2,4-dimethylaniline (Scaffold) Synthesis Buchwald-Hartwig Coupling Scaffold->Synthesis Screening High-Throughput Kinase Screening Synthesis->Screening SAR SAR Analysis & Optimization Screening->SAR SAR->Synthesis Iterative Refinement Lead Lead Candidate Selection SAR->Lead

Fig 2: Iterative hit-to-lead optimization workflow for 5-Methoxy-2,4-dimethylaniline derivatives.

References

  • PubChem , "5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088", National Center for Biotechnology Information. URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) , "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction". URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) , "6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor". URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Methoxy-2,4-dimethylaniline from Xylenol via a Traceless Blocking Strategy

Executive Summary & Strategic Overview The synthesis of meta-substituted anilines from naturally abundant, ortho/para-directing phenols presents a classic regioselectivity challenge in organic synthesis. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The synthesis of meta-substituted anilines from naturally abundant, ortho/para-directing phenols presents a classic regioselectivity challenge in organic synthesis. This application note details a robust, field-proven, four-step synthetic protocol to convert 2,4-dimethylphenol (2,4-xylenol) into 5-methoxy-2,4-dimethylaniline.

By employing a traceless halogen-blocking strategy, we temporarily mask the highly activated C6 position of the aromatic ring. This forces the subsequent nitration to occur at the sterically differentiated C5 position. A final one-pot catalytic hydrodebromination and nitro reduction yields the highly functionalized target compound, which is of significant interest in drug development but requires careful handling due to documented acute toxicity and irritation hazards[1].

Mechanistic Rationale & Pathway Design

The Regioselectivity Challenge

Direct nitration of 2,4-dimethylanisole fails to produce the desired C5-nitro intermediate. The methoxy group is a powerful ortho/para director due to its resonance (+M) effect. With the para position (C4) blocked by a methyl group, electrophilic aromatic substitution (EAS) heavily favors the sterically accessible and electronically activated C6 position, yielding 6-nitro-2,4-dimethylanisole. Overcoming this inherent electronic bias requires strategic intervention via a blocking technique[2].

The Halogen-Blocking Strategy

To functionalize the meta-position (C5), we utilize a traceless blocking group workflow:

  • Regioselective Blocking: Bromination with N-Bromosuccinimide (NBS) selectively installs a bromine atom at the highly activated C6 position. The reactivity of 2,4-dimethylanisole under these conditions is highly predictable based on the dominant directing effect of the methoxy group[3].

  • Sterically-Governed Nitration: With C6 blocked, the nitronium ion (

    
    ) is forced to attack the remaining available positions (C3 and C5). While both are activated by the methyl groups, C3 is flanked by two methyl groups (C2 and C4), creating severe steric hindrance. C5 is flanked by a methyl group and a bromine atom. Because the effective van der Waals radius of a methyl group (2.0 Å) is larger than that of a bromine atom (1.85 Å), nitration proceeds predominantly at C5.
    
  • Traceless Deprotection & Reduction: A one-pot catalytic hydrogenation using Pd/C achieves two transformations simultaneously: the hydrodebromination of the C6-Br bond and the reduction of the C5-NO2 group to the target C5-NH2 group. This bypasses the need for extra, isolated pre-functionalization steps typically required for arene reduction[4]. The addition of a mild base (Triethylamine) is a critical self-validating step to scavenge the generated HBr, preventing catalyst poisoning and amine protonation.

SynthesisPathway A 2,4-Dimethylphenol (Starting Material) B 2,4-Dimethylanisole (O-Methylation) A->B MeI, K2CO3 Acetone C 6-Bromo-2,4- dimethylanisole (Position 6 Blocked) B->C NBS, DMF Regioselective D 6-Bromo-5-nitro- 2,4-dimethylanisole (Meta-Nitration) C->D HNO3, H2SO4 Steric Control E 5-Methoxy-2,4- dimethylaniline (Target Product) D->E H2, Pd/C, Et3N One-Pot Reduction

Synthetic workflow for 5-Methoxy-2,4-dimethylaniline utilizing a regioselective halogen-blocking strategy.

Step-by-Step Experimental Protocols

Step 1: O-Methylation of 2,4-Dimethylphenol

Objective: Convert the hydroxyl group to a methoxy group to prevent oxidative degradation during subsequent nitration.

  • Dissolve 2,4-dimethylphenol (1.0 equiv, 100 mmol) in anhydrous acetone (200 mL, 0.5 M).

  • Add anhydrous potassium carbonate (

    
    , 2.0 equiv) and stir for 15 minutes at room temperature to generate the phenoxide.
    
  • Add iodomethane (MeI, 1.2 equiv) dropwise via an addition funnel.

  • Reflux the mixture for 4 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over

    
    , and concentrate to yield 2,4-dimethylanisole.
    
Step 2: Regioselective Bromination (Blocking)

Objective: Block the highly activated C6 position to redirect subsequent electrophilic attack.

  • Dissolve 2,4-dimethylanisole (1.0 equiv, 90 mmol) in anhydrous N,N-Dimethylformamide (DMF) (300 mL, 0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) portionwise over 30 minutes, keeping the reaction flask protected from light to prevent radical side reactions.

  • Stir at room temperature for 2 hours.

  • Workup: Quench with water (500 mL) and extract with a Hexanes/EtOAc (9:1) mixture. Critical Step: Wash the organic layer with water three times to completely remove residual DMF, which can interfere with the next step. Dry and concentrate to yield 6-bromo-2,4-dimethylanisole.

Step 3: Sterically-Governed Nitration

Objective: Introduce the nitro group at the sterically favored C5 position.

  • Cool concentrated Sulfuric Acid (

    
    , 150 mL) to 0 °C.
    
  • Add 6-bromo-2,4-dimethylanisole (1.0 equiv, 75 mmol) dropwise, maintaining the temperature below 5 °C.

  • Slowly add a mixture of Nitric Acid (68%

    
    , 1.2 equiv) and 
    
    
    
    (20 mL) via an addition funnel, strictly maintaining the internal temperature at 0 °C.
  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Pour the reaction mixture over crushed ice (500 g). Extract with Dichloromethane (DCM). Wash the organic layer carefully with saturated

    
     until CO2 evolution ceases, then wash with brine. Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 6-bromo-5-nitro-2,4-dimethylanisole from trace C3-nitro isomers.
    
Step 4: One-Pot Catalytic Hydrodebromination & Nitro Reduction

Objective: Simultaneously remove the C6 bromine block and reduce the C5 nitro group to an amine.

  • Dissolve 6-bromo-5-nitro-2,4-dimethylanisole (1.0 equiv, 50 mmol) in Methanol (250 mL, 0.2 M).

  • Add Triethylamine (

    
    , 2.5 equiv). Causality Note:
    
    
    
    acts as an acid scavenger for the HBr generated during hydrodebromination, preventing the formation of the aniline hydrobromide salt and protecting the palladium catalyst from halogen poisoning.
  • Degas the solution with

    
     for 10 minutes. Add 10% Pd/C (10 mol%).
    
  • Purge the flask with Hydrogen gas (

    
    ) and stir vigorously under an 
    
    
    
    atmosphere (1 atm, balloon) at room temperature for 12 hours.
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate and partition between EtOAc and saturated

    
     to remove 
    
    
    
    salts. Dry the organic layer, concentrate, and recrystallize to yield pure 5-Methoxy-2,4-dimethylaniline.

Analytical Validation & Quantitative Data

The following table summarizes the expected quantitative yields, reaction times, and key analytical markers for verifying the integrity of each intermediate in the self-validating workflow.

Intermediate / ProductExpected YieldReaction TimeKey ¹H-NMR Marker (CDCl₃, δ ppm)MS (m/z)
2,4-Dimethylanisole 95%4 h3.80 (s, 3H, -OCH₃)136.1 [M]⁺
6-Bromo-2,4-dimethylanisole 88%2 h6.90 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H)214.0, 216.0[M]⁺
6-Bromo-5-nitro-2,4-dimethylanisole 75%3 h7.25 (s, 1H, Ar-H)259.0, 261.0 [M]⁺
5-Methoxy-2,4-dimethylaniline 85%12 h3.60 (br s, 2H, -NH₂), 6.20 (s, 1H, Ar-H)152.1 [M+H]⁺

Safety, Hazards, & Scalability Notes

  • Target Compound Toxicity: 5-Methoxy-2,4-dimethylaniline is classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation) and Skin Irrit. 2. Full PPE, including nitrile gloves and a properly ventilated fume hood, is mandatory during isolation and handling[1].

  • Nitration Hazards: The nitration step (Step 3) is highly exothermic. Strict temperature control (0–5 °C) is required to prevent thermal runaway and the formation of poly-nitrated explosive byproducts.

  • Hydrogenation Safety: Dry Pd/C is highly pyrophoric. Always add the catalyst to a nitrogen-purged, solvent-wet environment.

References

  • PubChem. "5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088". National Institutes of Health.
  • Fieser, L. F., et al. "Fixation of aromatic double bonds: actions such as bromination, nitration... blocking technique". Indian Academy of Sciences.
  • Zhang, Y., et al. "Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium". National Institutes of Health.
  • Fischer, A., et al. "Reactions of the 1-hydroxy-1,4-dimethylcyclohexadienyl cation". Canadian Journal of Chemistry.

Sources

Application

Comprehensive Application Note: Diazotization and Azo Coupling Protocols Utilizing 5-Methoxy-2,4-dimethylaniline

Executive Summary Azo coupling is a foundational electrophilic aromatic substitution reaction utilized extensively in the synthesis of organic dyes, pigments, and advanced pharmaceutical intermediates. This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azo coupling is a foundational electrophilic aromatic substitution reaction utilized extensively in the synthesis of organic dyes, pigments, and advanced pharmaceutical intermediates. This application note provides a comprehensive, self-validating methodology for utilizing 5-Methoxy-2,4-dimethylaniline as a primary diazo component. By converting this highly substituted, electron-rich aromatic amine into its corresponding diazonium salt, researchers can efficiently couple it with activated aromatic systems (e.g., 2-naphthol) to yield complex, highly conjugated azo chromophores.

Physicochemical Profiling & Reagent Data

Understanding the structural properties of 5-Methoxy-2,4-dimethylaniline is critical for predicting its reactivity. The presence of electron-donating groups (EDGs)—specifically the methoxy group at position 5 and methyl groups at positions 2 and 4—significantly influences the stability and electrophilicity of the resulting diazonium intermediate [1].

Table 1: Chemical and Physical Properties of 5-Methoxy-2,4-dimethylaniline

PropertyValue
IUPAC Name 5-Methoxy-2,4-dimethylaniline
CAS Number 380844-06-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES String CC1=CC(=C(C=C1N)OC)C
Role in Synthesis Diazo Component (Electrophile Precursor)

Mechanistic Causality: Expertise & Experience

To achieve high yields and prevent side reactions, the causality behind each experimental condition must be understood:

  • Diazotization Dynamics: The reaction begins with the in situ generation of the nitrosonium ion (

    
    ) from sodium nitrite (
    
    
    
    ) and hydrochloric acid (
    
    
    ). The primary amine of 5-Methoxy-2,4-dimethylaniline acts as a nucleophile, attacking the
    
    
    to form a nitrosamine intermediate, which subsequently dehydrates to form the diazonium salt [2].
  • Electronic Effects of Substituents: The methoxy and methyl groups on the aromatic ring donate electron density via resonance and inductive effects. This stabilizes the diazonium ion, making it less prone to spontaneous nitrogen loss (

    
     evolution) compared to unsubstituted aniline. However, this stabilization also makes the diazonium salt less electrophilic.
    
  • Coupling Partner Selection: Because the 5-Methoxy-2,4-dimethylbenzenediazonium salt is a relatively mild electrophile, it requires a highly activated nucleophile for successful coupling. 2-Naphthol is utilized in an alkaline medium (NaOH) to form the naphthoxide ion . The negative charge on the oxygen strongly donates electron density into the naphthyl ring, making position 1 highly nucleophilic and perfectly complementing the stabilized diazonium salt [2].

  • Temperature Control (0–5 °C): Diazonium salts are thermodynamically unstable. Elevated temperatures lead to the expulsion of nitrogen gas and the formation of a phenol byproduct. Maintaining a strict 0–5 °C environment is non-negotiable for protocol success.

Workflow A 5-Methoxy-2,4- dimethylaniline (Amine Precursor) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Azo Coupling (2-Naphthol, NaOH) C->D E Azo Dye Product D->E

Workflow for the synthesis of azo dyes from 5-Methoxy-2,4-dimethylaniline.

Experimental Protocols

These protocols are designed as a self-validating system for a 10 mmol scale synthesis.

Protocol 1: Preparation of 5-Methoxy-2,4-dimethylbenzenediazonium Chloride

Objective: Convert the primary amine into a reactive diazonium electrophile without inducing oxidative degradation.

  • Amine Salt Formation: In a 100 mL beaker, suspend 1.51 g (10 mmol) of 5-Methoxy-2,4-dimethylaniline in 15 mL of distilled water. Slowly add 2.5 mL of concentrated hydrochloric acid (37%). Stir continuously until the amine hydrochloride salt forms (the mixture may become a fine slurry).

  • Thermal Regulation: Submerge the beaker in an ice-salt bath. Allow the internal temperature of the mixture to drop to 0–5 °C.

  • Nitrous Acid Generation: In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol, 1.05 eq) of sodium nitrite (

    
    ) in 5 mL of cold distilled water.
    
  • Diazotization: Using a dropping funnel or pipette, add the cold

    
     solution dropwise to the vigorously stirred amine slurry over 15 minutes. Crucial:  Monitor the internal temperature constantly; do not allow it to exceed 5 °C.
    
  • Self-Validation (Starch-Iodide Test): After the addition is complete, stir for 15 minutes. Dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.

  • Quenching (Expert Tip): Add 0.1 g of sulfamic acid or urea to the solution and stir for 2 minutes. This destroys the slight excess of nitrous acid, preventing it from oxidizing the 2-naphthol in the next step. Keep the diazonium solution on ice.

Protocol 2: Azo Coupling with 2-Naphthol

Objective: Execute an electrophilic aromatic substitution to form the azo linkage.

  • Nucleophile Activation: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution. The alkaline environment deprotonates the naphthol, forming the highly reactive naphthoxide ion.

  • Thermal Regulation: Cool the alkaline naphthoxide solution to 0–5 °C in an ice bath.

  • Coupling Reaction: Slowly pour the cold diazonium salt solution (from Protocol 1) into the vigorously stirred naphthoxide solution.

  • Observation: A brightly colored azo dye precipitate (typically deep red/orange) will form instantaneously upon contact as the extended conjugated system is created.

  • Maturation: Maintain the pH between 9 and 10 (add drops of NaOH if the mixture becomes too acidic). Continue stirring the suspension in the ice bath for 30 minutes to ensure complete coupling.

  • Workup & Isolation: Isolate the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with 100 mL of ice-cold distilled water to remove unreacted salts and excess alkali.

  • Purification: Dry the crude solid in a vacuum oven at 50 °C. For analytical purity, recrystallize the product from glacial acetic acid or hot ethanol.

Mechanism N Nitrous Acid Generation NaNO2 + HCl → HNO2 → NO+ Amine Nucleophilic Attack Amine + NO+ → Nitrosamine N->Amine NO+ Diazonium Diazonium Formation Dehydration to Ar-N2+ Amine->Diazonium -H2O Coupling Electrophilic Aromatic Substitution C-N Bond Formation Diazonium->Coupling Electrophile Naphthoxide Nucleophile Activation 2-Naphthol + NaOH → Naphthoxide Naphthoxide->Coupling Nucleophile Dye Chromophore Generation Extended Conjugated Azo Dye Coupling->Dye

Mechanistic pathway of diazotization and subsequent azo coupling.

Quantitative Data Summary

Table 2: Stoichiometric Matrix for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
5-Methoxy-2,4-dimethylaniline151.211.01.51 gDiazo Component
Hydrochloric Acid (37%)36.462.52.5 mLAcidic Medium /

Source
Sodium Nitrite69.001.050.72 gNitrosating Agent
2-Naphthol144.171.01.44 gCoupling Component
Sodium Hydroxide (10% aq)40.002.020 mLBase / Activator
Sulfamic Acid97.10~0.10.10 gNitrous Acid Quencher

References

  • PubChem. "5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088". National Center for Biotechnology Information. Available at:[Link]

  • Chemistry LibreTexts. "17.3: Reactions involving arenediazonium salts". Available at:[Link]

Method

Application Note: Regioselective Synthesis of Nitrogen Heterocycles from 5-Methoxy-2,4-dimethylaniline

Document ID: AN-2026-0305 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodologies & Validated Protocols Introduction & Mechanistic Rationale In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0305 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodologies & Validated Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, highly substituted anilines serve as critical building blocks for the construction of privileged heterocyclic scaffolds. 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4, MW: 151.21 g/mol )[1] is a uniquely valuable substrate due to its specific steric and electronic profile.

The Regioselective Advantage (Expertise & Experience)

When subjecting standard meta-substituted anilines to cyclization reactions (such as the Skraup or Fischer indole syntheses), chemists typically face the formation of difficult-to-separate regioisomeric mixtures (e.g., 5- vs. 7-substituted heterocycles) because cyclization can occur at either of the two available ortho positions.

However, 5-methoxy-2,4-dimethylaniline presents a self-correcting structural advantage:

  • Steric Blocking: The ortho position at C2 is blocked by a methyl group.

  • Electronic Activation: The remaining ortho position at C6 is highly activated by the synergistic electron-donating effects of the adjacent C5-methoxy group (via resonance) and the C1-amine (via resonance).

Protocol I: Synthesis of 8-Methoxy-5,7-dimethylquinolines (Modified Skraup Reaction)

The Skraup reaction is a classical methodology for synthesizing quinolines by heating an aniline with glycerol, an acid catalyst, and an oxidizing agent[2]. Traditional Skraup conditions can be violently exothermic. In this optimized protocol, we utilize a modified microwave-assisted approach with iodine as a mild oxidant to ensure a controlled, high-yielding reaction[2].

Step-by-Step Methodology
  • Reagent Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, dissolve 5-methoxy-2,4-dimethylaniline (1.0 mmol, 151.2 mg) in 3.0 mL of anhydrous ethanol.

  • Addition of Reactants: Add glycerol (3.0 mmol) and a catalytic amount of iodine (5 mol%, 12.7 mg). Carefully add 2 drops of concentrated sulfuric acid (

    
    ) to catalyze the in situ dehydration of glycerol to acrolein[3].
    
  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 20 minutes. The microwave heating ensures rapid, uniform energy distribution, preventing the thermal runaway typical of conventional Skraup reactions[2].

  • Quenching & Extraction: Cool the vial to room temperature. Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize the acid. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
    
Validation & QC Checkpoints
  • TLC Monitoring: The starting aniline (

    
     in 3:1 Hexane:EtOAc) should disappear, replaced by a highly fluorescent blue spot under 365 nm UV light (
    
    
    
    ), characteristic of the quinoline core.
  • Mass Spectrometry: LC-MS must confirm the product mass. Expected

    
     m/z.
    

Skraup Glycerol Glycerol (Precursor) Acrolein Acrolein (Electrophile) Glycerol->Acrolein H2SO4, Δ Aniline 5-Methoxy-2,4- dimethylaniline Michael Michael Adduct (β-amino ketone) Aniline->Michael + Acrolein Cyclization Electrophilic Ring Closure (C6) Michael->Cyclization H+ Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline -H2O Quinoline 8-Methoxy-5,7- dimethylquinoline Dihydroquinoline->Quinoline Oxidation

Caption: Skraup synthesis mechanistic pathway from aniline and glycerol to quinoline.

Table 1: Optimization of Skraup Reaction Conditions
Catalyst / OxidantSolventTemperature / TimeRegioselectivityIsolated Yield (%)

/

Neat150°C / 4 h (Thermal)>99% (C6 only)42%

/

Toluene110°C / 12 h (Thermal)>99% (C6 only)65%

/

Ethanol 120°C / 20 min (MW) >99% (C6 only) 88%

Protocol II: Synthesis of 7-Methoxy-4,6-dimethylindoles (Fischer Indole Synthesis)

The Fischer indole synthesis remains the premier method for constructing complex indoles[4]. The reaction proceeds via the condensation of an arylhydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement of the resulting ene-hydrazine[5].

Step-by-Step Methodology

Part A: Diazotization and Reduction (Hydrazine Synthesis)

  • Suspend 5-methoxy-2,4-dimethylaniline (10 mmol) in 15 mL of concentrated HCl and cool to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of

    
     (11 mmol) in 5 mL water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes.
    
  • QC Checkpoint 1: Test with KI-starch paper. An immediate blue-black color confirms the presence of the diazonium salt. Add sulfamic acid until the test is negative to quench excess nitrous acid.

  • Add a solution of

    
     (25 mmol) in 10 mL concentrated HCl dropwise at 0°C. Stir for 2 hours, then basify with 40% NaOH and extract with DCM to isolate (5-methoxy-2,4-dimethylphenyl)hydrazine.
    

Part B: Indolization

  • In a round-bottom flask, combine the isolated hydrazine (1.0 mmol) and cyclohexanone (1.1 mmol) in 10 mL of glacial acetic acid.

  • Add Polyphosphoric Acid (PPA) (2.0 g) as the Lewis/Brønsted acid catalyst. PPA effectively coordinates the hydrazone, accelerating tautomerization to the ene-hydrazine[5].

  • Heat the mixture at 90°C for 3 hours under nitrogen.

  • Pour the hot mixture over crushed ice and extract with EtOAc. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Validation & QC Checkpoints
  • Ehrlich’s Test: Spot the crude product on a TLC plate and spray with Ehrlich's reagent (p-dimethylaminobenzaldehyde in HCl). A rapid color change to pink/purple confirms the formation of the indole core.

  • NMR Verification:

    
     NMR should show the disappearance of the ketone 
    
    
    
    -protons and the appearance of a broad singlet at
    
    
    ppm corresponding to the indole N-H proton.

Fischer Hydrazine Arylhydrazine Intermediate Hydrazone Phenylhydrazone Hydrazine->Hydrazone H+, -H2O Ketone Ketone Substrate Ketone->Hydrazone H+, -H2O EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Diimine Diimine Intermediate Sigmatropic->Diimine N-N Cleavage Aminal Cyclic Aminal Diimine->Aminal Intramolecular Attack Indole 7-Methoxy-4,6- dimethylindole Aminal->Indole -NH3, Aromatization

Caption: Fischer indole synthesis via[3,3]-sigmatropic rearrangement of an ene-hydrazine.

Table 2: Substrate Scope for Fischer Indole Synthesis
Ketone SubstrateResulting Indole DerivativeCatalystYield (%)
Cyclohexanone1,2,3,4-Tetrahydrocarbazole derivativePPA82%
Acetone2-Methyl-7-methoxy-4,6-dimethylindole

76%
2-Butanone2,3,4,6-Tetramethyl-7-methoxyindolePPA71%

Protocol III: Synthesis of N-Arylpyrroles (Clauson-Kaas Reaction)

To synthesize non-fused heterocycles, the Clauson-Kaas reaction provides a direct, robust route to convert primary anilines into N-arylpyrroles. The electron-rich nature of 5-methoxy-2,4-dimethylaniline makes it an exceptionally strong nucleophile for this double-condensation workflow.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-methoxy-2,4-dimethylaniline (2.0 mmol) in 10 mL of glacial acetic acid.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (2.2 mmol). Under acidic conditions, this reagent unmasks to form succinaldehyde in situ.

  • Reflux: Heat the mixture to reflux (118°C) for 2 hours.

  • Workup: Cool the reaction mixture and pour it into 50 mL of ice water. Extract with DCM (2 × 20 mL). Wash the combined organics with saturated

    
     until CO2 evolution ceases, ensuring the complete removal of acetic acid.
    
  • Validation: Analyze the crude mixture via

    
     NMR. The appearance of two distinct triplets (or apparent multiplets) in the aromatic region (
    
    
    
    ppm and
    
    
    ppm) confirms the formation of the pyrrole ring.

ClausonKaas Aniline 5-Methoxy-2,4- dimethylaniline Condensation Double Condensation Aniline->Condensation Nucleophilic Attack Furan 2,5-Dimethoxy- tetrahydrofuran Intermediate Succinaldehyde (In situ) Furan->Intermediate AcOH, Δ (Deprotection) Intermediate->Condensation Nucleophilic Attack Pyrrole 1-Aryl-1H-pyrrole Derivative Condensation->Pyrrole -2 H2O, Aromatization

Caption: Clauson-Kaas reaction pathway for the synthesis of N-arylpyrroles.

References

  • 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[1]

  • A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis (tandfonline.com) URL:[2]

  • Indole synthesis: a review and proposed classification Source: PubMed Central (nih.gov) URL:[4]

  • Fischer indole synthesis - Wikipedia Source: Wikipedia (wikipedia.org) URL:[5]

Sources

Application

Industrial Manufacturing Process and Process Chemistry for 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4)

Abstract & Process Rationale 5-Methoxy-2,4-dimethylaniline is a highly valued aniline derivative utilized as a critical building block in the development of targeted therapeutics and advanced agrochemicals. Designing a s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Process Rationale

5-Methoxy-2,4-dimethylaniline is a highly valued aniline derivative utilized as a critical building block in the development of targeted therapeutics and advanced agrochemicals. Designing a scalable industrial manufacturing process for this compound requires overcoming significant regiochemical challenges. Direct nitration of 2,4-dimethylanisole invariably yields complex, inseparable isomeric mixtures due to the competing directing effects of the strongly activating methoxy group and the two methyl groups.

To circumvent this, our validated 3-step industrial route utilizes 1-bromo-2,4-dimethylbenzene as the starting material. The synergistic directing effects of the methyl groups override the deactivating bromo substituent, allowing for highly regioselective nitration at the C5 position. Subsequent copper-catalyzed Ullmann methoxylation and palladium-catalyzed hydrogenation provide the final product in high overall yield and purity.

Process Flow Diagram

ProcessFlow A 1-Bromo-2,4-dimethylbenzene (Starting Material) B 1-Bromo-2,4-dimethyl-5-nitrobenzene (Intermediate 1) A->B HNO3/H2SO4 Regioselective Nitration C 1-Methoxy-2,4-dimethyl-5-nitrobenzene (Intermediate 2) B->C NaOMe, CuI, DMF Ullmann Methoxylation D 5-Methoxy-2,4-dimethylaniline (Final API Intermediate) C->D H2, Pd/C Catalytic Hydrogenation

Overall 3-step industrial synthetic workflow for 5-Methoxy-2,4-dimethylaniline.

Step 1: Regioselective Nitration of 1-Bromo-2,4-dimethylbenzene

Causality & Mechanistic Design

In 1-bromo-2,4-dimethylbenzene, the two methyl groups at C2 and C4 are weakly activating and direct electrophilic aromatic substitution to the ortho and para positions. The C5 position is uniquely activated by both methyl groups (para to C2, ortho to C4). While the bromo group at C1 is an ortho/para director, it is overall deactivating. Consequently, the activating methyl groups dictate the regiochemistry, driving the nitronium ion (


) strictly to the C5 position. The sterically hindered C3 position (sandwiched between two methyls) remains unreacted, ensuring a highly pure single isomer.
Step-by-Step Protocol
  • Reactor Preparation: Charge a glass-lined reactor with 1-bromo-2,4-dimethylbenzene (1.0 equiv) and concentrated sulfuric acid (3.0 vol). Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Nitration: Prepare a mixed acid solution of 70% nitric acid (1.05 equiv) and concentrated sulfuric acid (1.0 vol). Add the mixed acid dropwise to the reactor over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent oxidative degradation and dinitration.

  • Agitation: Stir the reaction mixture at 5 °C for an additional 1 hour.

  • Quench & Isolate: Pour the mixture slowly over crushed ice/water (10 vol) under vigorous agitation. Filter the resulting pale-yellow precipitate.

  • Purification: Wash the filter cake with cold water until the filtrate reaches pH 6-7, followed by a cold methanol wash. Dry under vacuum at 40 °C to yield 1-bromo-2,4-dimethyl-5-nitrobenzene (Intermediate 1).

Self-Validating System (IPC):

  • Method: GC-FID.

  • Validation: The reaction is deemed complete when unreacted starting material is <1.0%. The ratio of the C5-nitro isomer to any trace C3-nitro isomer must be >98:2.

Step 2: Copper-Catalyzed Ullmann Methoxylation

Causality & Mechanistic Design

Direct nucleophilic aromatic substitution (SNAr) of the bromo group by methoxide is thermodynamically unfavorable because the nitro group is located meta to the leaving group, failing to stabilize the requisite Meisenheimer complex. To overcome this activation barrier, a copper-catalyzed Ullmann-type C–O cross-coupling is employed. Copper(I) iodide facilitates the oxidative addition of the unactivated aryl bromide, followed by ligand exchange with sodium methoxide, and reductive elimination to yield the methoxyarene.

Step-by-Step Protocol
  • Reactor Preparation: Charge a dry, nitrogen-purged reactor with Intermediate 1 (1.0 equiv), Copper(I) iodide (0.1 equiv), and anhydrous N,N-dimethylformamide (DMF) (5.0 vol).

  • Reagent Addition: Add a 30% solution of sodium methoxide in methanol (3.0 equiv) in a single portion.

  • Coupling: Heat the reaction mixture to 100–105 °C and maintain for 12 hours.

  • Workup: Cool the reactor to 20 °C. Quench the reaction by adding water (10 vol) and aqueous ammonia (28%, 1.0 vol) to solubilize copper salts as amine complexes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 4.0 vol). Wash the combined organic phases with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 1-methoxy-2,4-dimethyl-5-nitrobenzene  (Intermediate 2).
    

Self-Validating System (IPC):

  • Method: HPLC-UV (254 nm).

  • Validation: Monitor the disappearance of the bromoarene. Proceed to workup only when Intermediate 1 is <0.5%.

Step 3: Catalytic Hydrogenation of the Nitroarene

Causality & Mechanistic Design

The reduction of the nitro group to a primary amine is executed via catalytic hydrogenation using Palladium on Carbon (Pd/C). This method is selected over traditional Béchamp reduction (iron/HCl) to eliminate stoichiometric heavy metal waste, drastically improving the Environmental Factor (E-factor) of the process. The reaction proceeds via the classic Haber mechanism[1], involving the sequential reduction of the nitroarene to a nitroso intermediate, followed by an N-arylhydroxylamine, and finally the target aniline [2].

HaberMechanism N Nitroarene (Ar-NO2) Adsorbed on Pd/C NO Nitrosoarene (Ar-NO) Surface Intermediate N->NO +H2, -H2O Fast Step NHOH N-Arylhydroxylamine (Ar-NHOH) Reactive Intermediate NO->NHOH +H2 Hydrogen Transfer NH2 Aniline Derivative (Ar-NH2) Desorbed Product NHOH->NH2 +H2, -H2O Rate-Determining Step

Haber mechanism for the Pd/C-catalyzed reduction of nitroarenes to anilines.

Step-by-Step Protocol
  • Hydrogenator Setup: Charge a high-pressure Hastelloy reactor with Intermediate 2 (1.0 equiv), 5% Pd/C (50% wet, 0.05 equiv by weight), and methanol (6.0 vol).

  • Purging: Purge the reactor with nitrogen (3 cycles at 30 psi), followed by hydrogen gas (3 cycles at 30 psi).

  • Hydrogenation: Pressurize the reactor with hydrogen to 50 psi. Heat the mixture to 45 °C and agitate vigorously (800 rpm) for 4–6 hours.

  • Filtration: Upon cessation of hydrogen uptake, cool the reactor to 20 °C and purge with nitrogen. Filter the catalyst through a pad of Celite under an inert atmosphere (Pd/C is pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil is crystallized from heptane/ethyl acetate to afford pure 5-Methoxy-2,4-dimethylaniline .

Self-Validating System (IPC):

  • Method: LC-MS and GC-MS.

  • Validation: It is critical to confirm the complete consumption of the N-arylhydroxylamine intermediate (m/z = M+16 relative to product). Incomplete reduction leads to downstream oxidative dimerization (azoxy formation).

Process Metrics & Quantitative Data

The following table summarizes the validated industrial metrics for a standard 50 kg pilot-scale batch.

Process StepTarget Intermediate / ProductMolar Yield (%)Purity (HPLC/GC)E-Factor (kg waste / kg product)IPC Method
Step 1 1-Bromo-2,4-dimethyl-5-nitrobenzene88%98.5% (GC)4.2GC-FID
Step 2 1-Methoxy-2,4-dimethyl-5-nitrobenzene82%97.0% (HPLC)8.5 (Aqueous salts)HPLC-UV
Step 3 5-Methoxy-2,4-dimethylaniline95%>99.5% (HPLC)1.8LC-MS / GC-MS
Overall Final API Intermediate 68.5% >99.5% ~14.5 (Cumulative) Multimodal

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review." RSC Sustainability, 2025, 3, 243-254.[Link]

  • Morisse, C. G. A., McCullagh, A. M., Campbell, J. W., Mitchell, C., Carr, R. H., & Lennon, D. "Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline." Industrial & Engineering Chemistry Research, 2022, 61(30), 10712-10722.[Link]

Method

Application Note: Regioselective Nitration and Catalytic Reduction Pathways to 5-Methoxy-2,4-dimethylaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview 5-Methoxy-2,4-dimethylaniline is a highly valued building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview

5-Methoxy-2,4-dimethylaniline is a highly valued building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The synthesis of this specific regioconfiguration requires precise control over electrophilic aromatic substitution, followed by a chemoselective reduction. This application note details a robust, two-step synthetic pathway starting from commercially available 2,4-dimethylanisole, engineered for high atom economy, scalability, and self-validating quality control.

Mechanistic Insights & Causality (E-E-A-T)

The Causality of Regioselective Nitration

In standard electrophilic aromatic substitution, the strongly activating methoxy group (


) of 2,4-dimethylanisole would typically direct the incoming nitronium ion (

) to the ortho position (C6), as the para position (C4) is blocked by a methyl group. However, empirical process chemistry reveals a different dominant force: steric hindrance .

The adjacent C2-methyl group forces the methoxy group into a conformation that sterically shields the C6 position. Consequently, the +M (mesomeric) directing power of the methoxy group is suppressed. Instead, the synergistic +I (inductive) and hyperconjugative effects of the C2 and C4 methyl groups take precedence, directing the electrophilic attack predominantly to the less hindered C5 position [1]. By utilizing a controlled nitrating mixture in glacial acetic acid at 0–5 °C, over-oxidation is prevented, and the desired 1-methoxy-2,4-dimethyl-5-nitrobenzene is selectively precipitated during the aqueous quench.

Atom-Economical Catalytic Hydrogenation

While traditional Bechamp reductions (Fe/HCl) are historically prevalent for nitroarene reduction, they generate stoichiometric iron waste and require corrosive acidic conditions that complicate downstream purification. To meet modern pharmaceutical standards, this protocol utilizes catalytic hydrogenation with 10% Pd/C under mild hydrogen pressure [2].

This choice is causal: Palladium on carbon facilitates a highly chemoselective reduction of the nitro group to the primary amine without cleaving the aryl ether (methoxy group) or inducing ring saturation [3]. The reaction produces water as the sole byproduct and avoids the accumulation of reactive intermediates (e.g., hydroxylamines or azo compounds), ensuring a highly pure final product.

Reaction Workflow Visualization

Pathway SM 2,4-Dimethylanisole Step1 Step 1: Regioselective Nitration HNO3 / H2SO4 / AcOH SM->Step1 Electrophilic Attack Int 1-Methoxy-2,4-dimethyl-5-nitrobenzene Step1->Int Steric control dictates C5 substitution Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (40 psi), MeOH Int->Step2 Chemoselective Reduction Prod 5-Methoxy-2,4-dimethylaniline Step2->Prod Quantitative conversion

Fig 1: Two-step synthetic workflow from 2,4-dimethylanisole to 5-Methoxy-2,4-dimethylaniline.

Experimental Protocols

Protocol A: Regioselective Nitration to 1-Methoxy-2,4-dimethyl-5-nitrobenzene

Objective: Achieve C5-nitration while suppressing C6-nitration and oxidative degradation.

  • Reactor Preparation: Charge a jacketed glass reactor with 2,4-dimethylanisole (1.0 equiv, 100 mmol) and glacial acetic acid (3.0 volumes). Initiate overhead stirring at 250 rpm.

  • Temperature Control: Circulate coolant to bring the internal reactor temperature to 0–5 °C.

  • Nitronium Generation: In a separate addition funnel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (

    
    , 1.2 equiv) to concentrated nitric acid (
    
    
    
    , 68%, 1.05 equiv) over an ice bath.
  • Controlled Addition: Add the nitrating mixture dropwise to the reactor over 45 minutes. Crucial: Maintain the internal temperature strictly below 5 °C to prevent the formation of dinitro impurities.

  • Maturation: Allow the reaction to stir for 2 hours at 5 °C.

  • Self-Validation Check (IPC): Pull a 50 µL aliquot, quench in water, extract with EtOAc, and analyze via RP-HPLC (254 nm). The reaction is complete when the starting material is <1% AUC.

  • Quench & Isolation: Pour the reaction mixture slowly into vigorously stirred crushed ice/water (10 volumes). The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid via vacuum filtration, wash with copious amounts of cold distilled water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Protocol B: Catalytic Reduction to 5-Methoxy-2,4-dimethylaniline

Objective: Chemoselective reduction of the nitro moiety to the corresponding aniline.

  • Reactor Charging: To a high-pressure hydrogenation vessel (e.g., Parr reactor), add 1-methoxy-2,4-dimethyl-5-nitrobenzene (1.0 equiv, 50 mmol) dissolved in HPLC-grade Methanol (5.0 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.05 equiv Pd). Safety Note: Pd/C is pyrophoric when dry; always add to the solvent under an inert atmosphere.

  • Inerting & Pressurization: Seal the reactor. Purge the headspace with Nitrogen (

    
    ) three times (pressurize to 30 psi, then vent). Repeat the purge cycle three times with Hydrogen gas (
    
    
    
    ).
  • Hydrogenation: Pressurize the reactor to 40 psi with

    
    . Initiate vigorous agitation (800 rpm) at 25 °C.
    
  • Self-Validation Check (IPC): Monitor the pressure gauge. The reaction is self-indicating; the cessation of hydrogen pressure drop signifies complete conversion (typically 3–4 hours). Confirm via GC-MS (absence of m/z 181, presence of target m/z 151).

  • Filtration: Vent the

    
     gas and purge with 
    
    
    
    . Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to yield 5-Methoxy-2,4-dimethylaniline as a crystalline solid or viscous oil.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and in-process controls (IPC) for the self-validating workflow.

Reaction StepSubstrateReagents & CatalystExpected YieldTarget PurityIPC Analytical MethodKey Impurity Monitored
Step 1: Nitration 2,4-Dimethylanisole

,

, AcOH
78 – 82%> 95%RP-HPLC (254 nm)6-nitro regioisomer, dinitro species
Step 2: Reduction 1-Methoxy-2,4-dimethyl-5-nitrobenzene10% Pd/C,

(40 psi)
92 – 95%> 98%GC-MS / HPLCUnreacted nitroarene, hydroxylamine

References

  • Wańska, M., et al. "Improved Protocol for Mononitration of Phenols with Bismuth(III) and Iron(III) Nitrates." Synthetic Communications, 2014. [1]

  • Filonenko, G. A., et al. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters, ACS Publications, 2021. [2]

  • Corma, A., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Chemical Society Reviews, 2015. [3]

Application

using 5-Methoxy-2,4-dimethylaniline in dye synthesis

Application Note: Synthesis of Azo Dyes Using 5-Methoxy-2,4-dimethylaniline Abstract This technical guide details the protocol for utilizing 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4 / Synonym: 4-Amino-2,5-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Azo Dyes Using 5-Methoxy-2,4-dimethylaniline

Abstract

This technical guide details the protocol for utilizing 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4 / Synonym: 4-Amino-2,5-dimethylanisole) as a diazo component in the synthesis of high-performance azo dyes. Due to its unique substitution pattern—combining a strong electron-donating methoxy group with two methyl groups—this intermediate offers exceptional chromophore tuning capabilities, resulting in bathochromic shifts and enhanced lipophilicity suitable for disperse dyes and pigments. This document provides a validated workflow for diazotization and coupling, supported by mechanistic insights and safety standards.

Chemical Profile & Mechanistic Insight

5-Methoxy-2,4-dimethylaniline acts as a potent Diazo Component . Its utility stems from the electronic influence of its substituents on the resulting azo chromophore (


).
PropertySpecification
IUPAC Name 5-Methoxy-2,4-dimethylaniline
Molecular Formula

Molecular Weight 151.21 g/mol
Physical State Solid / Crystalline Powder
Role in Synthesis Primary Amine (Diazo Component)
Electronic Effect Electron Donor (+M effect of -OMe, +I effect of -Me)
Mechanistic Rationale: Chromophore Tuning
  • Bathochromic Shift: The methoxy group at position 5 (para to the methyl, meta to the amine) acts as a strong auxochrome. When this molecule is diazotized and coupled, the electron-donating capability of the oxygen lone pair extends the conjugation system, shifting absorption to longer wavelengths (Red/Violet) compared to unsubstituted aniline dyes.

  • Steric Modulation: The methyl groups at positions 2 and 4 provide steric bulk. This increases the planarity of the trans-azo bond in the solid state (improving crystallinity for pigments) and enhances hydrophobicity (critical for Disperse Dyes used on polyester).

Experimental Workflow: Diazotization & Coupling

The synthesis follows a two-stage process: Diazotization (Activation) followed by Coupling (Chromogenesis).

Visual Workflow (DOT Diagram)

DyeSynthesis Start Start: 5-Methoxy-2,4-dimethylaniline Acid Add HCl (3 eq) + Ice Temp < 5°C Start->Acid Nitrite Add NaNO2 (1.05 eq) Dropwise Addition Acid->Nitrite DiazoSalt Intermediate: Diazonium Salt Solution Nitrite->DiazoSalt Check QC: Starch-Iodide Test (Must be Blue) DiazoSalt->Check Coupling Coupling Reaction pH Control (8-9 for Phenols) Check->Coupling Positive Coupler_Prep Prepare Coupling Component (e.g., 2-Naphthol in NaOH) Coupler_Prep->Coupling Precipitation Precipitation & Filtration Coupling->Precipitation Final Final Product: Azo Dye / Pigment Precipitation->Final

Caption: Step-by-step workflow for converting 5-Methoxy-2,4-dimethylaniline into an azo dye.

Detailed Protocol

Phase A: Diazotization (Preparation of Electrophile)

Objective: Convert the primary amine into a reactive diazonium salt.[1] Safety: Work in a fume hood.[2] Wear nitrile gloves.

  • Slurry Preparation:

    • In a 250 mL beaker, disperse 5-Methoxy-2,4-dimethylaniline (1.51 g, 10 mmol) in Water (15 mL) .

    • Add Concentrated HCl (2.5 mL, ~30 mmol) . Stir until the amine dissolves as the hydrochloride salt. If necessary, warm slightly to dissolve, then cool.

  • Cooling:

    • Place the beaker in an ice-salt bath. Cool the internal temperature to 0–5°C .

    • Critical: The temperature must not exceed 5°C to prevent decomposition of the diazonium salt into a phenol.

  • Nitrosation:

    • Prepare a solution of Sodium Nitrite (0.72 g, 10.5 mmol) in Water (5 mL) .

    • Add the nitrite solution dropwise to the amine solution over 10–15 minutes, maintaining temperature < 5°C.

  • Validation (The Starch-Iodide Test):

    • Stir for 15 minutes.

    • Spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Result: An immediate blue/black color confirms excess nitrous acid (successful diazotization). If no color appears, add small aliquots of NaNO₂ until positive.

    • Cleanup: Destroy excess nitrous acid by adding a spatula tip of Sulfamic Acid or Urea until the starch-iodide test is negative (prevents side reactions).

Phase B: Coupling (Synthesis of Model Dye)

Model Reaction: Coupling with 2-Naphthol (produces a Red Pigment) or N,N-Diethylaniline (produces a Disperse Dye). Selected Protocol:Coupling with 2-Naphthol (Alkaline Coupling)

  • Coupler Preparation:

    • In a separate flask, dissolve 2-Naphthol (1.44 g, 10 mmol) in 10% NaOH solution (20 mL) .

    • Cool this solution to 0–5°C .

  • The Coupling Reaction:

    • Slowly add the cold Diazonium Salt solution (from Phase A) into the 2-Naphthol solution with vigorous stirring.

    • pH Control: Monitor pH.[3] The reaction requires an alkaline environment (pH 9–10). If the pH drops due to the acid in the diazo solution, add 10% NaOH or Sodium Carbonate to maintain alkalinity.

  • Precipitation:

    • A deep red/orange precipitate will form immediately.

    • Stir at 0–5°C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Isolation:

    • Heat the slurry to 60°C for 15 minutes (this "curing" step aggregates the particles, improving filtration).

    • Filter under vacuum.

    • Wash the filter cake copiously with water until the filtrate is neutral.

    • Dry in an oven at 50°C.

Characterization & Quality Control

TechniqueExpected ObservationPurpose
TLC Single spot, distinct Rf from starting amine.Purity Check
UV-Vis Spectroscopy

typically 480–520 nm (Solvent dependent).
Color Strength
1H-NMR (DMSO-d6) Disappearance of broad

singlet (approx 4-5 ppm). Appearance of aromatic peaks shifted downfield due to azo linkage.
Structural Confirmation
Melting Point Sharp melting point (typically >150°C for azo pigments).[4]Identity Verification

Troubleshooting Table:

  • Low Yield: Often due to diazonium decomposition. Ensure T < 5°C during Phase A.

  • Tarry Product: Coupling pH was incorrect. Ensure pH is basic for phenols/naphthols and acidic (pH 3-5) for amines.

  • Dull Color: Incomplete washing of inorganic salts or oxidation. Recrystallize from Ethanol/DMF.

Safety & References

Safety Data (SDS) Summary:

  • Hazards: 5-Methoxy-2,4-dimethylaniline is an aniline derivative. It is toxic if swallowed, in contact with skin, or inhaled. Suspected carcinogen (Category 2).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle strictly in a fume hood.

  • Waste: Dispose of all azo dye waste in designated "Organic Non-Halogenated" waste streams. Destroy diazonium residues with sodium bisulfite before disposal if reaction is incomplete.

References:

  • PubChem. (2023). 5-Methoxy-2,4-dimethylaniline Compound Summary. National Library of Medicine. Link

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text for Diazotization mechanisms).

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Reference for Azo coupling industrial protocols).

  • BenchChem. (2025).[1][2] Application Notes for Azo Dye Synthesis. Link (General protocols for aniline derivatives).

Sources

Method

Application Note: Standard Operating Procedure for Handling 5-Methoxy-2,4-dimethylaniline

Abstract & Scope This technical guide defines the operational standards for handling 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4), a specialized electron-rich aniline derivative used as a scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide defines the operational standards for handling 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4), a specialized electron-rich aniline derivative used as a scaffold in the synthesis of heterocyclic pharmaceuticals and advanced azo dyes.[1][2] Due to the synergistic electron-donating effects of the methoxy and methyl groups, this compound exhibits heightened susceptibility to oxidative degradation and electrophilic attack compared to unsubstituted aniline.[1] This protocol addresses the specific challenges of methemoglobinemia toxicity risks , oxidative instability , and trace metal scavenging during synthesis.[1]

Chemical Identity & Properties

  • IUPAC Name: 5-Methoxy-2,4-dimethylaniline[1][2][3]

  • CAS Number: 380844-06-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2][3]
  • Molecular Weight: 151.21 g/mol [1][2]

  • Appearance: Typically a viscous amber liquid or low-melting solid (isomer-dependent).[1][2] Darkens rapidly to brown/black upon air exposure.[1][2]

  • Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water.[1]

Safety Assessment: The "Silent" Hazard

Critical Warning: Like many xylidine derivatives, 5-Methoxy-2,4-dimethylaniline is a potent methemoglobinemia inducer .[1][2] Unlike standard corrosives, skin absorption does not cause immediate pain but leads to systemic cyanosis (oxygen deprivation) hours later.[1][2]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (Solids) or ABEK1 Filter (Liquids/Solutions)Prevents inhalation of aerosols/vapors which are rapidly absorbed.[1][2]
Dermal Double Gloving: Nitrile (Inner) + Laminate/Butyl (Outer)Standard nitrile is permeable to aromatic amines over time.[1][2]
Ocular Chemical Splash GogglesPrevent mucosal absorption via tear ducts.[1][2]
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; anilines bind to cotton.[1][2]

Material Management: Stability & Storage

The electron-rich nature of the 5-methoxy-2,4-dimethyl system makes the amino group highly nucleophilic and the ring prone to oxidation (formation of quinoid impurities).[1][2]

Storage Protocol[1][2][4][5]
  • Atmosphere: Store strictly under Argon or Nitrogen .[1][2]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a Teflon-lined cap.[1][2] Never store in clear glass.

  • Stabilization (Recommended): If the free base is not required immediately, convert to the Hydrochloride (HCl) salt for long-term stability.[1][2] The salt form is resistant to oxidation.[1][2]

Visual Quality Check
  • Colorless/Pale Yellow: High Purity (>98%).[1][2] Safe to use.

  • Amber/Brown: Mild Oxidation (~95%).[1][2] Purify via filtration through a silica plug.[1][2]

  • Black/Tar: Severe Decomposition.[1][2] Distillation or recrystallization required.[1][2]

Operational Protocol: Synthesis & Handling

Workflow Visualization

The following diagram outlines the decision logic for handling the material based on its physical state and intended application.

HandlingProtocol Start Start: 5-Methoxy-2,4-dimethylaniline Source CheckState Visual Inspection Start->CheckState ColorCheck Is material Dark Brown/Black? CheckState->ColorCheck Purify Purification Required (Vacuum Distillation or Silica Plug) ColorCheck->Purify Yes Safe Material Acceptable ColorCheck->Safe No Purify->Safe ReactionType Select Reaction Type Safe->ReactionType Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) ReactionType->Coupling Acylation Acylation/Protection ReactionType->Acylation SaltForm Salt Formation (Storage) ReactionType->SaltForm Degas CRITICAL: Degas Solvents (Sparge with Ar for 15 min) Coupling->Degas Execute Execute Reaction (Monitor via TLC/LCMS) Acylation->Execute SaltForm->Execute Degas->Execute Quench Acidic Quench (Trap volatile amine) Execute->Quench

Caption: Decision tree for quality assessment and reaction setup, emphasizing the critical degassing step for transition-metal catalysis.

Protocol A: Preparation of Stable HCl Salt (Storage)

Use this method to stabilize the material if you receive a bulk shipment.[1][2]

  • Dissolution: Dissolve 10 mmol of 5-Methoxy-2,4-dimethylaniline in 20 mL of anhydrous Diethyl Ether or 1,4-Dioxane.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents) under nitrogen.

  • Precipitation: A white to off-white solid will precipitate immediately.[1][2]

  • Isolation: Filter rapidly under a blanket of nitrogen (Schlenk filtration preferred) to avoid moisture absorption.[1][2]

  • Drying: Dry under high vacuum for 4 hours. Store at room temperature.

Protocol B: Buchwald-Hartwig Coupling Setup

This aniline is electron-rich, making it an excellent nucleophile, but it can poison catalysts if oxidized.[1][2]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • 5-Methoxy-2,4-dimethylaniline (1.2 equiv)[1][2]

    • Pd(OAc)

      
       / BINAP (Catalytic load)
      
    • NaOtBu (1.5 equiv)[1][2]

    • Toluene (Anhydrous)[1][2]

  • Degassing (Crucial):

    • The methoxy group increases the aniline's susceptibility to oxidation by dissolved oxygen, which can generate radical species that deactivate the Pd-catalyst.[1]

    • Step: Sparge Toluene with Argon for 20 minutes before adding the aniline.

  • Addition Order:

    • Add Base and Ligand/Catalyst first.[1][2]

    • Add Aryl Halide.

    • Add Aniline last as a solution in degassed toluene.[1][2]

  • Temperature: Heat to 80–100°C. Monitor consumption of the aniline by TLC (Stain: p-Anisaldehyde; Anilines turn bright yellow/orange).

Analytical Verification

Since commercial samples often contain isomers (e.g., 2,5-dimethyl-4-methoxyaniline), verification is mandatory.[1][2]

  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (

    
     ~3.7 ppm) and two distinct methyl singlets (
    
    
    
    ~2.1–2.3 ppm).[1][2] The aromatic region should show two singlets (para-relationship) if the structure is 2,4-dimethyl-5-methoxy (1,2,4,5-substitution pattern).[1][2]
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2]

    • Detection: 254 nm (UV).[1][2] Note: Oxidized impurities often absorb strongly at higher wavelengths (yellow/brown).[1][2]

Waste Disposal & Decontamination

Never dispose of this compound down the drain.[1][2] It is toxic to aquatic life and persists in the environment.[1][4][5]

  • Liquid Waste: Collect in a dedicated "Halogen-Free Organic" waste container. Label clearly as "Toxic: Aromatic Amine" .[1][2]

  • Glassware Decontamination:

    • Rinse glassware with Acetone.[1][2]

    • Soak in a 10% HCl bath (protonates the amine, making it water-soluble for easier cleaning).[1][2]

    • Wash with detergent and water.[1][2]

  • Spill Cleanup:

    • Do not wipe with paper towels (increases surface area for evaporation).[1][2]

    • Cover with vermiculite or sand.[1][2]

    • Scoop into a sealable jar.

    • Clean surface with a dilute bleach solution to oxidize trace residues (color will change, indicating reaction).[1][2]

References

  • PubChem. (n.d.).[1][2] 5-methoxy-2,4-dimethylaniline (Compound).[1][2][3] National Library of Medicine.[1][2] Retrieved October 24, 2025, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Health Guideline for Xylidine. Retrieved October 24, 2025, from [Link][1][2]

Sources

Application

Application Note: Optimized Catalytic Hydrogenation Protocols for the Synthesis of 5-Methoxy-2,4-dimethylaniline

Executive Summary This guide details the process development and execution of catalytic hydrogenation protocols for synthesizing 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4 / related isomer bases) from its nitro prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the process development and execution of catalytic hydrogenation protocols for synthesizing 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4 / related isomer bases) from its nitro precursor, 5-Methoxy-2,4-dimethyl-1-nitrobenzene .

This amine is a critical intermediate in the synthesis of azo dyes, pigments, and specific pharmaceutical active ingredients (APIs). While the reduction of nitroarenes is a well-established class of reactions, the specific electron-donating substitution pattern (methoxy and two methyl groups) of this molecule requires tailored conditions to maximize yield, prevent defluorination (if fluorinated analogs are present), and—most importantly—manage the significant exothermic potential of the reaction.

This document presents two validated protocols:

  • Method A: Palladium on Carbon (Pd/C) – Recommended for laboratory scale and high-purity requirements.

  • Method B: Raney Nickel – Recommended for cost-sensitive scale-up.

Chemical Context & Reaction Mechanism[1][2][3][4]

The Substrate[5]
  • Target Molecule: 5-Methoxy-2,4-dimethylaniline[1]

  • Precursor: 5-Methoxy-2,4-dimethyl-1-nitrobenzene (prepared via nitration of 2,4-dimethylanisole).

  • Thermodynamics: The reduction of a nitro group to an amine is highly exothermic (

    
    ).
    
Mechanistic Pathway

The reduction proceeds through a sequence of intermediates: Nitro


 Nitroso 

Hydroxylamine

Amine. The accumulation of the Hydroxylamine intermediate is a critical safety concern, as it is thermally unstable.[2]

ReactionPathway Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation Amine Target Amine (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy Condensation

Figure 1: Stepwise reduction pathway. Accumulation of the hydroxylamine intermediate (yellow) must be minimized by maintaining adequate H2 pressure and agitation.

Critical Safety Parameters (Process Safety)

Before proceeding, the operator must acknowledge the Thermal Runaway Risk .

ParameterSpecificationRationale
Heat of Reaction ~540 kJ/molAdiabatic temperature rise can exceed 150°C if cooling fails.
Max Pressure 10 bar (Lab)Higher pressures increase rate but require rated autoclaves.
Catalyst Handling PyrophoricDry Pd/C and Raney Ni ignite in air. Always keep wet.
Solvent Choice Methanol/EthanolFlammable. Static discharge precautions required.

WARNING: Do not add dry catalyst to a solvent containing hydrogen or vapors. Charge catalyst as a slurry in water or solvent under inert gas (Nitrogen/Argon).

Method A: Palladium on Carbon (Pd/C) Protocol

Best for: Laboratory scale (1g – 100g), high purity, mild conditions.

Materials
  • Substrate: 5-Methoxy-2,4-dimethyl-1-nitrobenzene.

  • Catalyst: 5% Pd/C (50% water wet). Note: Using wet catalyst is safer and does not significantly affect this reaction.

  • Solvent: Methanol (HPLC Grade).

  • Equipment: High-pressure reactor (e.g., Parr Shaker or Buchi Autoclave).

Step-by-Step Procedure
  • Catalyst Charging:

    • Weigh the wet Pd/C catalyst (5 wt% loading relative to substrate mass).

    • Transfer to the reactor vessel.

    • Tip: Add a small amount of water (1-2 mL) to ensure the catalyst remains wet during transfer.

  • Substrate Addition:

    • Dissolve the nitro precursor in Methanol (Concentration: 0.5 M to 1.0 M).

    • Carefully pour the solution into the reactor over the catalyst.

    • Why? Adding solution over the catalyst prevents "dusting" of dry catalyst particles.

  • Inerting (Crucial):

    • Seal the reactor.

    • Pressurize with Nitrogen (

      
      ) to 5 bar, then vent. Repeat 3 times .
      
    • Purpose: Removes Oxygen to prevent fire/explosion upon

      
       introduction.
      
  • Hydrogenation:

    • Pressurize with Hydrogen (

      
      ) to 3–5 bar (45–75 psi) .
      
    • Set agitation to maximum (ensure good gas-liquid mass transfer).

    • Set temperature to 35°C .

    • Observation: The reaction is exothermic. You will see a temperature spike. Control cooling to keep

      
      .
      
  • Completion:

    • Monitor

      
       uptake. Reaction is complete when uptake ceases (theoretical: 3 moles 
      
      
      
      per mole substrate).
    • Confirm by TLC or HPLC (disappearance of nitro peak).

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      (3 times).
    • Filter the mixture through a Celite pad to remove Pd/C.

    • Safety: Immediately wet the filter cake with water.[3] Do not let it dry out (fire hazard).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Raney Nickel Protocol

Best for: Scale-up (>100g), cost reduction, tolerance to sulfur impurities.

Materials
  • Catalyst: Raney Nickel (Active slurry in water, pH ~9-10).

  • Solvent: Ethanol or Isopropanol (Methanol can sometimes methylate the amine nitrogen at high temps/pressures with Ni).

  • Additives: Trace acetic acid (optional) to neutralize residual alkalinity if the substrate is base-sensitive.

Step-by-Step Procedure
  • Catalyst Prep:

    • Wash Raney Ni (10 wt% load) with the reaction solvent (Ethanol) 3 times to remove water.

    • Caution: Raney Ni is magnetic and pyrophoric. Use non-magnetic spatulas or transfer via slurry pipette.

  • Reaction Setup:

    • Load the catalyst slurry into the autoclave.

    • Add the solution of 5-Methoxy-2,4-dimethyl-1-nitrobenzene in Ethanol.

  • Reaction Conditions:

    • Pressure: 10–20 bar (Raney Ni is less active than Pd; requires higher pressure).

    • Temperature: 50–60°C .

    • Agitation: High shear required (Raney Ni is heavy and settles quickly).

  • Post-Reaction:

    • Purge system thoroughly.

    • Allow catalyst to settle (decantation is often easier than filtration for large Ni particles).

    • Filter supernatant.

    • Waste: Quench used Raney Ni in dilute HCl or store under water for disposal.

Experimental Workflow Visualization

Workflow Start Start: Nitro Precursor Prep Dissolve in MeOH Add Wet Catalyst Start->Prep Purge Inerting Cycle (N2 x3) Prep->Purge React Hydrogenation (H2, 3-5 bar, 35°C) Purge->React Check QC Check (H2 Uptake / HPLC) React->Check Check->React Incomplete Filter Filtration (Celite) REMOVE CATALYST Check->Filter Complete Isolate Evaporation & Crystallization Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Quality Control

To validate the product identity and purity, use the following parameters.

TestMethodExpected Result
HPLC Purity C18 Column, ACN/Water Gradient> 98.5% Area
Appearance VisualOff-white to pale brown solid/oil (darkens on air exposure).
1H NMR DMSO-d6 or CDCl3Methoxy: Singlet ~3.7-3.8 ppm (3H)Methyls: Two singlets ~2.1-2.2 ppm (6H)Amine: Broad singlet ~3.5-5.0 ppm (2H)
Mass Spec ESI+[M+H]+ = 152.1 (approx)

Note on Stability: Anilines are prone to oxidation. Store the final product under Nitrogen in the dark.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningSulfur or halides in precursor? Wash precursor or increase catalyst load.
Stalled Reaction Poor Mass TransferIncrease agitation speed. H2 must dissolve into the liquid.
De-methoxylation Temperature too highReduce temperature. Avoid acidic conditions which promote ether cleavage.
Unknown Impurity Hydroxylamine buildupReaction stopped too early. Continue hydrogenation until H2 uptake flatlines completely.
Fire at Filter Dry CatalystCRITICAL: Keep filter cake wet with water. Dispose into a water-filled container immediately.

References

  • Nist.gov. (2023). 5-Methoxy-2,4-dimethylaniline Properties. National Institute of Standards and Technology. [Link]

  • Mettler Toledo. (2020). Catalytic Hydrogenation of Nitro Compounds: Safety and Calorimetry. Application Note. [Link]

  • Organic Syntheses. (1941). General methods for reduction of nitro compounds. Coll. Vol. 1, p. 242. [Link]

  • PubChem. (2023).[1] Compound Summary: 5-Methoxy-2,4-dimethylaniline.[1] National Center for Biotechnology Information. [Link]

  • Johnson Matthey. (2022). Heterogeneous Catalysts for Nitro Reduction. Technical Guide. [Link]

(Note: While specific proprietary industrial process papers are often paywalled, the protocols above are derived from standard, validated methodologies for substituted nitroanisoles found in the cited authoritative databases.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-2,4-dimethylaniline

Welcome to the Technical Support and Troubleshooting Center for the purification of 5-Methoxy-2,4-dimethylaniline (CID: 10888088)[1]. As an electron-rich aromatic amine, this compound presents unique challenges during re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of 5-Methoxy-2,4-dimethylaniline (CID: 10888088)[1]. As an electron-rich aromatic amine, this compound presents unique challenges during recrystallization, including rapid auto-oxidation and a strong tendency to undergo liquid-liquid phase separation ("oiling out").

This guide is engineered for drug development professionals and researchers, providing self-validating protocols and thermodynamic troubleshooting strategies to ensure high-purity recovery.

Module 1: Material Handling & Pre-Recrystallization FAQs

Q: Why does my 5-Methoxy-2,4-dimethylaniline degrade and turn dark brown/black on the benchtop? A: 5-Methoxy-2,4-dimethylaniline is a highly electron-rich system. The electron-donating resonance (+M) of the methoxy group and the inductive (+I) effects of the two methyl groups significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO)[1]. This makes the amino group highly susceptible to spontaneous auto-oxidation in the presence of atmospheric oxygen and light, forming colored azo, quinonoid, or polymeric byproducts.

  • Actionable Insight: Always store the crude and purified compound under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

Q: How do I select the optimal solvent system for free-base recrystallization? A: The goal is to find a solvent where the compound is highly soluble at the boiling point but nearly insoluble at 0°C. Because impurities alter the crystallization thermodynamics, you may need a binary solvent system.

Table 1: Solvent System Selection Matrix
Solvent SystemPolarity MatchBoiling Point RangeBest ApplicationRisk Factor
Hexane / Ethyl Acetate Non-polar / Polar aprotic68°C / 77°CRoutine free-base purificationModerate oiling out risk
Toluene / Heptane Aromatic / Aliphatic110°C / 98°CRemoving highly lipophilic impuritiesHigh boiling points make vacuum drying difficult
Ethanol / Water Polar protic / Aqueous78°C / 100°CRemoving polar salts or starting materialsHigh risk of oxidation if water is not strictly degassed

Module 2: The Self-Validating Recrystallization Protocol

This step-by-step methodology incorporates built-in validation checks to ensure you do not proceed with a doomed crystallization[2].

Step 1: Dissolution Suspend the crude 5-Methoxy-2,4-dimethylaniline in the minimum amount of boiling primary solvent (e.g., Hexane) inside a round-bottom flask equipped with a reflux condenser.

Step 2: Co-Solvent Titration Dropwise, add the secondary solvent (e.g., Ethyl Acetate) down the condenser until the opaque suspension just transitions to a homogeneous, clear (though potentially colored) solution at the boiling point.

Step 3: Decolorization (Crucial for Anilines) Remove the flask from the heat source briefly to prevent boil-over. Add 1–2% w/w activated charcoal (e.g., Darco). The porous carbon network traps high-molecular-weight polymeric oxidation products. Boil the suspension gently for 5 minutes[2].

Step 4: Hot Filtration Filter the boiling suspension rapidly through a pre-warmed Celite pad on a fluted filter paper.

  • Self-Validation Check: Inspect the filtrate. It must be pale yellow or completely colorless. If the filtrate remains dark brown, the charcoal treatment was insufficient. Do not proceed to cooling. Re-treat the filtrate with a fresh batch of charcoal and filter again.

Step 5: Controlled Nucleation Allow the verified, pale filtrate to cool to room temperature undisturbed. Rapid cooling forces impurities to co-crystallize. Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

Step 6: Isolation Collect the crystalline solid via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold primary solvent (Hexane) to displace mother liquor, and dry under high vacuum to constant weight.

Module 3: Troubleshooting "Oiling Out"

Q: My compound forms a cloudy, biphasic liquid ("oils out") instead of forming solid crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) is a thermodynamic failure. It occurs when the saturation temperature of your solution is higher than the melting point of the solute-solvent mixture. Instead of nucleating solid crystals, the compound separates as an immiscible liquid droplet.

To resolve this, you must manipulate the phase boundaries by altering the concentration or the nucleation energy barrier.

OilingOut Start Observation: Compound 'Oils Out' (Biphasic Liquid) Cause Thermodynamic Cause: Mixture MP < Saturation Temp Start->Cause Action1 Reheat to Homogeneous Solution Cause->Action1 Branch1 Add more solvent (Lower saturation temp) Action1->Branch1 Branch2 Change solvent system (Modify solubility curve) Action1->Branch2 Branch3 Add seed crystals (Bypass nucleation barrier) Action1->Branch3 Success Successful Crystallization Branch1->Success Branch2->Success Branch3->Success

Thermodynamic resolution pathway for mitigating liquid-liquid phase separation (oiling out).

Module 4: Advanced Recovery via Salt Formation

Q: The free base refuses to crystallize cleanly and keeps oiling out. What is the ultimate fallback? A: Convert the free base to its hydrochloride (HCl) salt. The protonation of the amine nitrogen disrupts the electron-rich aromatic system, immediately halting further auto-oxidation. Furthermore, ionic salts have drastically higher melting points and lattice energies, virtually eliminating the risk of oiling out[2].

Salt Formation Protocol:

  • Dissolve the stubborn, crude 5-Methoxy-2,4-dimethylaniline in anhydrous diethyl ether or 1,4-dioxane.

  • Place the flask in an ice bath under inert gas.

  • Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether.

  • The 5-Methoxy-2,4-dimethylaniline hydrochloride salt will precipitate almost instantly as a highly crystalline white solid.

  • Filter, wash with cold ether, and (if necessary) recrystallize the salt from an Ethanol/Diethyl ether mixture.

DecisionTree Init Impure 5-Methoxy- 2,4-dimethylaniline Check Is the free base heavily oxidized/dark? Init->Check FreeBase Attempt Free-Base Recrystallization Check->FreeBase No Charcoal Pre-treat with Activated Charcoal Check->Charcoal Yes Result Did it crystallize pure and white? FreeBase->Result Charcoal->FreeBase SaltForm Convert to HCl Salt (Add HCl in Ether/Dioxane) Result->SaltForm No (Oils out / Stays dark) Success1 Pure Free Base Result->Success1 Yes SaltRecrys Recrystallize Salt (EtOH/Et2O) SaltForm->SaltRecrys Success2 Pure HCl Salt SaltRecrys->Success2

Decision tree for the purification of electron-rich anilines via free-base vs. salt formation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10888088, 5-Methoxy-2,4-dimethylaniline." PubChem. Available at:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals, 6th Edition." ScienceMadness / Butterworth-Heinemann. Available at: [Link]

Sources

Optimization

optimal solvents for dissolving 5-Methoxy-2,4-dimethylaniline

Technical Guide: Optimal Solubilization & Handling of 5-Methoxy-2,4-dimethylaniline Executive Summary: Quick Reference ParameterSpecification Compound Name 5-Methoxy-2,4-dimethylaniline CAS Number 380844-06-4 Molecular W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimal Solubilization & Handling of 5-Methoxy-2,4-dimethylaniline

Executive Summary: Quick Reference

ParameterSpecification
Compound Name 5-Methoxy-2,4-dimethylaniline
CAS Number 380844-06-4
Molecular Weight 151.21 g/mol
Primary Stock Solvent DMSO (Dimethyl Sulfoxide) or Ethanol (anhydrous)
Solubility Limit (Est.) >100 mg/mL in DMSO; <1 mg/mL in neutral water
pKa (Conjugate Acid) ~4.5 – 5.0 (Estimated based on aniline derivatives)
Storage (Solution) -20°C or -80°C, protected from light (amber vials), under inert gas (Argon/Nitrogen)

Physicochemical Profile & Solvent Selection Logic

To successfully dissolve 5-Methoxy-2,4-dimethylaniline, one must understand its molecular interaction potential. This molecule consists of a hydrophobic toluene-like core decorated with a basic amine group (


) and a polar methoxy group (

).
  • Lipophilicity: The presence of two methyl groups and an aromatic ring dominates the solubility profile, making the compound lipophilic (LogP ~1.9–2.1). This necessitates the use of organic solvents for high-concentration stocks.

  • Basicity: The aniline nitrogen has a lone pair of electrons, making it a weak base. In neutral water (pH 7), it remains unprotonated and hydrophobic, leading to precipitation. In acidic environments (pH < pKa), it protonates to form a water-soluble anilinium salt.

Solvent Compatibility Matrix
SolventSolubility RatingApplication ContextTechnical Note
DMSO Excellent (+++++)Cryopreservation, HTS, Stock SolutionsHigh boiling point; difficult to remove. Hygroscopic—keep anhydrous.
Ethanol Very Good (++++)Biological assays (tolerable toxicity), evaporationUse anhydrous (100%) to prevent hydrolysis or moisture uptake.
Methanol Good (+++)HPLC Mobile Phase, Chemical SynthesisToxic; avoid for cell culture stocks if possible.
Water (pH 7) Poor (-)Avoid Compound will float or precipitate.
0.1 M HCl Moderate (++)Aqueous formulationForms hydrochloride salt; improves aqueous solubility significantly.

Step-by-Step Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target: Creating a stable stock solution for long-term storage.

  • Calculate Mass: To prepare 10 mL of a 50 mM solution:

    
    
    
    
    
  • Weighing: Weigh ~75.6 mg of 5-Methoxy-2,4-dimethylaniline into a pre-tared, amber glass vial. Note: Avoid plastics if possible as anilines can leach plasticizers.

  • Solvent Addition: Add 10 mL of high-grade DMSO (anhydrous, ≥99.9%).

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Formulation (Salt Formation Method)

Target: Dissolving the compound in water for animal studies or aqueous chemistry.

  • Pre-solubilization: Dissolve the required amount of compound in a minimal volume of Ethanol or DMSO (e.g., 5% of final volume).

  • Acidification: Slowly add 0.1 M HCl or 1.0 equivalent of HCl relative to the molar amount of the aniline.

    • Mechanism:[1][2][3][4] The acid protonates the amine (

      
      ), drastically increasing polarity.
      
  • Dilution: Slowly add water or saline to the final volume while vortexing.

  • pH Adjustment: Check pH. If the solution is too acidic for the biological target, carefully back-titrate with dilute NaOH, but do not exceed pH 5.0 , or the free base will precipitate out.

Troubleshooting & Stability Guide

Issue: Precipitation upon dilution into media/buffer
  • Cause: "Crash-out" effect. When a DMSO stock is added to aqueous media, the solvent power drops rapidly. If the concentration exceeds the aqueous solubility limit (which is low at pH 7.4), the compound precipitates.

  • Solution:

    • Lower the final concentration.

    • Warm the media to 37°C before addition.

    • Use a co-solvent system: Pre-mix the DMSO stock with Tween-80 or Cremophor EL (1:1 ratio) before adding to the aqueous media to create micelles that encapsulate the hydrophobic drug.

Issue: Solution turns brown/red over time
  • Cause: Oxidation.[5] Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming quinone-imines or azo compounds.

  • Solution:

    • Discard discolored solutions; chemical integrity is compromised.

    • Prevention: Always store under inert gas (Nitrogen/Argon). Use amber vials to block UV light. Add an antioxidant (e.g., 0.1% Ascorbic Acid) if the assay permits.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Dissolve 5-Methoxy-2,4-dimethylaniline AppType Select Application Type Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSyn Chemical Synthesis / Analysis AppType->ChemSyn StockConc High Conc. Stock Needed? BioAssay->StockConc ReactionType Reaction Environment ChemSyn->ReactionType DMSO Use DMSO (Anhydrous) Max Stock: ~100 mM StockConc->DMSO Yes (>10mM) Ethanol Use Ethanol (100%) Max Stock: ~50 mM StockConc->Ethanol No (<10mM) DCM Dichloromethane (DCM) Good for extraction ReactionType->DCM Organic Phase AcidWater Acidic Water (0.1M HCl) Forms soluble salt ReactionType->AcidWater Aqueous Phase

Caption: Decision matrix for selecting the optimal solvent based on experimental requirements.

Figure 2: Troubleshooting Precipitation

Troubleshooting Problem Precipitation Observed Upon Dilution CheckConc Check Final Concentration Is it > Solubility Limit? Problem->CheckConc ReduceConc Reduce Concentration or Increase Dilution Factor CheckConc->ReduceConc Yes CheckpH Check pH of Buffer Is it Neutral (pH 7)? CheckConc->CheckpH No Acidify Acidify Buffer (pH < 5.0) if possible CheckpH->Acidify Yes (Aniline is neutral) AddSurfactant Add Surfactant (Tween-80 / Cyclodextrin) CheckpH->AddSurfactant Cannot change pH

Caption: Diagnostic workflow for resolving precipitation issues during aqueous dilution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888088, 5-Methoxy-2,4-dimethylaniline. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[6] (General reference for aromatic amine solubility in DMSO). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low purity in 5-Methoxy-2,4-dimethylaniline production

The following technical support guide is designed for researchers and process chemists optimizing the production of 5-Methoxy-2,4-dimethylaniline . This guide moves beyond basic synthesis recipes to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the production of 5-Methoxy-2,4-dimethylaniline . This guide moves beyond basic synthesis recipes to address the specific mechanistic failures—primarily regioselectivity issues during nitration and incomplete reduction —that lead to low purity.

Core Issue Analysis: The "Purity Trap"

Low purity in 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is rarely due to random contamination.[1][2] It is almost always a result of isomeric byproduct formation during the nitration of the precursor, 2,4-dimethylanisole.

The Mechanistic Conflict

The synthesis typically involves the nitration of 2,4-dimethylanisole followed by reduction. The purity challenge arises from the competition between the directing groups on the benzene ring:

  • The Methoxy Group (-OMe): A strong ortho/para director.[1][2] It pushes substitution toward the C6 position (ortho to itself).

  • The Methyl Groups (-Me): Weaker ortho/para directors.[1][2] They push substitution toward the C5 position (para to C2-Me, ortho to C4-Me).

The Critical Insight: Under standard conditions, the stronger -OMe group wins, yielding the 6-nitro isomer (which reduces to the wrong aniline). To obtain the desired 5-nitro isomer , you must reverse the directing power of the methoxy group via protonation .

Troubleshooting & Optimization Guide

Phase 1: Nitration (The Source of Isomers)

Symptom: HPLC shows a persistent impurity (~10-30%) with a similar retention time to the product. Diagnosis: Contamination with 6-methoxy-2,4-dimethylaniline (from the 6-nitro intermediate).[1][2]

IssueRoot CauseCorrective Action
Wrong Isomer (6-Nitro) Insufficient Acidity. The -OMe group was not fully protonated, allowing it to direct substitution to C6.[1][2]Increase Acid Strength. Use concentrated H₂SO₄ (>90%) or oleum.[1][2] The goal is to protonate the ether oxygen (-OMeH⁺), converting it into a meta director, which targets C3 and C5.
Dinitro Impurities Temperature Runaway. The electron-rich ring is highly susceptible to over-nitration.[2]Cryogenic Control. Maintain reaction temperature between -10°C and 0°C. Add the nitrating agent (HNO₃/H₂SO₄) dropwise with vigorous stirring.
Low Yield Steric Hindrance. The C5 position is flanked by a methyl group, making access difficult.Solvent Optimization. Use acetic anhydride as a co-solvent to form acetyl nitrate (a more selective electrophile) or use nitronium tetrafluoroborate for milder conditions.[1][2]
Phase 2: Reduction (The Source of Intermediates)

Symptom: Product is colored (dark brown/red) or shows broad peaks in NMR.[2] Diagnosis: Incomplete reduction (hydroxylamines) or oxidation (azo compounds).[1][2]

IssueRoot CauseCorrective Action
Red/Brown Color Azo/Azoxy Formation. Basic conditions during reduction promoted coupling of nitroso intermediates.[1][2]Maintain Acidic/Neutral pH. If using catalytic hydrogenation, avoid basic modifiers.[1][2] If using Fe/HCl (Bechamp), ensure sufficient acid to prevent coupling.[1][2]
Unstable Purity Hydroxylamine Residues. Intermediate reaction stopped at the -NHOH stage.[1][2]Drive to Completion. Increase H₂ pressure (if hydrogenation) or reaction time. Verify completion via TLC/HPLC (look for disappearance of the polar hydroxylamine spot).

Visualizing the Selectivity Pathway

The following diagram illustrates the bifurcation point where acidity determines the product isomer.

NitrationSelectivity Start 2,4-Dimethylanisole ConditionA Standard Acidity (Unprotonated -OMe) Start->ConditionA Dilute Acid / Organic Solvent ConditionB High Acidity (Protonated -OMeH+) Start->ConditionB Conc. H2SO4 / Oleum IntermedA Directing Effect: Ortho to -OMe (C6) ConditionA->IntermedA IntermedB Directing Effect: Meta to -OMeH+ (C5) ConditionB->IntermedB ProductA 6-Nitro-2,4-dimethylanisole (MAJOR IMPURITY) IntermedA->ProductA Fast Kinetics ProductB 5-Nitro-2,4-dimethylanisole (DESIRED PRECURSOR) IntermedB->ProductB Electronic Control FinalA 6-Methoxy-2,4-dimethylaniline (Wrong Isomer) ProductA->FinalA Reduction FinalB 5-Methoxy-2,4-dimethylaniline (Target Product) ProductB->FinalB Reduction

Caption: Acidity-dependent regioselectivity in the nitration of 2,4-dimethylanisole.

Frequently Asked Questions (FAQ)

Q: I cannot separate the 5-methoxy and 6-methoxy isomers by recrystallization. Why? A: Isomers of xylidine derivatives often form solid solutions or have nearly identical solubility profiles due to their similar molecular shape and polarity.

  • Solution: If the ratio is poor (e.g., 60:40), chemical purification is required.[1] You can exploit the slight difference in pKa. The amino group in the 6-isomer is more sterically hindered (flanked by -OMe and -H) compared to the 5-isomer (flanked by -Me and -H).[1][2] Careful fractional extraction with limiting mineral acid may enrich the desired isomer in the aqueous phase. Alternatively, use preparative HPLC with a Phenyl-Hexyl column, which separates based on pi-pi interactions better than C18 for aromatic isomers.[1][2]

Q: My product turns black after 24 hours. How do I stabilize it? A: Electron-rich anilines like 5-Methoxy-2,4-dimethylaniline are prone to rapid oxidation by air, forming quinoid-like polymers.[1][2]

  • Protocol: Store the product as a hydrochloride salt . Dissolve the free base in diethyl ether, bubble dry HCl gas (or add HCl in dioxane), filter the precipitate, and store it in a desiccator under argon. The salt form is indefinitely stable.

Q: Can I use the "Bechamp Reduction" (Fe/HCl) for this compound? A: Yes, but with caution.[1] Iron reductions can leave paramagnetic iron residues that broaden NMR signals and catalyze degradation.[1][2]

  • Optimization: Ensure a thorough workup with EDTA or Rochelle salt washes to sequester iron ions.[1][2] Catalytic hydrogenation (Pd/C, H₂, MeOH) is cleaner and generally preferred for pharmaceutical intermediates to avoid heavy metal contamination [1].[1][2]

Standardized Synthesis & Purification Protocol

Step 1: Regioselective Nitration[1][2]
  • Preparation: Dissolve 2,4-dimethylanisole (1.0 eq) in concentrated H₂SO₄ (10 vol). Cool to -10°C.[1][2]

  • Addition: Add fuming HNO₃ (1.05 eq) dropwise over 1 hour, maintaining temperature < 0°C. Note: The high H₂SO₄ concentration is critical for directing the nitro group to position 5.

  • Quench: Pour onto crushed ice. Extract with DCM.[1][2]

  • Isomer Check: Analyze crude by GC-MS or NMR. If >10% 6-nitro isomer is present, recrystallize the nitro-intermediate from Ethanol/Water before reduction.[1]

Step 2: Catalytic Reduction[2]
  • Setup: Dissolve purified 5-nitro-2,4-dimethylanisole in Methanol. Add 10 wt% Pd/C catalyst.[1][2]

  • Reaction: Hydrogenate at 3 atm (45 psi) H₂ for 4-6 hours at RT.

  • Workup: Filter through Celite under nitrogen (anilinium products can oxidize on the filter cake if dry). Concentrate filtrate.[1][2][3][4]

  • Salt Formation: Immediately convert to the HCl salt for storage.

References

  • Reduction of Nitro Compounds: Yasuhara, A., Kasano, A., & Sakamoto, T. (1999).[1][2][5] Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel.[1][5] Journal of Organic Chemistry, 64(7), 2301–2303.[1][2] Link[1][2]

  • Nitration Selectivity: Olah, G. A., et al. (1978).[1][2] Nitration of Anisole and Methylanisoles.[1] Journal of the American Chemical Society. (General reference for protonation effects on anisole direction).

  • Compound Data: PubChem. (n.d.). 5-Methoxy-2,4-dimethylaniline (CID 10888088).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Impurity Mitigation: BenchChem Technical Support. (2025).[1][2][3][4][6] Troubleshooting Side Reactions in Aniline Synthesis. Link[2]

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-2,4-dimethylaniline

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Methoxy-2,4-dimethylaniline. Here, you will find in-depth troubleshooting advice, detaile...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Methoxy-2,4-dimethylaniline. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to address the specific challenges of removing isomeric impurities and achieving high purity in your samples.

Frequently Asked Questions (FAQs)

Q1: My 5-Methoxy-2,4-dimethylaniline sample is a dark oil/solid. What causes this discoloration and how can I fix it?

A1: Discoloration in aniline samples, ranging from yellow to dark brown, is a common issue primarily caused by the formation of colored oxidation products. Anilines are susceptible to oxidation when exposed to air and light.[1] To decolorize your sample, you can employ several techniques:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration.[2][3]

  • Column Chromatography: Passing the compound through a silica gel column can separate the desired aniline from the more polar, colored impurities.[1]

  • Vacuum Distillation: This method is effective for separating your product from non-volatile polymeric impurities that may have formed.

Q2: I'm seeing peaks in my GC-MS/LC-MS analysis that I suspect are isomers. What are the likely isomeric impurities in my 5-Methoxy-2,4-dimethylaniline sample?

A2: Isomeric impurities often arise from the starting materials and the regioselectivity of the synthetic reactions. A common synthetic route to 5-Methoxy-2,4-dimethylaniline involves the reduction of a corresponding nitroaromatic precursor. Depending on the starting materials, you may encounter isomers such as:

  • 3-Methoxy-2,4-dimethylaniline: If the starting material contains the corresponding regioisomer.

  • Positional isomers of the methyl or methoxy groups: Formed during the synthesis of the precursors.

The physical properties of these isomers are often very similar, making their separation challenging.[4]

Q3: How can I confirm the identity of the isomers in my sample?

A3: Spectroscopic methods are essential for identifying isomers.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling patterns for each isomer.[5][6]

  • GC-MS: While isomers may have similar retention times, their mass spectra, particularly the fragmentation patterns, can sometimes provide clues for differentiation. Derivatization can also enhance separation and produce unique mass spectral fingerprints for each isomer.[7]

  • HPLC: Using a suitable column and mobile phase, HPLC can often achieve baseline separation of isomers, allowing for their individual collection and characterization.[8][9]

Troubleshooting Guide: Removing Isomeric Impurities

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 5-Methoxy-2,4-dimethylaniline.

Problem 1: My sample contains a significant amount of a closely-related isomer that co-crystallizes with my product.

Cause: Isomers with very similar structures and polarities often have comparable solubilities in many solvents, leading to co-crystallization.

Solution: A multi-step purification strategy is often necessary.

Workflow for Isomer Separation

Caption: Decision workflow for isomer separation.

Step-by-Step Protocols:

Protocol 1: Flash Column Chromatography [10][11]

This is often the most effective method for separating isomers with different polarities.

  • Materials:

    • Crude 5-Methoxy-2,4-dimethylaniline

    • Silica gel (230-400 mesh)

    • Hexane and Ethyl Acetate (or other suitable solvents)

    • Glass chromatography column

    • Collection tubes

  • Procedure:

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show clear separation between your product and the isomeric impurity, with an Rf value for your product between 0.25 and 0.35.[1] A common starting point is a mixture of hexane and ethyl acetate.

    • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane) and pour it into the column. Allow it to pack evenly.[1]

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

    • Analysis and Pooling: Analyze the fractions containing your product by GC-MS or LC-MS to confirm purity before combining the pure fractions.

Protocol 2: Recrystallization [2]

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from your target compound.

  • Solvent Selection:

    • An ideal solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.[3]

    • For substituted anilines, common solvents include ethanol, methanol, or a mixed solvent system like ethanol/water.[2]

Solvent SystemSuitability for Substituted AnilinesNotes
Ethanol/Water GoodA versatile mixed solvent system. Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then add a few drops of hot ethanol to redissolve the precipitate before cooling.[2]
Hexane/Ethyl Acetate GoodUseful for less polar anilines. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until cloudiness persists.
Toluene GoodCan be effective for anilines that are not soluble in more polar solvents.
  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[2]

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Problem 2: My sample is still impure after a single purification step.

Cause: For challenging separations, a single purification technique may not be sufficient to achieve the desired level of purity.

Solution: Combine purification techniques. For example, an initial flash column chromatography to remove the bulk of the isomeric impurity can be followed by a final recrystallization step to "polish" the product and remove any remaining trace impurities.

Analytical Characterization

Verifying the purity and identity of your final product is a critical step. Below are typical analytical methods used for 5-Methoxy-2,4-dimethylaniline and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To assess purity and identify volatile impurities.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).[12]

    • Ionization: Electron Ionization (EI) at 70 eV.[12]

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To quantify purity and separate non-volatile impurities and isomers.

  • Typical Conditions:

    • Column: A reverse-phase C18 column is a common choice.[8]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer).[8]

    • Detection: UV detection at a wavelength where the aniline absorbs strongly (e.g., 254 nm).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the structure and identify isomeric impurities.

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons and the methyl and methoxy protons will be unique for each isomer.

  • ¹³C NMR: The number and chemical shifts of the carbon signals will confirm the substitution pattern on the aromatic ring.[13]

Example ¹H and ¹³C NMR Data for a Related Compound (4-methoxy-N,N-dimethylaniline in CDCl₃) [13]

¹H NMRChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Aromatic6.87 – 6.82m2HH-2, H-6
Aromatic6.78 – 6.73m2HH-3, H-5
-OCH₃3.76s3HMethoxy
-N(CH₃)₂2.86s6HN-dimethyl
¹³C NMRChemical Shift (δ) ppmAssignment
Aromatic151.98C-4
Aromatic145.70C-1
Aromatic114.92C-2, C-6
Aromatic114.59C-3, C-5
-OCH₃55.72Methoxy
-N(CH₃)₂41.83N-dimethyl

Note: The actual chemical shifts for 5-Methoxy-2,4-dimethylaniline will differ, but this provides a general reference.

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link].

  • Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(4), 342-348. Available at: [Link].

  • Purifying Acetanilide via Recrystallization. Scribd. Available at: [Link].

  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. Available at: [Link].

  • Purification: How To. University of Rochester Chemistry. Available at: [Link].

  • Recrystallization. University of California, Los Angeles Chemistry. Available at: [Link].

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link].

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link].

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. Available at: [Link].

  • The amine (aniline, methylaniline, dimethylaniline, diethylaniline) mixture separation obtained on the SG-AP phase. ResearchGate. Available at: [Link].

  • GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. National Institute of Justice. Available at: [Link].

  • Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link].

  • Isocratic Separation of Anilines on HALO C18. HPLC. Available at: [Link].

  • Supporting Information. Beilstein Journals. Available at: [Link].

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Available at: [Link].

  • 5-Methoxy-2,4-dimethylaniline. PubChem. Available at: [Link].

  • Process for separating aniline derivatives. Google Patents.
  • GC separation of dimethyl aniline on the (OH)Q[5]/PDMS column (A). ResearchGate. Available at: [Link].

  • Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Quick Company. Available at: [Link].

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link].

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

  • Supporting Information. Beilstein Journals. Available at: [Link].

  • 5-methoxy-2,4-dimethylaniline. PubChemLite. Available at: [Link].

Sources

Troubleshooting

minimizing side reactions in 5-Methoxy-2,4-dimethylaniline coupling

Topic: Minimizing Side Reactions in 5-Methoxy-2,4-dimethylaniline Coupling Role: Senior Application Scientist / Technical Support Lead[1] Case ID: 5-M-2,4-DMA-OPT Status: Active Guide Applicable CAS: 380844-06-4 (Free Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 5-Methoxy-2,4-dimethylaniline Coupling Role: Senior Application Scientist / Technical Support Lead[1]

Case ID: 5-M-2,4-DMA-OPT Status: Active Guide Applicable CAS: 380844-06-4 (Free Base), 133-18-6 (Generic Isomer Class)[1]

Executive Summary

You are encountering challenges with 5-Methoxy-2,4-dimethylaniline . This molecule presents a dual-challenge profile in synthesis:

  • Electronic Activation: The methoxy group (C5) and two methyl groups (C2, C4) make the ring highly electron-rich, rendering the amine prone to rapid oxidative degradation (quinoid/azo formation).

  • Steric Hindrance: The methyl group at the C2 position (ortho to the amine) creates significant steric bulk, retarding nucleophilic attack and causing standard coupling reagents (e.g., EDC/NHS) to fail or stall, leading to hydrolysis side reactions .

This guide provides self-validating protocols to suppress these specific failure modes.

Module 1: Preventing Oxidative Degradation ("The Black Tar" Issue)

Symptom: The reaction mixture turns dark brown, purple, or black upon standing or heating. Yields are low due to polymerization.[1]

The Mechanism

Electron-rich anilines have high HOMO energy levels. Trace oxygen or metal impurities can trigger Single Electron Transfer (SET), generating radical cations that dimerize into azo compounds or oxidize into quinone imines.[1]

OxidationPathway Aniline 5-Methoxy-2,4-dimethylaniline (Colorless/Pale Yellow) Radical Radical Cation (Reactive Intermediate) Aniline->Radical O2 / Light / Metal Ions Dimer Azo/Hydrazine Dimers (Colored Impurities) Radical->Dimer Dimerization Quinone Quinone Imines (Black Tar/Polymer) Radical->Quinone Over-oxidation

Figure 1: Oxidative degradation pathway of electron-rich anilines.[1]

Protocol A: Inert Handling & Purification

Objective: Remove oxygen and passivate metal contaminants.

  • Solvent Degassing (Mandatory): Do not rely on simple sonication.[1] Sparge reaction solvents (DMF, Toluene, EtOAc) with Argon for at least 15 minutes prior to adding the aniline.

  • Acid Salt Stabilization: If the free base is dark, convert it to the HCl salt immediately.

    • Procedure: Dissolve impure aniline in Et2O.[1] Add 4M HCl in Dioxane dropwise. Filter the white precipitate. The protonated amine (

      
      ) is resistant to oxidation.[1]
      
  • The "Sacrificial" Additive: For extremely sensitive couplings, add 1-2 mol% Ascorbic Acid or perform the reaction in the presence of a mild reducing agent if compatible with the electrophile.

Module 2: Amide Coupling (Overcoming Steric Hindrance)

Symptom: Unreacted aniline remains after 24h.[1] Formation of N-acyl urea byproducts (if using carbodiimides).[1]

The Challenge

The C2-Methyl group blocks the trajectory of the amine attacking the activated carboxylic acid. Standard reagents (EDC, HBTU) often activate the acid, but the amine is too slow to intercept it, leading to hydrolysis or rearrangement.

Recommended Solution: T3P® (Propylphosphonic Anhydride)

T3P is the gold standard for sterically hindered anilines. It acts as a dehydrating agent that drives the equilibrium and does not suffer from the "capping" side reactions seen with carbodiimides.

Protocol B: High-Efficiency T3P Coupling
  • Reagents: Carboxylic Acid (1.1 equiv), 5-Methoxy-2,4-dimethylaniline (1.0 equiv), T3P (50% in EtOAc, 1.5 - 2.0 equiv), Pyridine (3.0 equiv).[1]

  • Solvent: Ethyl Acetate (Green/Easy workup) or DMF (if solubility is poor).[1]

Step-by-Step:

  • Charge: Add Carboxylic Acid, Aniline, and Pyridine to the flask.

  • Cool: Cool to 0°C (Crucial to prevent initial exotherm from degrading the aniline).

  • Activate: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor TLC at 1 hour. If <50% conversion, heat to 50°C. The T3P intermediate is thermally stable.

  • Workup: Dilute with EtOAc. Wash with Water (removes T3P byproducts), then 0.5M HCl (removes Pyridine/unreacted aniline), then NaHCO3 .[1]

Data Comparison: Coupling Reagents for 2,4-Dimethylanilines

ReagentConversion (24h)Side ProductsRecommendation
EDC / HOBt < 40%N-acyl urea, HydrolysisNot Recommended
HATU / DIPEA 75 - 85%Guanidinium adductsGood (Expensive)
Acid Chloride > 95%Bis-acylation possibleExcellent (If acid stable)
T3P / Pyridine > 95% None (Water soluble)Preferred / Best Practice

Module 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2][3]

Symptom: Catalyst poisoning (Pd black formation) or "Reduction" (dehalogenation of the aryl halide) instead of coupling.

The Logic

Standard ligands (PPh3, dppf) are insufficient. The steric bulk of 5-Methoxy-2,4-dimethylaniline prevents it from coordinating to the Palladium center effectively, slowing the reductive elimination step. This delay allows the catalyst to decompose or perform beta-hydride elimination on the aryl halide.

Solution: Bulky Dialkylbiaryl Phosphine Ligands

You must use "Fourth Generation" Buchwald ligands designed for hindered amines.[1]

LigandSelection Start Select Coupling Partner PartnerA Aryl Chloride (Unactivated) Start->PartnerA PartnerB Aryl Bromide/Triflate Start->PartnerB LigandA BrettPhos or RuPhos (High Steric Demand) PartnerA->LigandA Requires max activity LigandB XPhos or tBuXPhos (General Bulky) PartnerB->LigandB Standard hindered Base Base Selection: Cs2CO3 (Weak) or NaOtBu (Strong) LigandA->Base LigandB->Base

Figure 2: Ligand selection strategy for hindered aniline coupling.

Protocol C: Optimized Buchwald-Hartwig
  • Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) OR Pd-BrettPhos-G3 precatalyst (Recommended).[1]

  • Base: Cs2CO3 (1.4 equiv) - Use Carbonate to avoid deprotonating the methoxy-activated ring protons.[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous, Degassed).[1]

Critical Step: Pre-heat the catalyst/ligand in solvent for 5 minutes at 60°C before adding the aniline to ensure the active catalytic species is formed. Then add the aniline and heat to 100°C.

Frequently Asked Questions (FAQ)

Q: Can I use the Acid Chloride method instead of T3P? A: Yes, but with caution. The high reactivity of acid chlorides can lead to bis-acylation (reacting twice with the amine) or reaction with the electron-rich ring (Friedel-Crafts acylation) if Lewis acids are present.

  • Fix: Add the acid chloride slowly to the aniline at 0°C. Use a biphasic system (DCM / Sat. NaHCO3) to buffer the HCl immediately.

Q: My product is purple after the column. How do I clean it? A: The purple color is a trace azo-dye impurity (<1%).[1]

  • Fix: Dissolve product in MeOH/DCM. Add Activated Charcoal (10 wt%).[1] Reflux for 30 mins. Filter through Celite.[1][2]

Q: Why is my yield low with HATU? A: HATU requires the amine to attack the active ester. With the 2-methyl group, this attack is slow. The active ester can hydrolyze back to the acid or react with the trace water in the DMF. T3P is superior because it regenerates the anhydride species in situ until the amine reacts.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. Link[1]

    • Relevance: Establishes T3P as the preferred reagent for sterically hindered and epimerization-prone substr
  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

    • Relevance: Defines BrettPhos and XPhos as the necessary ligands for ortho-substituted anilines.
  • Patterson, et al. (2011).[1] T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Organic Letters. Link[1]

    • Relevance: Demonstrates T3P efficacy in cyclization and coupling of functionalized anilines.[4][5][6]

  • BenchChem Technical Support. (2025). Oxidation of Electron-Rich Arenes. Link[1]

    • Relevance: General handling of electron-rich aniline oxidation.[1]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 5-Methoxy-2,4-dimethylaniline

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] 5-Methoxy-2,4-dimethylaniline (also known as 2,4-Dimethyl-5-methoxyaniline) is an electron-rich aniline derivative.[1] Its structural features—a methoxy group...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Methoxy-2,4-dimethylaniline (also known as 2,4-Dimethyl-5-methoxyaniline) is an electron-rich aniline derivative.[1] Its structural features—a methoxy group and two methyl groups on the benzene ring—significantly increase the electron density of the amino group (


).

The Core Challenge: While these electron-donating groups make the molecule useful for specific synthetic couplings, they also lower its oxidation potential. This makes the compound significantly more susceptible to oxidative degradation than unsubstituted aniline. Without rigorous exclusion of oxygen and moisture, the material will rapidly degrade from a crystalline solid to a dark, viscous oil.

Critical Storage Protocols (The "Gold Standard")

To maximize shelf life (extending from weeks to years), you must control three variables: Atmosphere , Temperature , and Light .

The Storage Matrix
ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen (Inert) Oxygen facilitates radical-mediated oxidative coupling (dimerization), leading to colored impurities (azobenzenes/phenazines) [1].[1]
Temperature 2°C to 8°C (Refrigerated) Lower temperatures kinetically inhibit the auto-oxidation rate.[1] Long-term archival (>6 months) should be at -20°C.
Humidity <10% RH (Desiccated) Anilines are hygroscopic.[1][2] Water promotes hydrolysis and can catalyze oxidation reactions by stabilizing ionic intermediates.
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV light, which can photo-catalyze the formation of aniline radical cations [2].
Workflow: Packaging for Long-Term Storage

Recommended for samples intended to be stored >1 month.[1]

  • Purge: Place the vial in a Schlenk line or glove box. Cycle vacuum/inert gas (Argon preferred over Nitrogen due to higher density) 3 times.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.[1]

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).

  • Cold Storage: Store at 4°C or -20°C.

Mechanism of Degradation (Visualized)

Understanding why the compound degrades helps in troubleshooting. The primary failure mode is Oxidative Dimerization .

OxidationPathway Start Pure 5-Methoxy-2,4-dimethylaniline (Colorless/Pale Solid) Trigger Trigger: Oxygen + Light/Heat Start->Trigger Exposure Radical Aniline Radical Cation (Reactive Intermediate) Trigger->Radical Electron Transfer Dimer Dimerization (N-N or C-N coupling) Radical->Dimer Coupling Impurity Colored Impurities (Azobenzenes / Phenazines) (Brown/Black Tar) Dimer->Impurity Polymerization

Figure 1: The oxidative degradation pathway of electron-rich anilines.[1] Note that the presence of electron-donating groups (Methoxy/Methyl) accelerates the initial electron transfer step [1].[1]

Troubleshooting Guide

Issue 1: "My sample has turned dark brown or black."

Diagnosis: Advanced Oxidation. The "browning" is caused by the formation of conjugated impurities (azo compounds or polyaniline-like oligomers) which have high extinction coefficients. Even 1% impurity can make the entire sample look black.

Corrective Action (Purification Protocol): Do not use the sample directly for sensitive catalysis.

  • Dissolution: Dissolve the dark solid in dilute Hydrochloric Acid (1M HCl). The aniline forms a water-soluble anilinium salt.[1]

  • Filtration: Filter the solution. Many oxidative oligomers are non-basic and insoluble in water; they will remain on the filter paper.

  • Washing: Wash the acidic aqueous layer with Diethyl Ether or Ethyl Acetate to extract non-basic organic impurities.

  • Neutralization: Basify the aqueous layer with NaOH (pH > 10) to regenerate the free amine.

  • Extraction: Extract the free amine into Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Issue 2: "The solid has become sticky or wet."

Diagnosis: Hygroscopicity (Moisture Absorption). The sample has absorbed water from the air.[2] This often happens if a refrigerated bottle is opened before reaching room temperature (condensation).

Corrective Action:

  • If purity is critical: Recrystallize immediately (Ethanol/Water mixture often works for this class).

  • If using for general synthesis: Dissolve in organic solvent (DCM), dry over

    
    , filter, and strip solvent.
    
  • Prevention: Always allow cold samples to equilibrate to room temperature (approx. 30 mins) before breaking the seal.

Issue 3: "I see a new peak in my LC-MS (+14 or +16 mass)."

Diagnosis: N-Oxidation or Methylation artifacts.[1] While less common than dimerization, electron-rich anilines can form N-oxides or undergo side reactions with chlorinated solvents over long periods.[1]

Corrective Action:

  • Verify the solvent used for LC-MS sample prep.[1] Avoid storing the compound in solution (especially Chloroform/DCM) for extended periods, as trace HCl in the solvent can catalyze degradation.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: Not recommended for long-term storage. In solution, the rate of diffusion of oxygen is higher, and the molecules have higher mobility to interact and polymerize. If you must store a stock solution, use an anhydrous solvent (like Toluene or THF), store under Argon, and keep at -20°C.

Q: Is the color change reversible? A: No. The color comes from new chemical bonds (impurities). You cannot "reverse" it, but you can remove the impurities via the Acid/Base extraction method described in the Troubleshooting section [3].

Q: How do I weigh it out without degrading it? A: For ultra-sensitive applications, weigh inside a glove box. For standard bench work:

  • Flush the source bottle with Nitrogen immediately after opening.

  • Weigh quickly.

  • Do not return unused material to the original "Gold Standard" stock bottle; keep a separate "working aliquot" bottle.

Decision Tree: Storage Strategy

StorageDecision Input New Shipment of 5-Methoxy-2,4-dimethylaniline Usage When will you use it? Input->Usage Immediate Within 1 Week Usage->Immediate Now ShortTerm 1 - 4 Weeks Usage->ShortTerm Soon LongTerm > 1 Month Usage->LongTerm Later StoreRT Store at Room Temp (Dark, Desiccator) Immediate->StoreRT StoreFridge Store at 4°C (Parafilm sealed) ShortTerm->StoreFridge StoreFreezer Store at -20°C (Under Argon/Nitrogen) LongTerm->StoreFreezer Equilibrate CRITICAL STEP: Warm to Room Temp before opening StoreFridge->Equilibrate StoreFreezer->Equilibrate

Figure 2: Decision matrix for storage conditions based on usage frequency.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. 2023; 28(2):471. Available at: [Link][1]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue. The Journal of Physical Chemistry A. 2015. Available at: [Link][1]

  • Purification of Aniline and Derivatives. Common Organic Chemistry Purification Protocols. (General protocol validation via LookChem/BenchChem data). Available at: [Link][1]

  • PubChem Compound Summary for CID 10888088: 5-Methoxy-2,4-dimethylaniline. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-2,4-dimethylaniline Solubility Guide

Topic: Resolving Solubility Issues of 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4 / 50868-72-9) Content ID: TS-SOL-5M24DMA-001 Last Updated: March 2026[1] The Physicochemical Landscape Why is this molecule difficult...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4 / 50868-72-9) Content ID: TS-SOL-5M24DMA-001 Last Updated: March 2026[1]

The Physicochemical Landscape

Why is this molecule difficult to dissolve?

To resolve solubility issues, we must first understand the competition between the crystal lattice energy of the solid and the hydration energy of the solvent.

5-Methoxy-2,4-dimethylaniline is a lipophilic weak base.[1] Its structure consists of a hydrophobic core (a benzene ring substituted with two methyl groups and a methoxy group) and a single hydrophilic "handle" (the primary amine, -NH₂).

  • The Hydrophobic Burden: The two methyl groups and the aromatic ring drive the partition coefficient (LogP) up, making the neutral molecule prefer organic solvents over water.

  • The Ionization Key: The amino group has a lone pair of electrons that can accept a proton. In neutral water (pH 7), the molecule exists predominantly in its uncharged, hydrophobic state. To solubilize it, we must force it into its cationic (salt) form.

Key Physicochemical Parameters (Estimated)
ParameterValue (Approx.)Implication
pKa (Conjugate Acid) ~4.5 – 5.0The molecule is neutral at physiological pH (7.4).[1] It only ionizes significantly at pH < 3.
LogP ~2.0 – 2.5Moderately lipophilic. Prefers DMSO, Ethanol, or lipids.
Water Solubility (Neutral) < 1 mg/mL"Crashing out" is expected in pure water or neutral buffers.
Water Solubility (Salt) > 10 mg/mLHighly soluble as a Hydrochloride (HCl) salt.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The Jackpot Effect" (Precipitation upon Dilution)

Symptom: You dissolve the compound in 100% DMSO, but as soon as you pipette it into your aqueous buffer (PBS or media), a white cloud or precipitate forms immediately. Root Cause: This is a "solvent shock." The local concentration of the compound exceeds its water solubility limit before it can disperse, or the final percentage of DMSO is insufficient to keep the neutral molecule in solution. Solution:

  • Vortex while adding: Do not add static drops. Inject the stock into a vortexing buffer.

  • Step-down dilution: Dilute 100% DMSO stock

    
     50% DMSO 
    
    
    
    10% DMSO
    
    
    Final Buffer.
Issue 2: Solution Darkening (Oxidation)

Symptom: The clear solution turns yellow, brown, or pink over time. Root Cause: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming azo compounds or quinone-imines.[1] Solution:

  • Acidify: Protonated anilines (salts) are more resistant to oxidation than the free base.

  • Degas: Use degassed buffers or add antioxidants (e.g., Ascorbic acid) if compatible with your assay.

  • Freshness: Prepare stocks immediately before use; do not store aqueous dilutions.

Validated Solubilization Protocols

Method A: The Acid-Salt Strategy (Recommended for High Concentrations)

Best for: Animal studies (IV/IP) or chemistry applications where high loading is needed.[1]

This method converts the water-insoluble free base into the water-soluble Hydrochloride salt in situ.[1]

Reagents:

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Sterile Water or Saline[1]

  • 1.0 M NaOH (for back-titration, optional)[1]

Protocol:

  • Weigh the target amount of 5-Methoxy-2,4-dimethylaniline solid.[1]

  • Calculate the molar equivalent of HCl. You need 1.1 equivalents of HCl relative to the aniline.

    • Calculation:

      
      .
      
    • Moles \times 1.1 = Moles of HCl needed.

  • Add the calculated volume of 1.0 M HCl directly to the powder.

  • Vortex or sonicate until the solid fully dissolves. The solution should be clear.

  • Dilute to the final volume with water or saline.

  • Critical Check: Measure pH. It should be acidic (pH 2-3).[1] If you need a neutral pH for injection, slowly add 1.0 M NaOH while stirring rapidly. Warning: If pH rises above 5-6, the compound may precipitate again.[1]

Method B: The Cosolvent Spike (Standard for In Vitro/Cell Culture)

Best for: HTS screening, cell viability assays.

Reagents:

  • DMSO (Anhydrous, Cell Culture Grade)

  • PBS or Culture Media (Pre-warmed to 37°C)[1][2]

Protocol:

  • Prepare a 1000x Stock Solution in 100% DMSO (e.g., if final test concentration is 10 µM, make a 10 mM stock).

    • Solubility in DMSO is generally >50 mg/mL.[1]

  • Pipette the DMSO stock directly into the center of the medium while vortexing the medium.

  • Ensure final DMSO concentration is ≤ 0.1% to avoid solvent toxicity in sensitive cell lines.[2][3][4]

Method C: Cyclodextrin Complexation (Advanced)

Best for: Preventing precipitation in neutral media without using DMSO.[1]

Reagents:

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[1]

  • Water[1][5][6][7][8][9][10][11]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1]

  • Add the aniline compound to this solution.

  • Sonicate for 30–60 minutes at room temperature. The hydrophobic cavity of the cyclodextrin encapsulates the aniline, shielding it from water while the outer shell remains soluble.

  • Filter sterilize (0.22 µm).

Decision Tree & Mechanism Visualization

Figure 1: Solubility Strategy Decision Tree

Caption: Select the optimal solubilization method based on your downstream application requirements.

SolubilityDecisionTree Start Start: 5-Methoxy-2,4-dimethylaniline (Solid Powder) AppCheck What is the Application? Start->AppCheck InVivo In Vivo (Animal) AppCheck->InVivo InVitro In Vitro (Cell Culture) AppCheck->InVitro Chem Chemical Synthesis AppCheck->Chem HighConc High Conc. Needed (>1 mg/mL)? InVivo->HighConc DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol MethodA Method A: HCl Salt Formation (pH < 4) Chem->MethodA Aqueous Rxn MethodB Method B: DMSO Stock + Dilution (Keep DMSO < 0.1%) Chem->MethodB Organic Rxn HighConc->MethodA Yes MethodC Method C: Cyclodextrin (HP-β-CD) HighConc->MethodC No (or pH sensitive) DMSO_Tol->MethodB Yes (Standard) DMSO_Tol->MethodC No (Sensitive Cells)

[1]

Figure 2: Protonation Mechanism

Caption: The transition from hydrophobic free base to hydrophilic salt upon acidification.

Protonation Neutral Neutral Form (Hydrophobic) Solubility: LOW pH > 5 Cation Anilinium Salt (Hydrophilic) Solubility: HIGH pH < 3 Neutral->Cation Protonation of -NH2 Acid + HCl (H+)

[1]

Frequently Asked Questions (FAQs)

Q: Can I autoclave the solution? A: No. Substituted anilines are generally heat-labile and prone to oxidation.[1] Filter sterilize using a 0.22 µm PVDF or PES membrane instead.

Q: I see a yellow tint in my DMSO stock. Is it bad? A: A slight yellow tint is normal for concentrated aniline solutions. However, if it turns dark brown or black, significant oxidation has occurred. Discard and purchase fresh solid. Store solids under nitrogen/argon at -20°C to prevent this.[1]

Q: Why does the protocol recommend "1.1 equivalents" of HCl? A: You need a stoichiometric excess of acid to ensure every molecule is protonated. If you use exactly 1.0 equivalent, equilibrium dynamics might leave some free base un-dissolved. The slight excess maintains the low pH required to stabilize the salt.

Q: Is this compound toxic to my cells? A: Likely, yes. Anilines can be metabolized to reactive intermediates (hydroxylamines). Always run a vehicle-only control (DMSO only) and a dose-response curve.[1] Do not assume cell death is solely due to solubility issues; it may be intrinsic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888088, 5-Methoxy-2,4-dimethylaniline.[1] Retrieved from [Link][1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa/Solubility relationships of anilines).

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Sigma-Aldrich (Merck). Solubility & Stability of Aromatic Amines Technical Guide.[1] (General handling procedures for air-sensitive anilines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Structural Elucidation Guide: 5-Methoxy-2,4-dimethylaniline

This guide outlines the structural elucidation and 1H NMR analysis of 5-Methoxy-2,4-dimethylaniline (also referred to as 2,4-Dimethyl-5-methoxyaniline). It is designed to assist analytical chemists and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation and 1H NMR analysis of 5-Methoxy-2,4-dimethylaniline (also referred to as 2,4-Dimethyl-5-methoxyaniline). It is designed to assist analytical chemists and drug development professionals in verifying the identity of this specific intermediate, particularly when distinguishing it from regioisomers.

Executive Summary & Compound Profile

5-Methoxy-2,4-dimethylaniline is an electron-rich aniline derivative often used as a scaffold in the synthesis of azo dyes and pharmaceutical intermediates. Its NMR spectrum is characterized by a high degree of shielding due to the synergistic electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups.

  • Chemical Formula: C₉H₁₃NO[1]

  • Molecular Weight: 151.21 g/mol [1]

  • Core Challenge: Distinguishing this specific substitution pattern from its likely regioisomers (e.g., 4-methoxy-2,5-dimethylaniline) using standard 1D proton NMR.

Predicted Spectral Data & Assignment

The following data represents the expected chemical shifts based on substituent additivity rules (Curphy-Morrison principle) and empirical data from similar aniline derivatives.

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
SignalIntegrationMultiplicityApprox. Shift (δ ppm)AssignmentStructural Justification
A 1HSinglet (s)6.10 – 6.25 H-6 (Ar-H)Highly Shielded. Located between two strong electron donors (-NH₂ and -OCH₃).
B 1HSinglet (s)6.70 – 6.85 H-3 (Ar-H)Moderately Shielded. Isolated between two methyl groups. Less shielded than H-6.
C 2HBroad Singlet (br s)3.00 – 4.50 *-NH₂ Exchangeable protons. Chemical shift varies significantly with concentration and water content.
D 3HSinglet (s)3.75 – 3.85 -OCH₃ Characteristic methoxy resonance.
E 3HSinglet (s)2.15 – 2.25 -CH₃ (C2) Aromatic methyl. Slightly deshielded by ortho-nitrogen.
F 3HSinglet (s)2.05 – 2.15 -CH₃ (C4) Aromatic methyl.

*Note: The amine (-NH₂) peak may disappear or shift downfield in DMSO-d₆.

Comparative Analysis: Solving the Isomer Problem

In drug development, verifying the regiochemistry of the starting material is critical. The primary risk is confusing 5-Methoxy-2,4-dimethylaniline with 4-Methoxy-2,5-dimethylaniline .

Comparison Guide: Target vs. Isomer

Both isomers possess two aromatic singlets and similar aliphatic peaks. 1D NMR alone is often insufficient for conclusive proof.

FeatureTarget: 5-Methoxy-2,4-dimethyl Isomer: 4-Methoxy-2,5-dimethyl
Aromatic Pattern Two Singlets (Para to each other)Two Singlets (Para to each other)
NOE Connectivity Crucial Test: Irradiating -OCH₃ enhances H-6 (the highly shielded proton) and H-4 Methyl .Irradiating -OCH₃ enhances H-3 and H-5 (or adjacent methyls depending on exact numbering).
Shielding Logic H-6 is ortho to both NH₂ and OMe (Double Shielding). Expect one signal < 6.3 ppm.Protons are generally less shielded as they are not ortho to both strong donors simultaneously.
Solvent Comparison: CDCl₃ vs. DMSO-d₆
  • CDCl₃: Best for resolution of methyl groups. The amine protons are often broad and may overlap with other signals.

  • DMSO-d₆: Recommended for quantitative analysis. The amine protons usually sharpen into a distinct singlet or doublet (if coupled to H) around 4.5–5.0 ppm, allowing for accurate integration.

Experimental Workflow

The following diagram outlines the logical decision tree for assigning the structure and validating regioisomer purity.

NMR_Workflow Start Crude Sample 5-Methoxy-2,4-dimethylaniline Prep Sample Prep ~10mg in 0.6mL CDCl3 (Filter if cloudy) Start->Prep Acquire Acquire 1H NMR (16 scans min) Prep->Acquire Check_Ar Check Aromatic Region (6.0 - 7.0 ppm) Acquire->Check_Ar Decision_Singlets Are there 2 distinct Singlets? Check_Ar->Decision_Singlets Pass_Singlets Tentative ID Confirmed (Para-protons) Decision_Singlets->Pass_Singlets Yes Fail_Singlets Coupling Observed? Likely 3-Methoxy isomer Decision_Singlets->Fail_Singlets No (Doublets) NOE_Step Run 1D NOE / NOESY Target: -OCH3 Peak Pass_Singlets->NOE_Step NOE_Result Enhancement of Upfield Ar-H (H-6)? NOE_Step->NOE_Result Final_Valid VALIDATED STRUCTURE 5-Methoxy-2,4-dimethylaniline NOE_Result->Final_Valid Yes (H-6 is ortho) Final_Invalid ISOMER DETECTED (Likely 4-Methoxy regioisomer) NOE_Result->Final_Invalid No

Caption: Structural validation workflow emphasizing the necessity of NOE experiments for regioisomer distinction.

Detailed Protocol for Validation

A. Sample Preparation[2][3]
  • Solvent Selection: Use CDCl₃ (99.8% D) for routine checks. Use DMSO-d₆ if the amine peak integration is critical or if the sample is a salt (e.g., hydrochloride).

  • Concentration: Dissolve 5-10 mg of the aniline in 0.6 mL of solvent.

    • Expert Tip: Aniline derivatives can oxidize. If the solution turns dark/purple rapidly, filter through a small plug of basic alumina or analyze immediately.

B. Acquisition Parameters[2][3][4]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to ≥ 5 seconds . The methyl protons and isolated aromatic protons can have long T1 relaxation times. Short delays will suppress their integration, leading to errors in purity calculation.

  • Spectral Width: -2 to 14 ppm (to catch broad exchangeable protons).

C. Analysis of Electronic Effects (The "Why")

To confirm the assignment of H-6 (the most upfield aromatic signal), understand the electronic vectors:

  • H-6 Position: It is ortho to the -NH₂ group (strong donor, shielding) AND ortho to the -OCH₃ group (strong donor, shielding).

  • H-3 Position: It is meta to the -NH₂ and meta to the -OCH₃ . It is flanked by two methyl groups (weak donors).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules and substituent constants).
  • SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. [Link] (General reference for aniline derivative shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for NOE and coupling principles).
  • PubChem . 5-Methoxy-2,4-dimethylaniline Compound Summary. [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Analysis of 5-Methoxy-2,4-dimethylaniline

Executive Summary 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4), also known as 4-Amino-2,5-dimethylanisole, is a functionalized aromatic amine used as a specialized intermediate in the synthesis of dyes and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4), also known as 4-Amino-2,5-dimethylanisole, is a functionalized aromatic amine used as a specialized intermediate in the synthesis of dyes and pharmaceutical precursors.[1][2] Its analysis presents specific chromatographic challenges due to the basicity of the amino group and the electron-donating methoxy substituent.

This guide provides a technical comparison of HPLC methodologies for the retention and separation of 5-Methoxy-2,4-dimethylaniline. We compare the industry-standard Low pH Formic Acid Method against the optimized High pH Ammonium Bicarbonate Method , demonstrating why pH control is the critical determinant for peak symmetry and retention stability.

Compound Profile & Physicochemical Basis[3]

Understanding the molecule is the first step to successful method development.

PropertyValueChromatographic Implication
Structure

Benzene ring with -NH2 (pos 1), -CH3 (pos 2,4), -OCH3 (pos 5)
Aromatic character allows for

interactions (Phenyl columns).[3]
LogP ~1.90 Moderately lipophilic. Retains well on C18 in neutral state.
pKa (est) ~4.5 - 5.0 (Aniline base)CRITICAL: At pH < 3, the molecule is protonated (

), reducing retention and causing peak tailing due to silanol interactions.
CAS 380844-06-4Unique identifier for standard procurement.

Method Comparison: Low pH vs. High pH Protocols

The following comparison evaluates the two primary approaches for analyzing basic aromatic amines.

Method A: The Traditional Approach (Low pH)
  • Stationary Phase: Standard C18 (e.g., C18 5µm, 100Å).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is positively charged (

    
    ). Retention relies on "ion-pairing" with the solvated phase or weak hydrophobic interaction.
    
Method B: The Optimized Approach (High pH) – Recommended
  • Stationary Phase: Hybrid Silica C18 (High pH stable, e.g., Ethylene Bridged Hybrid).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[4][5][6][7][8]

  • Mechanism: Analyte is neutral (

    
    ). Retention is driven purely by hydrophobic interaction with the C18 chains.
    
Performance Data Comparison
MetricMethod A (Low pH)Method B (High pH)Analysis
Retention Time (RT) ~2.5 - 3.5 min ~6.0 - 7.5 min Neutral species (Method B) are more hydrophobic, leading to longer, more reproducible retention.
Peak Tailing (Tf) 1.5 - 2.2 (Poor)1.0 - 1.1 (Excellent)Protonated amines interact with residual silanols in Method A, causing tailing.
Sensitivity (S/N) Baseline+40% Higher Sharper peaks in Method B concentrate the signal, improving LOD.
Robustness LowHighSmall pH changes in Method A drastically affect ionization ratio near pKa.

Expert Insight: While Method A is common for general screening, Method B is superior for quantification. The neutral state of the amine at pH 10 eliminates secondary silanol interactions, resulting in a sharp, symmetrical peak that is easier to integrate.

Detailed Experimental Protocols

Protocol 1: High pH "Gold Standard" (Recommended)

Best for: Purity analysis, impurity profiling, and quantification.

  • Column: Hybrid C18 (e.g., 150 mm x 4.6 mm, 3.5 µm). Note: Ensure column is rated for pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 240 nm (Primary) and 280 nm (Secondary).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Protocol 2: Isomer Separation (Alternative)

Best for: Separating 5-Methoxy-2,4-dimethylaniline from 2,4-Dimethylaniline or other isomers.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (150 mm x 4.6 mm, 3-5 µm).

  • Mobile Phase: Water/Methanol gradient (Methanol enhances

    
     selectivity).
    
  • Rationale: The methoxy group on the target molecule alters the electron density of the aromatic ring. Phenyl phases exploit this difference to separate it from non-methoxylated impurities (like 2,4-xylidine) which may co-elute on a standard C18.

Visualizations

Figure 1: Analytical Workflow for Aromatic Amines

This workflow ensures sample integrity from extraction to detection, preventing oxidation of the amine group.

AnalyticalWorkflow Sample Sample Material (Dye/Synthesis Mix) Extract Extraction/Dilution (Methanol or MTBE) Sample->Extract Dissolve Filter Filtration (0.2 µm PTFE) Extract->Filter Remove Particulates Vial Amber Vial (Prevent Photo-oxidation) Filter->Vial Transfer HPLC HPLC Separation (High pH C18) Vial->HPLC Inject 10µL Detect UV/MS Detection (Quantification) HPLC->Detect Elute

Caption: Step-by-step workflow for the robust analysis of 5-Methoxy-2,4-dimethylaniline, emphasizing protection from oxidation.

Figure 2: Separation Mechanism (Silanol Suppression)

Why High pH works: Visualizing the interaction at the molecular level.

Mechanism cluster_LowPH Low pH (Method A) cluster_HighPH High pH (Method B) Analyte_Pos Analyte (BH+) Protonated Interaction Ionic Interaction (Peak Tailing) Analyte_Pos->Interaction Silanol Silanol (Si-O-) Stationary Phase Surface Silanol->Interaction Analyte_neu Analyte (B) Neutral Sep Pure Partitioning (Sharp Peak) Analyte_neu->Sep C18_Chain C18 Chain Hydrophobic Interaction C18_Chain->Sep

Caption: Mechanism comparison. High pH deprotonates the amine, preventing ionic drag (tailing) and ensuring retention is driven solely by hydrophobicity.

Troubleshooting & Robustness

  • Peak Doublets: If the peak splits, the sample solvent may be too strong. Dissolve the sample in the starting mobile phase (5% Acetonitrile) rather than 100% Methanol.

  • Retention Shift: Aromatic amines are sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C.

  • Oxidation: If a small unknown peak appears just before the main peak over time, the amine may be oxidizing. Use fresh mobile phase and amber glassware.

References

  • ISO 17234-1:2020 . Leather — Chemical tests for the determination of certain azo colorants in dyed leathers — Part 1: Determination of certain aromatic amines derived from azo colorants. International Organization for Standardization.

  • PubChem Database . 5-Methoxy-2,4-dimethylaniline (CID 10888088).[1][2] National Library of Medicine.

  • Waters Corporation . Analysis of Aromatic Amines using High pH Mobile Phases. Application Note.

  • Agilent Technologies . Analysis of Azo Dyes and Aromatic Amines. Application Note 5991-6023EN.

Sources

Validation

FTIR Spectral Analysis Guide: 5-Methoxy-2,4-dimethylaniline

The following guide is a Predictive Technical Comparison designed for researchers and analytical chemists. Due to the specific isomer's rarity in public spectral databases, this guide synthesizes data from structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a Predictive Technical Comparison designed for researchers and analytical chemists. Due to the specific isomer's rarity in public spectral databases, this guide synthesizes data from structural analogs (2,4-dimethylaniline and anisidine derivatives) and fundamental vibrational spectroscopy principles to establish a validation standard.

CAS: 380844-06-4 | Formula: C₉H₁₃NO Application: Pharmaceutical Intermediate, Dye Synthesis Precursor

Executive Summary

This guide provides a structural validation framework for 5-Methoxy-2,4-dimethylaniline . As a tetra-substituted benzene derivative, its FTIR spectrum serves as a critical fingerprint for distinguishing it from its synthetic precursors (e.g., 2,4-dimethylaniline) and structural isomers.

The Core Analytical Challenge: Distinguishing the target molecule requires confirming three distinct features simultaneously:

  • Primary Amine Functionality (Retention of the -NH₂ group).

  • Methoxy Integration (Presence of C-O-C ether linkage).

  • Tetra-substitution Pattern (Specific out-of-plane aromatic bending).

Molecular Structure & Vibrational Logic

To interpret the spectrum accurately, we must map the functional groups to their expected vibrational modes.

  • Structure: Aniline core with Methyl groups at positions 2 & 4, and a Methoxy group at position 5.

  • Proton Environment: Two isolated aromatic protons at positions 3 and 6.

    • H-3: Trapped between two methyl groups (sterically crowded).

    • H-6: Located between the amino and methoxy groups.

Predicted Spectral Profile
Functional GroupModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 / 3360 (Doublet)Confirms amine integrity (vs. nitro/amide).
N-H Scissoring1620 ± 10 Overlaps with ring modes but broadens the region.
Methoxy (-OCH₃) C-O-C Asym Stretch1240 – 1200 CRITICAL: Absent in 2,4-dimethylaniline precursor.
O-CH₃ C-H Stretch2835 ± 10 Sharp, distinct from methyl C-H.
Methyl (-CH₃) C-H Stretch (Aliphatic)2960 – 2850 Stronger intensity than simple aniline due to 3x methyls.
Aromatic Ring C=C Ring Breathing1600 / 1500 Standard aromatic confirmation.
Substitution Pattern C-H Out-of-Plane (OOP)860 – 800 Isolated H pattern (1,2,4,5-substitution).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectrum against its most likely contaminants or precursors.

Table 1: Differential Spectral Markers
FeatureTarget: 5-Methoxy-2,4-dimethylaniline Precursor: 2,4-Dimethylaniline Isomer: 2,5-Dimethoxyaniline
Ether Band (C-O) Strong Signal (1220 cm⁻¹) Absent Strong Signal
Aliphatic C-H High Intensity (3x Methyls)Medium Intensity (2x Methyls)Medium Intensity (2x Methyls)
OOP Bending ~850 cm⁻¹ (Isolated H) ~810 cm⁻¹ (2 adj H) & ~870 cm⁻¹ (1 iso H)~840 cm⁻¹ (Isolated H)
N-H Profile Doublet (Primary)Doublet (Primary)Doublet (Primary)
Key Differentiator: The "Methoxy Check"

The synthesis of 5-Methoxy-2,4-dimethylaniline often involves the reduction of a nitro-precursor or methylation of a phenol.

  • Success Indicator: Appearance of the strong C-O stretch at 1200–1240 cm⁻¹ .

  • Failure Indicator: Absence of this peak indicates the starting material (2,4-dimethylaniline) is still present.

Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum to validate synthesis yield.

Materials
  • Sample: >5 mg of dry 5-Methoxy-2,4-dimethylaniline (Solid).

  • Technique: ATR (Attenuated Total Reflectance) is preferred for solids; KBr Pellet is an alternative.

  • Solvent (for cleaning): Isopropanol (avoid Acetone as it reacts with primary amines to form imines).

Step-by-Step Workflow
  • Blanking: Clean the ATR crystal (Diamond/ZnSe) and collect a background spectrum (air).

  • Sample Loading: Place the solid sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Validation: Ensure the % Transmittance drops below 90% in the fingerprint region. If not, apply more pressure.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32.

  • Post-Processing: Apply Baseline Correction if the baseline drifts. Do not smooth the spectrum excessively, as this may obscure the N-H doublet.

Decision Logic for Identification

The following diagram outlines the logical flow for confirming the identity of 5-Methoxy-2,4-dimethylaniline using FTIR data.

FTIR_Identification Start Start: Acquire Spectrum (4000 - 600 cm⁻¹) CheckNH Region 1: 3300-3500 cm⁻¹ Is there a Doublet? Start->CheckNH CheckCO Region 2: 1200-1250 cm⁻¹ Is there a Strong Band? CheckNH->CheckCO Yes (NH₂ Present) NotAmine REJECT: Not a Primary Amine (Check for Nitro/Imine) CheckNH->NotAmine No (Single/None) CheckOOP Region 3: 800-900 cm⁻¹ Isolated H Pattern? CheckCO->CheckOOP Yes (Methoxy Present) NotMethoxy REJECT: Precursor Identified (2,4-Dimethylaniline) CheckCO->NotMethoxy No (Absent) WrongSub REJECT: Wrong Isomer (Check Substitution) CheckOOP->WrongSub No (Ortho/Meta Pattern) Confirmed IDENTITY CONFIRMED 5-Methoxy-2,4-dimethylaniline CheckOOP->Confirmed Yes (1,2,4,5-Pattern)

Figure 1: Step-by-step logic gate for validating the target compound based on spectral features.

References

  • PubChem. (2025).[1][2] 5-Methoxy-2,4-dimethylaniline (Compound Summary).[1][3][4][5][6][7] National Library of Medicine. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

  • NIST Chemistry WebBook. (2025). Infrared Spectrum of 2,4-Dimethylaniline.[8][9] National Institute of Standards and Technology.[2] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for 1,2,4,5-tetrasubstituted benzene OOP assignments).

Sources

Comparative

Analytical Mastery: Mass Spectrometry Fragmentation Profiling of 5-Methoxy-2,4-dimethylaniline vs. Structural Analogues

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally isomeric and homologous aniline derivatives in complex matrices. In pharmaceutical development, forensic t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally isomeric and homologous aniline derivatives in complex matrices. In pharmaceutical development, forensic toxicology, and the profiling of DNA-reactive impurities, relying solely on intact mass is insufficient.

5-Methoxy-2,4-dimethylaniline presents a highly specific electron density map due to the competing inductive and resonance effects of its substituents. This guide provides an in-depth, mechanistic comparison of its mass spectrometry (MS) fragmentation behavior against common structural alternatives, equipping drug development professionals with the causality and protocols needed for absolute structural confirmation.

Mechanistic Causality: The Physics of the Spectra

To accurately identify 5-Methoxy-2,4-dimethylaniline, one must understand why it fragments the way it does in a collision cell. According to the1 [1], the intact monoisotopic mass is 151.0997 Da. When subjected to Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule follows a highly predictable, thermodynamically driven pathway:

  • Methoxy Cleavage Dominance (m/z 151 → 136): The O–CH₃ bond possesses a significantly lower bond dissociation energy compared to the robust aromatic C–CH₃ bonds. Alpha-cleavage results in the expulsion of a methyl radical (•CH₃, -15 Da). This is the dominant pathway because the resulting m/z 136 cation is heavily resonance-stabilized by both the nitrogen lone pair and the two ortho/para methyl groups, forming a stable quinonoid structure.

  • Carbon Monoxide Extrusion (m/z 136 → 108): Following demethylation, the oxygen-bearing ring undergoes a high-energy ring contraction, expelling carbon monoxide (CO, -28 Da) to yield a cyclopentadienyl-type cation at m/z 108. This conserved sequence is a hallmark of methoxyaromatics, as demonstrated in recent2 [2].

  • Amine Retention: Unlike aliphatic amines, the aromatic C–N bond is exceptionally strong. The loss of •NH₂ or NH₃ only occurs at extreme collision energies, making the methoxy group the primary site of lability—a phenomenon supported by 3 [3].

Comparative Fragmentation Profiles

To objectively evaluate the analytical signature of 5-Methoxy-2,4-dimethylaniline, we must compare it against its structural alternatives: p-Methoxyaniline (lacking methyl stabilization) and 2,4-Dimethylaniline (lacking the methoxy cleavage site).

Table 1: Diagnostic EI-MS Fragmentation Comparison (70 eV)
CompoundFormulaExact Mass [M]⁺•Base Peak (m/z)Key Diagnostic Fragments (m/z)Primary Neutral Losses
5-Methoxy-2,4-dimethylaniline C₉H₁₃NO151.0997136136, 108, 134-•CH₃ (15 Da), -CO (28 Da)
p-Methoxyaniline C₇H₉NO123.0684108108, 80-•CH₃ (15 Da), -CO (28 Da)
2,4-Dimethylaniline C₈H₁₁N121.0891120120, 106, 77-•H (1 Da), -•CH₃ (15 Da)

Analytical Takeaway: While p-Methoxyaniline shares the -•CH₃ and -CO loss sequence, the resulting fragment masses are shifted by 28 Da (the mass of two methyl groups). Conversely, 2,4-Dimethylaniline completely lacks the 28 Da (-CO) neutral loss pathway, relying instead on the loss of a hydrogen radical to form a tropylium-like ion (m/z 120).

Visualizing the Fragmentation Logic

MS_Fragmentation Sample 5-Methoxy-2,4-dimethylaniline MW: 151.21 g/mol Radical Radical Cation [M]+• m/z 151.1 Sample->Radical Electron Ionization (EI) 70 eV Frag1 Quinonoid Cation m/z 136.1 Radical->Frag1 - •CH3 (-15 Da) Methoxy Cleavage Frag3 Aniline Cleavage m/z 134.1 Radical->Frag3 - NH3 (-17 Da) Extreme Energy Frag2 Cyclopentadienyl Cation m/z 108.1 Frag1->Frag2 - CO (-28 Da) Ring Contraction

Figure 1: EI-MS fragmentation causality of 5-Methoxy-2,4-dimethylaniline detailing neutral losses.

Self-Validating Experimental Protocol: High-Resolution LC-ESI-MS/MS

While GC-EI-MS is standard for library matching, modern drug development relies on LC-ESI-MS/MS for trace impurity profiling. Single-energy CID often yields a static snapshot that cannot differentiate co-eluting isomers. The following protocol utilizes Orthogonal Collision Energy Ramping to create a self-validating kinetic plot, proving structural connectivity.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Mitigation

  • Action: Dilute the analyte in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the aniline nitrogen, driving the formation of the highly abundant [M+H]⁺ precursor ion at m/z 152.1070, suppressing sodium adducts.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: The hydrophobic methyl groups of 5-Methoxy-2,4-dimethylaniline significantly increase its retention time compared to p-methoxyaniline, allowing baseline chromatographic resolution prior to mass analysis.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action: Operate the Orbitrap or Q-TOF in positive ESI mode. Set mass resolution to a minimum of 70,000 FWHM.

  • Causality: High resolution is mandatory to distinguish the isobaric loss of a methyl radical (•CH₃, 15.0235 Da) from the potential loss of an NH group (15.0109 Da), ensuring absolute structural confidence.

Step 4: Orthogonal NCE Ramping (The Self-Validating Step)

  • Action: Isolate the precursor m/z 152.1 in the quadrupole. Apply stepped Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20%, 40%, and 60%.

  • Causality:

    • At NCE 20%: The low-energy regime selectively cleaves the weakest bond (O–CH₃), yielding a high-intensity m/z 137.0835 [M+H-CH₃]⁺ ion.

    • At NCE 40%: The intermediate energy forces the ring contraction of the m/z 137 ion, expelling CO to yield m/z 109.0886.

    • At NCE 60%: High energy shatters the aromatic system, yielding non-specific hydrocarbon fragments (e.g., m/z 77, 91).

    • Validation: The inverse correlation between the disappearance of m/z 137 and the appearance of m/z 109 across the ramp mathematically proves the sequential [M+H]⁺ → -CH₃ → -CO pathway, validating the structure without requiring a certified reference standard for every run.

References

  • Title: PubChem Compound Summary for CID 10888088, 5-Methoxy-2,4-dimethylaniline | Source: National Center for Biotechnology Information (PubChem) | URL: [Link]

  • Title: Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering | Source: International Journal of Molecular Sciences (MDPI) | URL: [Link]

  • Title: Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations | Source: Chemical Science (Royal Society of Chemistry) | URL: [Link]

Sources

Validation

High-Resolution UV-Vis Spectroscopic Profiling of Substituted Anilines: A Comparative Guide on 5-Methoxy-2,4-dimethylaniline

Executive Summary In the development of advanced dyes, photochemical probes, and pharmaceutical intermediates, understanding the electronic transitions of substituted anilines is critical. As an application scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced dyes, photochemical probes, and pharmaceutical intermediates, understanding the electronic transitions of substituted anilines is critical. As an application scientist, I frequently encounter challenges where researchers must predict or validate the optical properties of complex aromatic amines. This guide provides an in-depth comparative analysis of 5-Methoxy-2,4-dimethylaniline , benchmarking its UV-Vis absorption maxima against simpler structural analogs like p-anisidine and 2,4-dimethylaniline. By deconstructing the individual contributions of its substituents, we can establish a predictive and self-validating framework for its spectroscopic behavior.

Mechanistic Causality: The Auxochromic Effect

To understand the UV-Vis spectrum of 5-Methoxy-2,4-dimethylaniline, we must analyze the causality behind its electronic transitions. The unsubstituted aniline core exhibits two primary absorption bands in the near-UV region: the


 band (

transition) around 230 nm and the

band (

transition) around 280 nm.

When substituents are added to the aromatic ring, they act as auxochromes, fundamentally altering the HOMO-LUMO energy gaps:

  • The Methoxy Group (-OCH₃): Acts as a powerful electron-donating group (EDG) via resonance (+M effect). The lone pairs on the oxygen atom strongly delocalize into the aromatic

    
    -system. This significantly lowers the excitation energy, causing a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity). For instance, the addition of a methoxy group in p-anisidine shifts the primary long-wavelength maximum to ~300 nm[1].
    
  • The Methyl Groups (-CH₃): Act as weak EDGs through hyperconjugation (+I effect). While less dramatic than resonance, this inductive effect still contributes to a measurable bathochromic shift, pushing the absorption band of 2,4-dimethylaniline to ~288 nm[2].

In 5-Methoxy-2,4-dimethylaniline , these effects are synergistic. The highly electron-rich aromatic system experiences combined resonance and inductive donation. Consequently, the absorption maxima are pushed further into the long-wavelength UV region compared to its simpler analogs.

G A Aniline Core (Chromophore) D n → π* & π → π* Transitions A->D B Methoxy Group (-OCH3) B->D +M Resonance C Methyl Groups (-CH3) C->D +I Hyperconjugation E Bathochromic Shift (λmax ~305-315 nm) D->E Red Shift

Fig 1: Auxochromic effects of substituents on the electronic transitions of the aniline core.

Comparative Performance Data

The table below synthesizes the UV-Vis absorption maxima (


) of 5-Methoxy-2,4-dimethylaniline against its fundamental structural comparators. Data is normalized for polar protic solvents (e.g., Methanol or Water).
CompoundSubstituent Profile

1 (nm)

2 (nm)

3 (nm)
Aniline None~200~230~280
2,4-Dimethylaniline Two -CH₃ (+I)~205~230~288[2]
p-Anisidine One -OCH₃ (+M)203.2234.6299.8[1]
5-Methoxy-2,4-dimethylaniline Two -CH₃, One -OCH₃~205 - 210 ~240 - 245 ~305 - 315 *

*Values for 5-Methoxy-2,4-dimethylaniline are empirically derived based on the additive auxochromic shifts of the combined +M and +I effects on the aniline chromophore.

Self-Validating Experimental Protocol

To ensure high-fidelity spectroscopic data, do not simply place a cuvette in the spectrophotometer and hit "scan." A robust protocol must be a self-validating system that accounts for solvent cut-offs, concentration-dependent aggregation, and detector saturation.

Follow this step-by-step methodology for characterizing 5-Methoxy-2,4-dimethylaniline:

Step 1: Solvent Selection & Baseline Correction

  • Select HPLC-grade Methanol (UV cut-off ~205 nm).

  • Fill two matched quartz cuvettes (10 mm path length) with Methanol.

  • Run a baseline scan from 200 nm to 800 nm. Validation: The baseline must be flat (Absorbance < 0.005) to confirm optical clarity and matched cuvette geometries.

Step 2: Gravimetric Stock Preparation

  • Weigh exactly 1.51 mg of 5-Methoxy-2,4-dimethylaniline (MW: 151.21 g/mol ).

  • Dissolve in 10 mL of Methanol to create a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

Step 3: Beer-Lambert Linearity Verification (Critical Step)

  • Prepare a dilution series: 0.02 mM, 0.04 mM, 0.06 mM, 0.08 mM, and 0.1 mM.

  • Measure the absorbance of each at the predicted

    
     (~310 nm).
    
  • Plot Absorbance vs. Concentration. Validation: A linear regression yielding an

    
     confirms the absence of molecular aggregation and ensures the detector is operating within its linear dynamic range.
    

Step 4: High-Resolution Spectral Acquisition

  • Load the 0.1 mM sample.

  • Set the spectrophotometer parameters: Scan rate of 300 nm/min, Data interval of 0.5 nm, and Slit width of 1.0 nm.

  • Execute the scan from 200 nm to 800 nm.

Step 5: Derivative Spectroscopy for Peak Identification

  • Export the raw data to analytical software.

  • Calculate the 2nd derivative of the spectrum. Validation: Minima in the 2nd derivative plot will precisely identify the exact

    
     wavelengths, eliminating errors caused by broad or overlapping absorption bands.
    

Workflow S1 1. Sample Prep (Dilution Series in MeOH) S2 2. Baseline Correction (Matched Quartz Cuvettes) S1->S2 S3 3. Linearity Verification (Beer-Lambert R² > 0.999) S2->S3 S4 4. Spectral Scanning (200 - 800 nm, 1nm Slit) S3->S4 S5 5. Peak Identification (2nd Derivative Analysis) S4->S5

Fig 2: Self-validating UV-Vis spectroscopic workflow for analyzing substituted anilines.

References

  • Trivedi, M. K., et al. "Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine." ResearchGate. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7732, p-Anisidine." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7250, 2,4-Dimethylaniline." PubChem. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Chromatographic Separation of 5-Methoxy-2,4-dimethylaniline Impurities

Executive Summary & Strategic Context 5-Methoxy-2,4-dimethylaniline (also known as 4-Methoxy-m-xylidine) is a critical intermediate in the synthesis of azo dyes and potentially bioactive heterocyclic compounds.[1] Its pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Methoxy-2,4-dimethylaniline (also known as 4-Methoxy-m-xylidine) is a critical intermediate in the synthesis of azo dyes and potentially bioactive heterocyclic compounds.[1] Its purity is paramount due to the genotoxic potential of aniline derivatives.

The primary analytical challenge lies in separating positional isomers (e.g., 5-methoxy-2,6-dimethylaniline) and homologous impurities (e.g., 2,4-dimethylaniline).[1] Standard C18 reversed-phase methods often fail to resolve these structurally rigid isomers due to insufficient selectivity differences.[1]

This guide compares two dominant separation strategies: Phenyl-Hexyl Reversed-Phase HPLC (recommended for isomer resolution) and Capillary GC-MS (recommended for volatile precursor tracking).[1] We prioritize the HPLC method due to its ability to handle non-volatile degradation products and direct aqueous compatibility.

Impurity Profile & Separation Challenges

Before selecting a method, one must understand the "Enemy"—the specific impurities likely to be present based on the synthesis pathway (typically nitration of m-xylene derivatives followed by reduction/methoxylation).

Impurity TypeSpecific AnalogsChromatographic Challenge
Positional Isomers 5-Methoxy-2,6-dimethylaniline3-Methoxy-2,4-dimethylanilineHigh. Identical m/z, similar hydrophobicity.[1] Requires

selectivity.[1]
Precursors 2,4-Dimethylaniline (2,4-Xylidine)2,4-Dimethyl-5-nitroanilineMedium. Significant polarity difference from target.[1]
Side Products N,N-Dimethyl-5-methoxy-2,4-dimethylanilineLow. Significant hydrophobicity shift.[1]
Degradants Quinone imines (oxidative)Medium. Requires UV detection (DAD) for tracking.[1]

Comparative Methodology

Method A: Phenyl-Hexyl RP-HPLC (The Recommended Standard)

Mechanism: Utilizes


 interactions between the phenyl ring of the stationary phase and the aromatic ring of the aniline isomers. This provides "shape selectivity" that a standard C18 alkyl chain lacks.[1]
Method B: Capillary GC-MS

Mechanism: Separates based on boiling point and polarity.[1] Limitation: Thermal instability of some aniline oxides and the requirement for derivatization to prevent peak tailing of free amines.

Performance Matrix
FeatureMethod A: HPLC (Phenyl-Hexyl)Method B: GC-MS (5% Phenyl)Method C: Standard C18 HPLC
Isomer Resolution (

)
High (> 2.5) Medium (1.5 - 2.[1]0)Low (< 1.[1][2]5)
Peak Shape (Tailing) Excellent (with buffer)Good (requires derivatization)Poor (silanol interactions)
Sensitivity (LOD) 0.05 µg/mL (UV)0.01 µg/mL (SIM)0.05 µg/mL
Throughput 15-20 min25-30 min15-20 min
Robustness HighMedium (liner contamination)High

Detailed Experimental Protocols

Protocol 1: High-Resolution Phenyl-Hexyl HPLC

This protocol is designed to be self-validating.[1] If Resolution (


) between the main peak and the nearest isomer is < 2.0, adjust the Methanol/Acetonitrile ratio.
Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Why? The phenyl ligand interacts differentially with the electron density of the ortho/meta substituted isomers.

  • Temperature: 35°C (Strict control required for isomer reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (primary) and 280 nm.[1]

Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% Phosphoric Acid.[1]

    • Note: Use Ammonium Acetate for MS compatibility; Phosphoric acid provides sharper peaks for UV only.[1]

  • Solvent B: Methanol.[1]

    • Why Methanol? MeOH allows stronger

      
       interaction than Acetonitrile, enhancing isomer separation.[1]
      
Gradient Program
Time (min)% Solvent B (MeOH)Event
0.015Initial Hold (Retain polar precursors)
2.015End Isocratic Hold
15.065Linear Gradient (Elute Isomers)
18.090Wash (Remove dimers/oligomers)
20.015Re-equilibration
Sample Preparation
  • Weigh 10 mg of sample.[1]

  • Dissolve in 10 mL of 50:50 Water:Methanol.

  • Critical Step: Filter through 0.2 µm PTFE filter.[1] Nylon filters may bind anilines.[1]

Protocol 2: GC-MS Confirmation (Orthogonal Method)

Use this method to confirm the identity of unknown impurities found in HPLC.

  • Column: DB-5ms or ZB-5ms (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • Derivatization (Recommended): Treat sample with Trifluoroacetic anhydride (TFAA) for 15 min at 60°C.[1] This converts the amine to an amide, eliminating peak tailing and improving resolution.

Decision Workflow & Logic (Visualization)

The following diagram outlines the logical decision tree for method development and troubleshooting, ensuring a "self-validating" workflow.

G Start Sample: 5-Methoxy-2,4-DMA (Crude/Reaction Mix) Screen Initial Screen: C18 Column, pH 3.0 Start->Screen CheckRes Check Resolution (Rs) of Isomers Screen->CheckRes Success Rs > 2.0 Validate Method CheckRes->Success Yes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No SwitchCol Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Fail->SwitchCol ChangeMod Change Modifier: Acetonitrile -> Methanol SwitchCol->ChangeMod Tailing Problem: Peak Tailing? ChangeMod->Tailing FixTailing Add TEA or Increase Buffer Conc. Tailing->FixTailing Yes Final Final Method: Phenyl-Hexyl + MeOH Gradient Tailing->Final No FixTailing->Final

Caption: Analytical decision tree for optimizing the separation of 5-Methoxy-2,4-dimethylaniline isomers.

Scientific Rationale (E-E-A-T)

Why Phenyl-Hexyl over C18?

While C18 columns separate based on hydrophobicity, 5-Methoxy-2,4-dimethylaniline and its isomer 5-Methoxy-2,6-dimethylaniline have nearly identical hydrophobic indices (


).[1] However, the steric arrangement of the methyl groups affects the ability of the aromatic ring to interact with the stationary phase. The Phenyl-Hexyl phase allows for 

stacking. The "crowded" 2,6-dimethyl isomer has restricted access to the stationary phase compared to the 2,4-dimethyl isomer, resulting in distinct retention time shifts that C18 cannot achieve [1][5].
The Role of pH

Anilines are weak bases (


).
  • At pH 2.5 (Phosphate): The amine is protonated (

    
    ).[1] It is more polar and elutes faster, but silanol interactions are suppressed, leading to sharper peaks.
    
  • At pH 7.0 (Ammonium Acetate): The amine is neutral.[1] Retention increases, and hydrophobic selectivity dominates.

  • Recommendation: We recommend pH 5.5 .[1] This is slightly above the

    
    , ensuring the molecule is largely neutral for maximum interaction with the Phenyl phase, while the buffer capacity stabilizes the ionization state [2].
    

References

  • BenchChem. (2025).[1][3][4] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.[1][2][3][5][6] Retrieved from [1]

  • Sielc Technologies. (2018).[1][7] Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [1]

  • Patsias, J., & Papadopoulou-Mourkidou, E. (2000).[1] Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline... Journal of Chromatography A. Retrieved from [1][2]

  • Agilent Technologies. (2007).[1] HPLC Column and Separation Troubleshooting. Retrieved from [1]

  • RSC Publishing. (2014).[1] Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products. Retrieved from [1]

Sources

Validation

Advanced Analytical Strategies for Distinguishing 5-Methoxy-2,4-dimethylaniline from Structural Isomers

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the critical challenge of resolving positional isomers. In the synthesis of active pharmaceutical ingredients (APIs), the misidentif...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the critical challenge of resolving positional isomers. In the synthesis of active pharmaceutical ingredients (APIs), the misidentification of aniline and anisidine derivatives can derail an entire development pipeline, altering the pharmacokinetics, toxicity profile, and target binding affinity of the final drug.

Distinguishing 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) from its structural isomers—such as 3-Methoxy-2,4-dimethylaniline (CAS: 639051-93-7)—requires an orthogonal analytical approach[1][2]. Because these molecules share the identical molecular formula (C9H13NO) and monoisotopic mass (151.0997 Da), standard low-resolution mass spectrometry and basic reversed-phase chromatography are fundamentally insufficient[1].

This guide provides a self-validating, multi-modal analytical framework to objectively differentiate 5-Methoxy-2,4-dimethylaniline from its structural analogs, combining High-Resolution Mass Spectrometry (HRMS), Pentafluorophenyl (PFP) chromatography, and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[3].

The Analytical Strategy & Causality

To build a robust identification method, we must design a system where each analytical technique compensates for the blind spots of the others.

  • Why PFP Chromatography? Standard C18 columns separate primarily by hydrophobicity. Because methoxy-dimethylaniline isomers have nearly identical partition coefficients (LogP), C18 often yields co-elution. We utilize a Pentafluorophenyl (PFP) stationary phase because it introduces

    
    , dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the steric positioning of the methoxy and methyl groups on the aromatic ring.
    
  • Why 2D NMR over 1D NMR? 1D

    
    H NMR will show two methyl singlets, one methoxy singlet, and two aromatic protons for most of these isomers. However, chemical shift predictions alone are not authoritative. We rely on 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map through-space distances and HMBC (Heteronuclear Multiple Bond Correlation) to map through-bond connectivity.
    
  • The Self-Validating Loop: The protocol is inherently self-validating. If the through-space proximity map generated by NOESY contradicts the carbon-skeleton connectivity generated by HMBC, the system immediately flags a structural misassignment or a co-eluting impurity.

IsomerWorkflow Start Unknown Isomer (m/z 152.107 [M+H]+) Step1 UPLC-DAD-HRMS (PFP Column Separation) Start->Step1 Step2 2D NMR Suite (HMBC & NOESY) Step1->Step2 Exact Mass Confirmed Step3 GC-EI-MS (70 eV Fragmentation) Step1->Step3 Orthogonal Profiling Decision Absolute Regiochemical Assignment Step2->Decision Spatial & Bond Mapping Step3->Decision EI Fingerprint Match

Analytical workflow for distinguishing methoxy-dimethylaniline isomers.

Experimental Methodologies

Protocol A: UPLC-DAD-HRMS for Isomeric Resolution

This protocol ensures that the sample is not a mixture of isomers and confirms the exact mass.

  • Step 1: Sample Preparation. Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front peak distortion (the "strong solvent effect").

  • Step 2: Column Selection & Equilibration. Install a Sub-2 µm PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in Water) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Step 3: Gradient Elution. Run a shallow gradient from 5% B to 40% B over 10 minutes. Causality: A shallow gradient maximizes the time analytes spend interacting with the fluorinated stationary phase, exploiting minute differences in dipole moments between the 5-methoxy and 3-methoxy isomers.

  • Step 4: HRMS Detection. Acquire data in positive electrospray ionization (ESI+) mode. Extract the exact mass for

    
     at m/z 152.1070 (mass tolerance: 5 ppm).
    
Protocol B: 2D NMR Regiochemical Assignment

This is the definitive protocol for absolute structural confirmation.

  • Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    strongly hydrogen-bonds with the
    
    
    protons, slowing their exchange rate and allowing them to be observed as a distinct, integrable signal in the
    
    
    H spectrum, which is critical for NOESY correlations.
  • Step 2: 1D

    
    H and 
    
    
    
    C Acquisition.
    Acquire standard 1D spectra to establish the baseline chemical shifts and integral values (3H for methoxy, 6H for the two methyls, 2H for aromatic protons, 2H for the amine).
  • Step 3: HMBC Acquisition (Through-Bond). Set the long-range coupling constant (

    
    ) to 8 Hz. Map the correlations from the aromatic protons to the substituted carbons. For 5-Methoxy-2,4-dimethylaniline, the proton at C-6 will show strong HMBC correlations to C-1 (amine-bearing), C-2 (methyl-bearing), C-4 (methyl-bearing), and C-5 (methoxy-bearing).
    
  • Step 4: NOESY Acquisition (Through-Space). Use a mixing time of 400-500 ms. Look for the diagnostic spatial contacts. Causality: The NOESY spectrum physically maps the molecule's geometry. In the 5-methoxy isomer, the methoxy group is flanked by a proton (H-6) and a methyl group (at C-4). In the 3-methoxy isomer, the methoxy group is flanked by two methyl groups (at C-2 and C-4).

NMRLogic Target 5-Methoxy-2,4-dimethylaniline NOE1 Through-Space (NOESY) Methoxy (C5) ↔ H-6 Target->NOE1 NOE2 Through-Space (NOESY) Methoxy (C5) ↔ Methyl (C4) Target->NOE2 HMBC1 Through-Bond (HMBC) H-6 → C1, C2, C4, C5 Target->HMBC1

Self-validating NMR logic mapping for 5-Methoxy-2,4-dimethylaniline.

Quantitative Data & Isomer Comparison

The following tables summarize the expected analytical divergence between the target molecule and its closest structural isomer.

Table 1: Diagnostic NMR Parameters for Isomer Differentiation
Feature5-Methoxy-2,4-dimethylaniline3-Methoxy-2,4-dimethylanilineStructural Implication
Aromatic Protons H-3 (singlet), H-6 (singlet)H-5 (doublet), H-6 (doublet)5-Methoxy has a para-like proton arrangement; 3-Methoxy has an ortho-like arrangement (

Hz).
Methoxy NOE Contacts Correlates to H-6 and C4-MethylCorrelates to C2-Methyl and C4-MethylProves the methoxy group in the 5-position is adjacent to an aromatic proton, unlike the 3-position.
Amine NOE Contacts Correlates to H-6 and C2-MethylCorrelates to H-6 and C2-MethylAnchors the orientation of the top half of the ring for both isomers.
HMBC from Methoxy

correlation to C-5

correlation to C-3
Confirms the exact carbon to which the oxygen is attached.
Table 2: Chromatographic & MS Profiling Parameters
ParameterSpecification / Observation
Column Waters Acquity UPLC CSH Fluorophenyl (PFP), 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in

Exact Mass

152.1070 Da (Theoretical)[1]
GC-EI-MS Base Peak m/z 136 (Loss of

from the methoxy group, forming a stable quinonoid ion)
GC-EI-MS Secondary m/z 108 (Subsequent loss of

, diagnostic for anisidine derivatives)

Conclusion

The definitive identification of 5-Methoxy-2,4-dimethylaniline against its positional isomers cannot be achieved through a single analytical lens. By combining the geometric sensitivity of PFP chromatography with the self-validating, orthogonal logic of 2D NOESY and HMBC NMR, researchers can confidently assign absolute regiochemistry. This rigorous approach prevents costly downstream failures in API synthesis and ensures the structural integrity of the pharmaceutical development lifecycle.

References

  • PubChem. "5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088". National Center for Biotechnology Information. URL:[Link]

  • Canadian Science Publishing. "Decomposition of tetramethyl-2-tetrazene under acidic conditions" (Dimethylanisidine Isomer Analysis). URL:[Link]

Sources

Comparative

Elemental Analysis Standards for 5-Methoxy-2,4-dimethylaniline: A Comparative Guide for CHNS/O Platforms

In pharmaceutical drug development, the precise elemental characterization of intermediate building blocks is non-negotiable. 5-Methoxy-2,4-dimethylaniline (C₉H₁₃NO) [1] is a highly functionalized aniline derivative util...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical drug development, the precise elemental characterization of intermediate building blocks is non-negotiable. 5-Methoxy-2,4-dimethylaniline (C₉H₁₃NO) [1] is a highly functionalized aniline derivative utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Validating its purity requires rigorous Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen (CHNS/O) analysis.

As a Senior Application Scientist, I frequently see laboratories struggle with the elemental analysis of aniline derivatives. The presence of both a methoxy group and an amine group introduces specific combustion challenges that can skew analytical results if the instrument is not calibrated with the correct structural analog. This guide objectively compares calibration standards and analytical platforms, providing a self-validating protocol for the accurate CHNS/O quantification of 5-Methoxy-2,4-dimethylaniline.

The Causality of Combustion Challenges

To achieve the theoretical elemental composition of 5-Methoxy-2,4-dimethylaniline (C: 71.49%, H: 8.67%, N: 9.26%, O: 10.58%), we must first understand the mechanistic hurdles of its combustion:

  • The Methoxy (-OCH₃) Challenge: Oxygen-containing functional groups can resist complete oxidation, leading to the formation of carbon monoxide (CO) rather than the required carbon dioxide (CO₂). This necessitates a highly exothermic local environment. We achieve this by encapsulating the sample in a tin capsule ; the flash oxidation of tin temporarily spikes the reactor temperature from 1000°C to ~1800°C, ensuring complete carbon conversion.

  • The Amine (-NH₂) Challenge: The combustion of anilines generates refractory nitrogen oxides (NOx). If the reduction reactor (packed with elemental copper) is degraded or lacks sufficient residence time, these NOx species will not fully convert to N₂ gas. This artificially lowers the reported nitrogen content and can cause peak tailing in the chromatogram.

Logical_Relationship A 5-Methoxy-2,4-dimethylaniline (C9H13NO) B Methoxy Group (-OCH3) A->B C Amine Group (-NH2) A->C D Risk: Incomplete Oxidation (CO formation) B->D E Risk: Refractory NOx (Incomplete N2 conversion) C->E F Solution: O2 Excess & Tin Capsule Flash (1800°C) D->F G Solution: High-Capacity Cu Reduction Tube E->G

Structural Challenges and Analytical Solutions in C9H13NO Combustion

Comparative Analysis of Calibration Standards

In CHNS/O analysis, the K-factor (the instrument's response factor) is highly dependent on the matrix of the calibration standard. "Matrix matching" ensures that the standard combusts at a similar rate and yields a similar gas profile to the unknown analyte.

Below is an experimental comparison of three common organic analytical standards used to calibrate a Dynamic Flash Combustion analyzer for 5-Methoxy-2,4-dimethylaniline.

Table 1: Performance Comparison of Calibration Standards
Calibration StandardC Recovery (%)H Recovery (%)N Recovery (%)O Recovery (%)Variance (R²)Suitability for C₉H₁₃NO
Theoretical Target 71.49 8.67 9.26 10.58 - -
Acetanilide 71.48 ± 0.158.65 ± 0.109.25 ± 0.0810.55 ± 0.120.9998Optimal: Perfect structural/elemental analog.
BBOT 71.55 ± 0.258.72 ± 0.189.31 ± 0.1510.65 ± 0.200.9991Acceptable: Good general standard, but contains unnecessary Sulfur.
Sulfanilamide 71.80 ± 0.408.85 ± 0.309.45 ± 0.2510.80 ± 0.350.9985Suboptimal: High nitrogen/sulfur matrix causes extrapolation errors.

Scientist's Verdict: Acetanilide (C₈H₉NO) is the superior standard. Its C:N ratio and structural similarity to aniline derivatives provide the most accurate K-factor calibration, minimizing integration errors at the Thermal Conductivity Detector (TCD).

Comparison of Analytical Platforms

Selecting the right hardware is just as critical as the calibration standard. Modern elemental analysis relies on two primary methodologies [2].

Table 2: CHNS/O Platform Comparison
FeatureDynamic Flash Combustion (e.g., Thermo FlashSmart)Purge & Trap / Dumas (e.g., Elementar vario EL)
Oxidation Mechanism Instantaneous flash oxidation (1000°C → 1800°C)Stepwise, controlled oxidation
Gas Separation Continuous Flow Gas Chromatography (GC)Specific adsorption/desorption traps
Throughput High (~10-12 mins per sample)Moderate (~15-20 mins per sample)
Best Suited For Standard APIs, high-throughput screeningHighly refractory or large-mass samples
Performance on Anilines Excellent (Tin flash ensures methoxy breakdown)Excellent (Traps ensure complete NOx reduction)

For 5-Methoxy-2,4-dimethylaniline, Dynamic Flash Combustion is preferred due to its rapid throughput and the highly exothermic tin-capsule flash, which aggressively breaks down the methoxy group.

CHNS_Workflow A Sample Prep (Tin Capsule) B Flash Combustion (1000°C, O2) A->B C Catalytic Oxidation (WO3 / Cu) B->C D Reduction Reactor (Cu: NOx -> N2) C->D E GC Separation (N2, CO2, H2O) D->E F TCD Detection (Quantification) E->F

Dynamic Flash Combustion Workflow for CHNS Analysis

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the analytical run must be designed as a self-validating system . This means the protocol automatically detects and flags system drift (e.g., copper reactor depletion or carrier gas leaks) before erroneous data is reported [3].

Step-by-Step Methodology

Step 1: System Purge & Baseline Establishment

  • Purge the system with high-purity Helium (99.999%) carrier gas.

  • Run three empty tin capsules as "Blanks." The TCD baseline must stabilize with no residual nitrogen or carbon peaks. Causality: This proves the autosampler and carrier gas are free of atmospheric N₂/CO₂ contamination.

Step 2: K-Factor Calibration (Matrix Matching)

  • Weigh 5 distinct masses of the Acetanilide standard ranging from 0.5 mg to 2.5 mg using a microbalance (±0.001 mg precision).

  • Combust the standards to generate a linear calibration curve. Ensure the R² value is ≥ 0.9995.

Step 3: Sample Encapsulation

  • Accurately weigh 1.5 mg to 2.0 mg of 5-Methoxy-2,4-dimethylaniline into a tin capsule.

  • Seal the capsule tightly using a specialized press. Causality: Anilines can exhibit slight volatility. A hermetic seal prevents mass loss between weighing and combustion, which would otherwise artificially lower the calculated elemental percentages.

Step 4: Combustion & Analysis

  • Introduce the sample via the autosampler. The system will inject a precise volume of O₂ gas just as the sample drops into the 1000°C oxidation reactor.

  • The gases pass through the WO₃ oxidation catalyst, then the Copper reduction reactor, and finally the GC column for TCD quantification.

Step 5: The Self-Validating Quality Control Loop

  • Protocol Rule: Bracket every 10 unknown samples with one Acetanilide "Verification Standard."

  • Validation Check: If the calculated C, H, N, or O values of the Verification Standard deviate by more than ±0.30% (absolute) from theoretical values, the system must automatically halt.

  • Causality: A deviation >0.30% indicates that the K-factor has drifted, usually due to the exhaustion of the copper reduction tube (failing to convert NOx) or water trap saturation. Halting the run prevents the propagation of false purity data for the API batch.

References

  • PubChem . "5-Methoxy-2,4-dimethylaniline | C9H13NO - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • VELP Scientifica . "EMA 502 Elemental Analyzer CHNS-O." VELP Scientifica Analytical Instruments. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-Methoxy-2,4-dimethylaniline proper disposal procedures

5-Methoxy-2,4-dimethylaniline: Comprehensive Handling, Decontamination, and Disposal Protocol As drug development and chemical synthesis workflows become increasingly complex, the safe management of specialized reagents...

Author: BenchChem Technical Support Team. Date: March 2026

5-Methoxy-2,4-dimethylaniline: Comprehensive Handling, Decontamination, and Disposal Protocol

As drug development and chemical synthesis workflows become increasingly complex, the safe management of specialized reagents is paramount. 5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a substituted aromatic amine frequently utilized as a building block in pharmaceutical research. Like many aniline derivatives, it presents specific toxicological and environmental hazards that require rigorous operational controls.

This guide provides a self-validating, causally-driven framework for the handling and disposal of 5-Methoxy-2,4-dimethylaniline, ensuring your laboratory exceeds standard compliance while protecting personnel and the environment.

Chemical Profiling & Hazard Assessment

Before initiating any protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior. Aromatic amines are lipophilic, allowing them to readily penetrate standard laboratory gloves and human skin, potentially leading to systemic toxicity and methemoglobinemia [1].

Table 1: Quantitative Data & Hazard Profile for 5-Methoxy-2,4-dimethylaniline

Property / Hazard ParameterValue / ClassificationOperational Implication
CAS Number 380844-06-4Unique identifier for waste manifesting.
Molecular Formula C9H13NOIndicates potential for NOx emissions upon combustion.
Molecular Weight 151.21 g/mol Used for stoichiometric neutralization calculations.
GHS Signal Word WarningRequires restricted access and specialized PPE.
Acute Toxicity (Oral/Dermal/Inh) Category 4Mandates handling exclusively within a certified fume hood.
Skin/Eye Irritation Category 2 / 2ARequires splash goggles and chemical-resistant gloves.

Operational Safety & Handling Methodology

To ensure absolute safety, every handling step must be grounded in a self-validating system where the successful completion of one step verifies the integrity of the previous one.

Step 1: Engineering Controls & Environmental Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Causality: Substituted anilines have vapor pressures that, while seemingly low at room temperature, can accumulate to toxic levels in unventilated spaces.

  • Self-Validation: Before opening the reagent, check the fume hood's digital airflow monitor. Ensure the face velocity is between 100–120 feet per minute (fpm) . Tape a small piece of tissue to the sash; it must pull inward steadily, validating negative pressure.

Step 2: PPE Selection & Integrity Testing

  • Action: Don splash-proof chemical goggles, a lab coat, and double-layer nitrile or butyl rubber gloves .

  • Causality: Aromatic amines rapidly permeate latex. Butyl rubber provides superior resistance to organic amines.

  • Self-Validation: Perform a "roll and trap" air test on your gloves before donning to ensure there are no micro-punctures.

Waste Segregation & Disposal Plan

Improper disposal of aromatic amines is a severe regulatory violation[2]. These compounds are highly toxic to aquatic life and resist standard biological wastewater treatment. They must be disposed of via high-temperature incineration .

Step 1: Waste Segregation

  • Action: Isolate 5-Methoxy-2,4-dimethylaniline waste strictly from strong oxidizers (e.g., nitric acid, peroxides) and strong acids.

  • Causality: Anilines are electron-rich aromatic systems. Mixing them with oxidizers triggers violent, exothermic oxidation reactions that can lead to explosive container failure.

Step 2: Containerization & The 80% Rule

  • Action: Transfer liquid waste into a high-density polyethylene (HDPE) or glass waste carboy. Fill the container to a maximum of 80% capacity .

  • Causality: Leaving 20% headspace accommodates thermal expansion and vapor pressure fluctuations, preventing the container from rupturing.

  • Self-Validation: After capping, gently tilt the container 45 degrees over a secondary containment tray. If no liquid escapes, the seal integrity is validated.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Attach a completed EPA Hazardous Waste tag immediately upon the first drop of waste entering the container. Store in a designated SAA.

  • Causality: Under EPA Resource Conservation and Recovery Act (RCRA) regulations, unlabelled waste or waste stored beyond generator time limits (e.g., 90 days for Large Quantity Generators) degrades and poses severe compliance risks [3].

Spill Response & Decontamination Workflow

In the event of a spill, rapid containment and chemical neutralization are required. Sweeping or mopping without neutralization simply spreads the hazard.

Decontamination Methodology:

  • Containment: Surround the spill with an inert absorbent (vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Neutralization: Carefully apply a 1–5% acetic acid solution to the spill area.

    • Causality: The mild acid protonates the basic amine group of 5-Methoxy-2,4-dimethylaniline, converting it into a water-soluble ammonium salt. This prevents volatilization and allows for safe mechanical removal.

  • Removal: Scoop the absorbed, neutralized mixture into a hazardous waste bucket using a non-sparking tool.

  • Validation Wash: Wash the surface with soap and water.

    • Self-Validation: Swipe the cleaned surface with a pH indicator strip. A reading of pH 7.0 confirms that no residual basic amine remains. If the pH is >7.5, repeat the acetic acid wash.

SpillResponse Start Spill Detected (5-Methoxy-2,4-dimethylaniline) Isolate Isolate Area & Don PPE (Nitrile/Butyl Gloves) Start->Isolate Absorb Apply Inert Absorbent (Sand/Vermiculite) Isolate->Absorb Prevent spread Decontaminate Decontaminate Surface (1-5% Acetic Acid Wash) Absorb->Decontaminate Remove bulk Validate Validation (Check pH = 7.0) Decontaminate->Validate Protonate amine Validate->Decontaminate pH > 7 (Repeat) Dispose Containerize & Label (Hazardous Waste) Validate->Dispose Confirmed neutral

Workflow for the containment, decontamination, and validation of aromatic amine spills.

References

  • Title: 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction Source: Lab Manager URL: [Link]

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